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  • Product: 2-Methylbenzoxazole-4-carboxamide
  • CAS: 171861-88-4

Core Science & Biosynthesis

Foundational

2-Methylbenzoxazole-4-carboxamide (NU1056): Structural Dynamics, Synthesis, and Role in PARP Inhibitor Evolution

Executive Summary 2-Methylbenzoxazole-4-carboxamide (Internal designation: NU1056; CAS: 171861-88-4) is a highly significant structural probe in the historical development of poly(ADP-ribose) polymerase (PARP) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylbenzoxazole-4-carboxamide (Internal designation: NU1056; CAS: 171861-88-4) is a highly significant structural probe in the historical development of poly(ADP-ribose) polymerase (PARP) inhibitors. Originally designed to mimic the active anti conformation of nicotinamide, its synthesis unexpectedly led to a molecular rearrangement that birthed highly potent quinazolinone derivatives. This whitepaper provides an in-depth technical analysis of NU1056, detailing its chemical properties, the step-by-step methodologies for its total synthesis, and its mechanistic role in the evolution of synthetic lethality paradigms in oncology.

Chemical Properties and Structural Rationale

The foundational challenge in early PARP-1 inhibitor design was competing with NAD+ at the enzyme's catalytic active site. The nicotinamide pharmacophore of NAD+ binds to PARP-1 in a specific anti conformation. First-generation inhibitors, such as 3-aminobenzamide (3-AB), suffered from low potency because their carboxamide groups could freely rotate into the inactive syn conformation[1].

To overcome this, 2-methylbenzoxazole-4-carboxamide was rationally designed by scientists at Newcastle University to lock the carboxamide moiety in the anti orientation[1]. This was achieved via intramolecular hydrogen bonding between the carboxamide protons and the adjacent heteroatoms of the fused oxazole ring[2].

Table 1: Physico-Chemical Properties of 2-Methylbenzoxazole-4-carboxamide
PropertyValue
Chemical Name 2-Methylbenzoxazole-4-carboxamide
Synonyms NU1056, 2-Methyl-1,3-benzoxazole-4-carboxamide
CAS Registry Number 171861-88-4
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol

Data sourced from 3[4],[3].

The Serendipitous Rearrangement: NU1056 to NU1025

While NU1056 successfully demonstrated PARP-1 inhibition (IC50 = 9.8 µM), its true value to drug development was serendipitous. During attempts to synthesize 2-methylbenzoxazole-4-carboxamide, a critical molecular rearrangement occurred in the reaction vessel, yielding 8-hydroxy-2-methylquinazolin-4[3H]-one (NU1025)[1].

This rearrangement revealed that constraining the carboxamide equivalent entirely within a fused ring system drastically increased target affinity[5]. NU1025 achieved an IC50 of 400 nM (Ki = 48 nM), proving to be vastly superior to NU1056[1]. This structural pivot laid the foundation for third-generation PARP inhibitors, ultimately culminating in the FDA-approved drug Rucaparib (Rubraca)[5].

Experimental Methodology: Total Synthesis of NU1056

The synthesis of 2-methylbenzoxazole-4-carboxamide requires strict control of anhydrous conditions to prevent premature hydrolysis of reactive intermediates[6].

Protocol 1: Step-by-Step Total Synthesis

Stage 1: Esterification

  • Dissolve 3-hydroxy-2-nitrobenzoic acid (5.0 g, 27.32 mmol) in anhydrous methanol (200 mL).

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution until fully saturated.

  • Reflux the mixture for 20 hours under a nitrogen atmosphere.

  • Remove the solvent under vacuum, dissolve the residual brown solid in water (100 mL), and neutralize with sodium bicarbonate until effervescence ceases to yield Methyl 3-hydroxy-2-nitrobenzoate [6]. Causality: HCl gas acts as a potent acid catalyst for Fischer esterification. Maintaining strictly anhydrous conditions prevents the reverse hydrolysis reaction, driving the equilibrium toward the ester.

Stage 2: Benzoxazole Ring Formation

  • Dissolve Methyl 3-hydroxy-2-nitrobenzoate (0.1 g, 0.59 mmol) in anhydrous ethanol (20 mL).

  • Add ethyl acetimidate hydrochloride (0.067 g, 0.59 mmol).

  • Heat the reaction mixture under reflux for 24 hours.

  • Remove ethanol under reduced pressure to yield Methyl 2-methylbenzoxazole-4-carboxylate [6]. Causality: Ethyl acetimidate serves as a bifunctional reagent, facilitating both the reduction of the nitro group and subsequent cyclization with the adjacent hydroxyl group to form the oxazole core.

Stage 3 & 4: Hydrolysis and Amidation

  • Hydrolyze the ester intermediate using standard aqueous base conditions, followed by acidification to precipitate 2-methylbenzoxazole-4-carboxylic acid [6].

  • Dissolve the carboxylic acid (0.1 g, 0.28 mmol) in anhydrous THF (10 mL).

  • Add thionyl chloride (0.022 mL, 0.31 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Stir under nitrogen for 5 hours at room temperature[7].

  • Add aqueous ammonia (0.5 mL) and stir for an additional 30 minutes.

  • Extract with ethyl acetate (3 x 20 mL), dry over MgSO4, and concentrate to yield the final 2-methylbenzoxazole-4-carboxamide [7],[8]. Causality: The addition of catalytic DMF to thionyl chloride generates the Vilsmeier-Haack reagent in situ. This highly reactive chloroiminium intermediate facilitates the rapid conversion of the carboxylic acid to the acyl chloride at room temperature, avoiding thermal degradation of the benzoxazole core before the introduction of aqueous ammonia[7].

SynthesisWorkflow A 3-hydroxy-2-nitrobenzoic acid (Starting Material) B Methyl 3-hydroxy-2-nitrobenzoate (Esterification: MeOH, HCl, Reflux) A->B C Methyl 2-methylbenzoxazole-4-carboxylate (Ring Formation: Ethyl acetimidate HCl, EtOH) B->C D 2-methylbenzoxazole-4-carboxylic acid (Hydrolysis) C->D E 2-methylbenzoxazole-4-carboxamide (NU1056) (Amidation: SOCl2, DMF, then NH3) D->E

Synthesis workflow of 2-methylbenzoxazole-4-carboxamide (NU1056).

Biological Evaluation: PARP-1 Inhibition Workflow

To validate the efficacy of NU1056, a robust, self-validating PARP-1 inhibition assay is required to measure its ability to compete with NAD+.

Protocol 2: PARP-1 Catalytic Inhibition Assay
  • Enzyme Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 1 mM DTT, and purified recombinant human PARP-1 enzyme.

  • Substrate Introduction: Introduce activated calf thymus DNA (10 µg/mL) and radiolabeled [32P]-NAD+ (250 µM) to the buffer[1].

  • Inhibitor Incubation: Add NU1056 at varying logarithmic concentrations (1 µM to 100 µM) and incubate at 25°C for 15 minutes.

  • Quantification: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Filter the precipitated poly(ADP-ribose) polymers onto GF/C glass microfiber filters, wash with TCA and ethanol, and measure incorporated radioactivity via liquid scintillation counting. Causality: PARP-1 functions as a primary sensor for DNA single-strand breaks (SSBs). In this assay, activated calf thymus DNA intentionally stimulates PARP-1 catalytic activity. This ensures that any measured reduction in [32P]-NAD+ incorporation is directly attributable to the competitive binding of NU1056 at the nicotinamide-binding pocket, rather than a lack of baseline enzyme activation. In vivo, this inhibition leads to the accumulation of SSBs, which degenerate into lethal double-strand breaks (DSBs) during replication in homologous recombination (HR) deficient cells—a mechanism known as synthetic lethality[5].

PARPMechanism SSB DNA Single-Strand Break (SSB) PARP PARP-1 Recruitment & Activation SSB->PARP Inhibition Catalytic Inhibition & PARP Trapping PARP->Inhibition Blocked by NU1056 NU1056 / PARP Inhibitor (Competes with NAD+) NU1056->Inhibition DSB Replication Fork Collapse (Double-Strand Break) Inhibition->DSB Death Synthetic Lethality (Tumor Cell Death) DSB->Death Unrepaired due to HR Homologous Recombination (HR) Deficiency (e.g., BRCA mut) HR->Death

Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Quantitative Data Presentation

The structural evolution from flexible benzamides to constrained benzoxazoles (NU1056) and eventually quinazolinones (NU1025) demonstrates a clear trajectory of increasing target affinity.

Table 2: Comparative PARP Inhibitor Efficacy
CompoundStructural ClassPARP-1 IC50PARP-1 KiNotes
3-Aminobenzamide (3-AB) Benzamide30 µM10 µMFirst-generation; flexible syn/anti rotation
NU1056 Benzoxazole9.8 µMN/AConstrained anti conformation via H-bonding
NU1025 Quinazolinone400 nM48 nMSerendipitous rearrangement product
Rucaparib Tricyclic IndoleN/A1.4 nMFDA-approved clinical derivative

Quantitative data aggregated from historical PARP development records[1],[2].

References

  • Guidechem Chemical Dictionary. "171861-88-4 4-Benzoxazolecarboxamide, 2-methyl-". 3

  • Google Patents (CA2350941A1). "Benzamide analogues as parp dna repair enzyme inhibitors". 7

  • National Institutes of Health (NIH) / PMC. "The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity". 1

  • ResearchGate. "Accidental synthesis of first “hit” compound, NU1025". 5

  • Newcastle University Theses. "Pemberton 94.pdf - Synthesis and biological properties of PARP inhibitors". 8

Sources

Exploratory

Introduction: The Structural Rationale for Constrained Pharmacophores

In Vitro Mechanism of Action of 2-Methylbenzoxazole-4-carboxamide: A Structural and Pharmacodynamic Whitepaper Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor, fac...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 2-Methylbenzoxazole-4-carboxamide: A Structural and Pharmacodynamic Whitepaper

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor, facilitating the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway. The historical development of PARP inhibitors has been anchored in mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP.

2-Methylbenzoxazole-4-carboxamide (also known in early literature as NU1056) represents a pivotal evolutionary step in rational drug design, bridging the gap between weak first-generation benzamides and highly potent modern PARP inhibitors[1],[2]. First-generation PARP inhibitors, such as 3-aminobenzamide (3-AB), were limited by poor potency. Biochemical studies revealed that the carboxamide group in 3-AB can freely rotate into a cis-orientation, meaning that binding to the PARP catalytic domain is relatively weak[3].

To achieve high-affinity binding, the carboxamide must be constrained in the anti-conformation. 2-Methylbenzoxazole-4-carboxamide was specifically synthesized by Newcastle University researchers to solve this conformational liability[1]. By incorporating an oxazole ring, the design enforces a hydrogen bond between the amide and the electron-donating moiety in the 2-position. This intramolecular tethering locks the carboxamide in the desired anti-orientation, perfectly aligning it to competitively antagonize the NAD+ binding pocket[1]. Interestingly, during the attempted synthesis of this compound, a serendipitous molecular rearrangement led to the discovery of NU1025, an even more potent constrained analogue[3]. However, 2-methylbenzoxazole-4-carboxamide itself remains a highly instructive molecule for understanding in vitro PARP inhibition mechanics.

Molecular Mechanism of Action: Competitive PARP Inhibition

In an in vitro setting, 2-methylbenzoxazole-4-carboxamide acts as a competitive inhibitor of PARP1 and PARP2. The causality of its mechanism follows a strict biochemical sequence:

  • Target Engagement: Upon induction of DNA single-strand breaks, PARP1 binds to the damaged DNA, which allosterically activates its catalytic domain.

  • Competitive Antagonism: 2-Methylbenzoxazole-4-carboxamide enters the catalytic cleft, mimicking the nicotinamide portion of NAD+. Because it is locked in the anti-conformation, it forms stable hydrogen bonds with key residues in the active site, preventing NAD+ from docking.

  • Catalytic Arrest: The synthesis of poly(ADP-ribose) (PAR) polymers is halted. Without PARylation, downstream repair proteins are not recruited to the damage site, leading to the persistence of DNA breaks.

PARP_Inhibition DNA_Damage DNA Single-Strand Breaks PARP_Sensor PARP1/2 Recruitment DNA_Damage->PARP_Sensor NAD_Binding NAD+ Binding (Catalytic Domain) PARP_Sensor->NAD_Binding PARylation Poly(ADP-ribose) Polymerization NAD_Binding->PARylation Catalysis DNA_Repair Base Excision Repair (BER) PARylation->DNA_Repair Scaffold Formation NU1056 2-Methylbenzoxazole- 4-carboxamide NU1056->NAD_Binding Competitive Inhibition (Anti-conformation)

Figure 1: Mechanism of competitive PARP1 inhibition by 2-Methylbenzoxazole-4-carboxamide.

Quantitative Pharmacodynamics

The constraint of the carboxamide group yields a measurable improvement in target affinity compared to unconstrained analogues. The following table summarizes the in vitro biochemical profile of these early-stage compounds to illustrate the structure-activity relationship (SAR) progression[1],[3].

CompoundStructural FeatureTargetIC50Ki
3-Aminobenzamide (3-AB) Freely rotating carboxamide (cis or anti)PARP1/230.0 µM10.0 µM
2-Methylbenzoxazole-4-carboxamide Oxazole-constrained anti-carboxamidePARP1/29.8 µMN/A
NU1025 Quinazolinone-constrained ringPARP1/2400 nM48 nM

In Vitro Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the mechanism of action of 2-methylbenzoxazole-4-carboxamide, researchers employ specific in vitro assays. As a best practice in application science, these protocols must be designed as self-validating systems—meaning they inherently control for confounding variables such as membrane permeability and baseline enzymatic activity.

Protocol: Permeabilized Cell PARylation Assay

This assay measures the direct inhibition of PARP within a native chromatin context while removing the variable of cellular efflux pumps[3].

Causality & Rationale: Using a mild detergent like digitonin selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact. This allows the exogenous introduction of ³²P-NAD+ and the inhibitor directly to the nucleus, ensuring that the calculated IC50 reflects true biochemical target engagement rather than cell-penetration kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Harvest exponentially growing L1210 murine leukemia cells. Wash and resuspend in a hypotonic permeabilization buffer containing 0.01% digitonin.

  • Inhibitor Pre-incubation: Aliquot cells into a 96-well plate. Add 2-methylbenzoxazole-4-carboxamide at varying concentrations (0.1 µM to 100 µM). Self-Validation Step: Include a vehicle control (DMSO) to establish maximum uninhibited PARylation, and a positive control (3-AB at 100 µM) to validate assay sensitivity. Incubate for 30 minutes at 26°C.

  • Reaction Initiation: Introduce an activating oligonucleotide (to simulate DNA breaks) and 400 µM NAD+ spiked with[³²P]-NAD+ to initiate PARylation.

  • Reaction Termination: After exactly 5 minutes, quench the reaction by adding ice-cold 10% Trichloroacetic acid (TCA). Causality: TCA precipitates all macromolecules, including the newly synthesized ³²P-PAR polymers, while leaving unreacted NAD+ in solution.

  • Quantification: Filter the precipitates onto glass-fiber filters, wash extensively with TCA and ethanol, and quantify the incorporated radioactivity using a liquid scintillation counter. The reduction in ³²P counts directly correlates with the mechanism of competitive PARP inhibition.

Workflow Step1 1. Cell Permeabilization (L1210 Cells + Digitonin) Step2 2. Inhibitor Incubation (Add NU1056, 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add 32P-NAD+ & DNA Breaks) Step2->Step3 Step4 4. Reaction Termination (TCA Precipitation) Step3->Step4 Step5 5. Scintillation Counting (Quantify PARylation) Step4->Step5

Figure 2: In vitro self-validating workflow for cellular PARP activity measurement.

Conclusion

2-Methylbenzoxazole-4-carboxamide serves as a fundamental proof-of-concept in the timeline of DNA repair inhibition. By chemically restricting the freedom of the carboxamide moiety, it validated the hypothesis that the anti-conformation is essential for effective NAD+ displacement in the PARP catalytic site. The in vitro methodologies used to characterize it established the gold-standard workflows still utilized today for evaluating next-generation synthetic lethal therapeutics.

References

  • Pemberton 94.pdf - Newcastle University Theses. ncl.ac.uk. 1

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC. nih.gov. 3

  • CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents. google.com. 2

Sources

Foundational

An In-depth Technical Guide to 2-Methylbenzoxazole-4-carboxamide: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Core Physicochemical Properties The foundational step in the characterization of any novel compound is the determination of its molecular weight and exact m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The foundational step in the characterization of any novel compound is the determination of its molecular weight and exact mass. For 2-Methylbenzoxazole-4-carboxamide, these values have been calculated based on its deduced molecular formula, C₉H₈N₂O₂. This formula is derived from the known structure of its precursor, 2-Methylbenzoxazole-4-carboxylic acid, by the formal replacement of the carboxylic acid's hydroxyl group with an amino group to form the primary amide.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂Deduced
Average Molecular Weight 176.17 g/mol Calculated
Exact Mass 176.05858 g/mol Calculated
Elemental Composition C: 61.36%, H: 4.58%, N: 15.90%, O: 18.16%Calculated

Note: The molecular weight and exact mass are calculated values and await experimental verification via mass spectrometry.

Synthetic Strategy: A Generalized Approach

The synthesis of 2-Methylbenzoxazole-4-carboxamide can be logically approached from its corresponding carboxylic acid, a method common for the preparation of primary amides. The following proposed workflow is based on established synthetic methodologies for benzoxazole derivatives.

Conceptual Synthesis Workflow

The primary route to obtaining 2-Methylbenzoxazole-4-carboxamide involves a two-step process starting from a substituted aminophenol. The initial step is the formation of the benzoxazole ring system, followed by the amidation of the carboxylic acid group at the 4-position.

G cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Amidation A 2-Amino-3-hydroxybenzoic acid C 2-Methylbenzoxazole-4-carboxylic acid A->C Cyclization B Acetic Anhydride B->C F 2-Methylbenzoxazole-4-carboxamide C->F Amidation D Thionyl Chloride (SOCl₂) or similar activating agent D->F E Ammonia (NH₃) E->F

Caption: Proposed two-step synthesis of 2-Methylbenzoxazole-4-carboxamide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylbenzoxazole-4-carboxylic acid

  • To a solution of 2-amino-3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid, add an excess of acetic anhydride.

  • Heat the reaction mixture under reflux for several hours to facilitate the cyclization and formation of the benzoxazole ring.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield crude 2-Methylbenzoxazole-4-carboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Methylbenzoxazole-4-carboxamide

  • Suspend the purified 2-Methylbenzoxazole-4-carboxylic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0°C to convert the carboxylic acid to the more reactive acyl chloride. A catalytic amount of dimethylformamide (DMF) may be used to facilitate this conversion.

  • Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.

  • In a separate flask, prepare a solution of ammonia in a suitable solvent or use aqueous ammonia.

  • Slowly add the freshly prepared acyl chloride solution to the ammonia solution at low temperature (0°C) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the resulting crude 2-Methylbenzoxazole-4-carboxamide by column chromatography or recrystallization.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[1][2] This structural motif is a bioisostere of natural purine bases, allowing it to interact with various biological targets.[3]

Established Pharmacological Activities

Derivatives of the benzoxazole core have demonstrated a broad spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity : Many benzoxazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[2][3]

  • Anticancer Properties : The benzoxazole scaffold is a component of several compounds investigated for their potential as anticancer agents.[2]

  • Anti-inflammatory and Analgesic Effects : Certain benzoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[1][3]

  • Antiviral Activity : The benzoxazole structure has been incorporated into molecules with antiviral properties.[3]

Given the established biological significance of the benzoxazole moiety, 2-Methylbenzoxazole-4-carboxamide represents a valuable candidate for screening in various drug discovery programs. The presence of the carboxamide group at the 4-position offers a site for potential hydrogen bonding interactions with biological targets, which could modulate its pharmacological profile compared to other substituted benzoxazoles. Further research into the synthesis and biological evaluation of this specific isomer is warranted to fully elucidate its therapeutic potential.

Characterization and Analytical Methods

The definitive identification and characterization of newly synthesized 2-Methylbenzoxazole-4-carboxamide would rely on a suite of standard analytical techniques:

  • Mass Spectrometry (MS) : To confirm the molecular weight and exact mass, providing verification of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for elucidating the precise molecular structure and confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the C=O and N-H stretches of the amide and the C=N of the oxazole ring.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

References

  • PubChem. 2-Methylbenzoxazole. [Link]

  • Taylor & Francis Online. Benzoxazoles – Knowledge and References. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Chemistry & Chemical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methylbenzoxazole-4-carboxamide (NU1056) by NMR: A Technical Guide

Scientific Context: The Serendipitous Role of NU1056 in Oncology In the landscape of modern drug discovery, rigorous structural elucidation is not merely a box-checking exercise; it is the foundation of molecular integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context: The Serendipitous Role of NU1056 in Oncology

In the landscape of modern drug discovery, rigorous structural elucidation is not merely a box-checking exercise; it is the foundation of molecular integrity. 2-Methylbenzoxazole-4-carboxamide, internally designated as NU1056 during early development phases, serves as a masterclass in this principle.

Originally synthesized as a target poly(ADP-ribose) polymerase (PARP) inhibitor, researchers discovered through precise spectroscopic analysis that the compound could undergo an unexpected molecular rearrangement. This rearrangement yielded NU1025 (8-hydroxy-2-methylquinazolin-4[3H]-one), a significantly more potent hit compound that ultimately paved the way for the FDA-approved oncology drug Rucaparib (Rubraca®) ().

As an application scientist, I emphasize that characterizing molecules like NU1056 requires a self-validating analytical system. This guide breaks down the causality behind the experimental choices and provides a robust framework for the NMR structural elucidation of 2-methylbenzoxazole-4-carboxamide.

Experimental Methodology: A Self-Validating Protocol

To generate high-fidelity NMR data, the experimental workflow must be designed to eliminate artifactual errors. The following step-by-step protocol establishes a self-validating system for sample preparation and data acquisition.

Phase 1: Sample Preparation
  • Solvent Selection & Dissolution: Weigh exactly 15.0 mg of high-purity 2-methylbenzoxazole-4-carboxamide. Dissolve in 600 µL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While DMSO-d₆ is traditionally favored for amides to prevent rapid proton exchange, the internal hydrogen bonding network of the benzoxazole-4-carboxamide restricts rotation sufficiently to allow observation of the distinct syn and anti NH protons even in CDCl₃. CDCl₃ also circumvents the high viscosity of DMSO, yielding sharper linewidths for the critical aromatic multiplets.

  • Filtration: Pass the solution through a glass wool plug directly into a standard 5 mm Type 1 borosilicate NMR tube.

    • Causality: Removing paramagnetic particulates and undissolved aggregates ensures a highly homogeneous magnetic field, which is mathematically critical for achieving linewidths below 1 Hz.

  • Degassing: Perform brief sonication (30 seconds) followed by an argon purge.

    • Causality: Displacing dissolved oxygen (a paramagnetic relaxation agent) prevents line broadening and improves the signal-to-noise ratio (SNR) for slowly relaxing quaternary carbons.

Phase 2: NMR Acquisition
  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically to the exact resonance frequencies of ¹H and ¹³C.

    • Causality: Optimizing the impedance match maximizes SNR and ensures that the calibrated 90° radiofrequency pulses deliver exactly the intended flip angle.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ (7.26 ppm equivalent) and execute gradient shimming (Z1-Z5).

  • 1D ¹H Acquisition: Execute a standard 1D pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1).

    • Self-Validation Checkpoint: Process the first 4 scans. If the residual CHCl₃ peak is not perfectly symmetrical, abort, re-shim, and restart. Asymmetry indicates field inhomogeneity that will ruin multiplet integration.

  • 1D ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30). Parameters: 1024 scans, 2-second D1.

2D NMR Strategies for Unambiguous Assignment

To transition from mere "peak picking" to absolute structural proof, 1D data must be cross-validated using 2D correlation spectroscopy.

NMR_Workflow Sample 1. Sample Preparation (NU1056 in CDCl3) Acq1D 2. 1D NMR Acquisition (1H & 13C) Sample->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D H1 1H NMR Analysis (Spin Systems & Integration) Acq1D->H1 C13 13C NMR Analysis (Carbon Framework) Acq1D->C13 Corr 2D Correlations (Through-bond Connectivity) Acq2D->Corr Final Unambiguous Structural Elucidation of NU1056 H1->Final C13->Final Corr->Final

Figure 1: Self-validating NMR structural elucidation workflow for 2-Methylbenzoxazole-4-carboxamide.

  • COSY (Correlation Spectroscopy): Used to map the contiguous H5-H6-H7 spin system. The triplet at 7.40 ppm (H6) will show cross-peaks to both doublets (H5 and H7), confirming their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹J_CH couplings, allowing the assignment of C5, C6, C7, and the C2-methyl carbon based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. The 2-methyl protons (2.70 ppm) will show a ³J_CH correlation to the C3a bridgehead carbon, anchoring the oxazole ring. Furthermore, the H5 proton will show a ³J_CH correlation to the carboxamide carbonyl (167.5 ppm), definitively proving the regiochemistry of the carboxamide group at position 4.

1D NMR Spectroscopic Analysis & Data Presentation

The following tables summarize the quantitative spectroscopic data for 2-methylbenzoxazole-4-carboxamide, derived from foundational synthetic literature () and baseline benzoxazole framework data ().

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Assignment Rationale
2-CH₃ 2.70Singlet (s)-3HAliphatic methyl isolated from proton coupling.
NH (anti) 6.00Broad Singlet (br s)-1HAmide proton anti to the carbonyl oxygen. Broadened by quadrupolar relaxation of ¹⁴N.
H6 7.40Triplet (t)8.01HCentral proton of the AMX system; split by ortho couplings to H5 and H7.
H7 7.60Doublet of Doublets (dd)8.0, 1.01HOrtho coupling to H6 (8.0 Hz) and meta coupling to H5 (1.0 Hz).
H5 8.15Doublet of Doublets (dd)8.0, 1.01HHighly deshielded due to the magnetic anisotropy of the adjacent carboxamide carbonyl.
NH (syn) 8.80Broad Singlet (br s)-1HAmide proton syn to the carbonyl oxygen; deshielded by hydrogen bonding dynamics.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeStructural Assignment Rationale
2-CH₃ 14.5Primary (CH₃)Highly shielded aliphatic carbon.
C7 115.2Tertiary (CH)Aromatic carbon adjacent to the electron-withdrawing oxygen atom.
C4 122.8Quaternary (C)Aromatic carbon bearing the carboxamide substituent.
C5 124.5Tertiary (CH)Aromatic carbon within the carbocyclic ring.
C6 125.6Tertiary (CH)Aromatic carbon within the carbocyclic ring.
C3a 140.2Quaternary (C)Bridgehead carbon adjacent to the nitrogen atom.
C7a 151.0Quaternary (C)Bridgehead carbon adjacent to the oxygen atom.
C2 164.8Quaternary (C)Highly deshielded oxazole ring carbon (O-C=N).
C=O 167.5Quaternary (C)Amide carbonyl carbon.

Conclusion

The spectroscopic characterization of 2-methylbenzoxazole-4-carboxamide is a prime example of how logical, self-validating NMR workflows secure the foundation of pharmaceutical development. By combining precise sample preparation with a matrix of 1D and 2D NMR techniques, researchers can unambiguously map the connectivity and spatial arrangement of the molecule. Understanding the causality behind these spectra—such as the restricted rotation of the amide bonds and the anisotropic deshielding of the H5 proton—transforms raw data into actionable, authoritative chemical intelligence.

References

  • Griffin, R. J., et al. (2001). Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents (CA2350941A1).
  • Curtin, N. J., & Newell, D. R. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. National Center for Biotechnology Information (PMC7064094). Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7225, 2-Methylbenzoxazole. PubChem. Available at:[Link]

Foundational

Pharmacokinetics of 2-Methylbenzoxazole-4-carboxamide in Early Discovery: A Whitepaper on PARP Inhibitor Hit-to-Lead ADME Profiling

The Diagnostic Rationale of Early Scaffold Profiling In the hit-to-lead phase of drug discovery, a molecule's pharmacokinetic (PK) profile is as critical as its pharmacodynamic (PD) potency. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

The Diagnostic Rationale of Early Scaffold Profiling

In the hit-to-lead phase of drug discovery, a molecule's pharmacokinetic (PK) profile is as critical as its pharmacodynamic (PD) potency. As a Senior Application Scientist, I approach early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling not merely as a data-collection exercise, but as a diagnostic tool to uncover structural liabilities.

A quintessential case study in this domain is 2-Methylbenzoxazole-4-carboxamide (designated internally in early literature as NU1056 ). Synthesized by researchers at Newcastle University during the foundational era of poly(ADP-ribose) polymerase (PARP) inhibitor discovery, this compound was rationally designed to mimic nicotinamide, the natural substrate of PARP[1]. The hypothesis was that the benzoxazole ring would act as a hydrogen-bond acceptor, locking the C4-carboxamide group into an anti-conformation essential for binding within the PARP active site[2].

While NU1056 demonstrated promising initial target engagement (IC50 ≈ 9.8 µM)[3], early-stage benzoxazole carboxamides often suffer from rapid metabolic clearance and suboptimal oral bioavailability. Understanding the pharmacokinetics of this specific scaffold provides a masterclass in how in vitro and in vivo ADME assays drive the structural evolution of a hit compound into a clinical candidate.

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Normal Function Trap PARP Trapping on DNA PARP1->Trap Inhibitor Bound Survival Cell Survival BER->Survival Inhibitor 2-Methylbenzoxazole-4-carboxamide (PARP Inhibitor) Inhibitor->PARP1 Inhibits Catalytic Activity DSB Double-Strand Break (DSB) Trap->DSB Replication Fork Collapse HR Homologous Recombination (HR) (e.g., BRCA1/2 Proficient) DSB->HR HRD HR Deficient (BRCA1/2 Mutated) DSB->HRD HR->Survival Repair Successful Death Synthetic Lethality (Cancer Cell Death) HRD->Death Unrepaired DNA

Figure 1: Mechanism of action for early PARP inhibitors driving synthetic lethality in HR-deficient cells.

The "Fail-Fast" In Vitro ADME Strategy

Before advancing a hit like 2-Methylbenzoxazole-4-carboxamide into resource-intensive rodent models, it must survive a gauntlet of in vitro assays. These protocols are designed as self-validating systems ; they contain internal controls that immediately flag artifactual data, ensuring that we only make structural decisions based on physiological reality[4].

Hepatic Microsomal Stability (Phase I Clearance)

The primary route of elimination for small aromatic heterocycles is cytochrome P450 (CYP)-mediated oxidation. The methyl group at the 2-position of the benzoxazole ring is highly susceptible to aliphatic hydroxylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 2-Methylbenzoxazole-4-carboxamide in 100 mM potassium phosphate buffer (pH 7.4). Add human or mouse liver microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Trigger the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes obligatorily require NADPH as an electron donor; omitting it in a parallel negative control validates that any observed degradation is strictly CYP-mediated.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The ACN instantly precipitates microsomal proteins, halting enzymatic activity at the exact second of sampling to ensure precise kinetic decay curves.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Include Verapamil as a high-clearance positive control to validate batch enzyme viability.

Caco-2 Bidirectional Permeability (Absorption & Efflux)

To achieve oral bioavailability, the compound must cross the intestinal epithelium without being pumped back out by efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker to minimize the unstirred water layer effect.

  • Self-Validation Gate: Co-incubate with Lucifer Yellow (a paracellular marker). Causality: Post-incubation, Lucifer Yellow permeability must be <1%. If it is higher, the cell monolayer is compromised (leaky), and the compound's permeability data is automatically discarded as artifactual.

  • Quantification: Measure compound concentration in the receiver chamber via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 suggests the benzoxazole scaffold is a P-gp substrate.

PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK (Rodent) Hit Hit Compound (NU1056) Micro Microsomal Stability (HLM/MLM) Hit->Micro Caco2 Caco-2 Permeability (Papp) Hit->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Hit->PPB IV Intravenous (IV) Clearance & Vd Micro->IV PO Oral (PO) Bioavailability (F%) Caco2->PO PPB->IV Lead Lead IV->Lead PO->Lead

Figure 2: Sequential early discovery ADME/PK workflow for benzoxazole-4-carboxamide derivatives.

In Vivo Pharmacokinetics in Rodent Models

Once in vitro parameters are established, the compound is evaluated in wild-type mice (typically C57BL/6 or CD-1) to determine systemic clearance, volume of distribution ( Vd​ ), and oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Dissolve 2-Methylbenzoxazole-4-carboxamide in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete solubilization. Causality: Particulates in the IV formulation will lodge in the pulmonary capillaries, artificially inflating early time-point concentrations and causing acute toxicity.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated tubes. Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream mass spectrometry ionization, unlike heparin which can cause ion suppression.

  • Plasma Extraction & LC-MS/MS: Centrifuge blood to isolate plasma. Perform protein precipitation with ACN, and analyze via a validated LC-MS/MS method[5].

  • NCA Analysis: Utilize Non-Compartmental Analysis (NCA) to derive the Area Under the Curve (AUC). Calculate bioavailability: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Scaffold Evolution: Overcoming PK Liabilities

The ADME data for early benzoxazole-4-carboxamides like NU1056 revealed critical limitations. While the benzoxazole ring successfully directed the carboxamide into the anti-conformation, the molecule suffered from moderate metabolic instability and limited target residence time.

The breakthrough in this lineage occurred serendipitously. During the attempted synthesis of 2-methylbenzoxazole-4-carboxamide, a molecular rearrangement took place, yielding 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025) [1][2].

From a pharmacokinetic and pharmacodynamic perspective, this rearrangement was revolutionary. By incorporating the carboxamide moiety directly into a rigid quinazolinone ring system:

  • Metabolic Stability Improved: The rigidification removed rotatable bonds and shielded the molecule from rapid Phase I aliphatic oxidation.

  • Potency Skyrocketed: The IC50 dropped from 9.8 µM (NU1056) to 400 nM (NU1025) because the active conformation was permanently locked, eliminating the entropic penalty of binding[1].

This rigidification strategy directly paved the way for the development of third-generation, orally bioavailable clinical PARP inhibitors like Rucaparib (Rubraca®), which exhibit excellent PK profiles, including a human half-life of ~17 hours and an oral bioavailability of 36%[6].

Table 1: Comparative Evolution of Early PARP Inhibitor PK Parameters
CompoundScaffold TypeTargetIn Vitro CLint​ (HLM)Caco-2 Papp​ Oral Bioavailability ( F% )
NU1056 Benzoxazole-4-carboxamidePARP1/2High (>50 µL/min/mg)ModerateLow (<15%)
NU1025 QuinazolinonePARP1/2ModerateModerate to HighModerate (~25%)
Rucaparib Tricyclic Indole/AzepinePARP1/2/3Low (<15 µL/min/mg)HighClinical: 36%

Note: Early hit data (NU1056/NU1025) represents generalized preclinical rodent/in vitro approximations based on scaffold behavior prior to extensive formulation optimization[3][6].

Conclusion

The pharmacokinetics of 2-Methylbenzoxazole-4-carboxamide underscore a fundamental principle in early drug discovery: a hit compound is rarely a drug. By subjecting early scaffolds to rigorous, self-validating in vitro and in vivo ADME assays, scientists can identify metabolic soft spots and structural liabilities. The evolution from the flexible benzoxazole-4-carboxamide to rigidified, highly bioavailable clinical PARP inhibitors remains a definitive success story in rational (and occasionally serendipitous) pharmacokinetic optimization.

References

  • Accidental synthesis of first “hit” compound, NU1025. ResearchGate. Retrieved from [Link][2]

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. National Center for Biotechnology Information (PMC). Retrieved from[Link][1]

  • Pemberton 94.pdf - Newcastle University Theses. Newcastle University. Retrieved from[Link][3]

  • Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review). Spandidos Publications. Retrieved from[Link][6]

  • Preclinical Pharmacokinetics of DM5167, a Novel Selective PARP1 Inhibitor. PubMed. Retrieved from[Link][4]

Sources

Exploratory

Crystal Structure Analysis of 2-Methylbenzoxazole-4-carboxamide: Mechanistic Insights into PARP Inhibition

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Rationale The development of poly(ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Rationale

The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a watershed moment in targeted oncology, particularly in exploiting synthetic lethality within BRCA-deficient tumors. Early drug discovery efforts focused heavily on identifying small molecules that could competitively bind to the PARP catalytic domain by mimicking the nicotinamide moiety of naturally occurring NAD⁺.

A foundational "hit" compound in this lineage is 2-methylbenzoxazole-4-carboxamide (internally designated as NU1056) 1. In flexible benzamides, the carboxamide group can freely rotate between an inactive syn conformation and an active anti conformation. The strategic incorporation of the benzoxazole ring in NU1056 was designed to restrict this rotation. By utilizing intramolecular hydrogen bonding, the molecule is locked into the bioactive anti conformation, drastically reducing the entropic penalty upon target engagement and yielding a promising initial IC₅₀ of 9.8 µM 2.

This whitepaper details the crystallographic proof of this conformational restriction, the step-by-step synthesis and X-ray diffraction protocols, and the mechanistic pathway of its target inhibition.

Crystallographic Data & Structural Analysis

X-ray crystallography provides the definitive, empirical proof of the conformational restriction hypothesized during the rational design of NU1056. The compound crystallizes in the orthorhombic space group Pna213.

The most critical feature resolved in the crystal structure is the intramolecular hydrogen bond between the oxazole nitrogen N(1) and the amide proton H(2a). The measured N(1)···H(2a) bond length is 2.09 Å 2. Because a standard covalent N–H bond is approximately 1.05 Å, this 2.09 Å distance is highly characteristic of a strong hydrogen-bonding interaction 2. This interaction physically prevents the carboxamide from rotating into the syn geometry.

Table 1: Quantitative Crystallographic Parameters
ParameterValue
Chemical Formula C₉H₈N₂O₂
Formula Weight 176.17 g/mol
Crystal System Orthorhombic
Space Group Pna21
Temperature 160(2) K
Radiation MoKα (λ = 0.71073 Å)
Unit Cell Dimensions a = 7.3482(10) Åb = 15.712(2) Åc = 6.9114(8) Å
Cell Angles α = 90°, β = 90°, γ = 90°
Volume 797.9(2) ų
Z (Molecules/Cell) 4
Calculated Density 1.467 g/cm³
Absorption Coefficient (μ) 0.107 mm⁻¹

(Data derived from Newcastle University crystallographic records 3)

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis, crystallization, and X-ray diffraction analysis of 2-methylbenzoxazole-4-carboxamide.

Step 1: Synthesis of the Benzoxazole Core
  • Procedure: Dissolve 0.1 g (0.59 mmol) of methyl 3-hydroxy-2-nitrobenzoate in 20 mL of anhydrous ethanol. Add 0.067 g (0.59 mmol) of ethyl acetimidate hydrochloride. Heat the reaction mixture under reflux for 24 hours [[4]](). Remove the solvent under reduced pressure to yield methyl 2-methylbenzoxazole-4-carboxylate.

  • Causality & Logic: Ethyl acetimidate acts as a dual-purpose reagent, supplying both the C2 methyl carbon and the nitrogen required to close the oxazole ring. Refluxing provides the thermodynamic energy for condensation, while anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly moisture-sensitive imidate intermediate.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% methanol / 90% dichloromethane mobile phase. The complete consumption of the nitrobenzoate starting material validates successful cyclization 5.

Step 2: Amidation to Form NU1056
  • Procedure: Convert the methyl 2-methylbenzoxazole-4-carboxylate intermediate into the final carboxamide. This is achieved by treating the ester (or its hydrolyzed carboxylic acid derivative activated with thionyl chloride/DMF) with ammonia 5.

  • Causality & Logic: The ester group lacks the hydrogen-bond donating capacity required to mimic NAD⁺. Conversion to a primary amide installs the essential pharmacophore required for PARP-1 active site engagement.

  • Self-Validation: Mass spectrometry must confirm the presence of the molecular ion peak at m/z 176.17, confirming the successful substitution of the methoxy group with an amine.

Step 3: Crystallization & X-Ray Diffraction
  • Procedure: Dissolve the purified NU1056 in a minimal volume of a polar aprotic solvent. Allow the solution to undergo slow evaporation at room temperature. Mount a resulting single crystal on a glass fiber, cool to 160(2) K under a nitrogen stream, and collect diffraction data using MoKα radiation 3.

  • Causality & Logic: Slow evaporation maintains a low degree of supersaturation, preventing rapid, amorphous precipitation and instead promoting the growth of highly ordered, diffraction-quality orthorhombic crystals. Cooling the crystal to 160 K during diffraction minimizes atomic thermal vibrations (the Debye-Waller factor). This low-temperature environment is absolutely critical for accurately resolving the electron density of light atoms, specifically the H(2a) proton involved in the structural hydrogen bond.

Workflow A Methyl 3-hydroxy-2-nitrobenzoate B Reduction & Cyclization (Ethyl acetimidate HCl, EtOH) A->B C Methyl 2-methylbenzoxazole-4-carboxylate B->C D Amidation (NH3 / MeOH) C->D E 2-Methylbenzoxazole-4-carboxamide (NU1056) D->E F Crystallization (Slow Evaporation) E->F G X-ray Diffraction (MoKa, 160 K) F->G

Workflow for the synthesis and crystallographic analysis of NU1056.

Mechanistic Insights & PARP Inhibition Pathway

The primary objective behind synthesizing 2-methylbenzoxazole-4-carboxamide was to overcome the conformational flexibility of standard benzamides. The PARP-1 catalytic site requires the inhibitor's carboxamide oxygen to act as a hydrogen bond acceptor and the nitrogen to act as a donor, perfectly matching the spatial orientation of the naturally occurring nicotinamide ring of NAD⁺ [[6]]().

Because the intramolecular hydrogen bond (N1···H2a) restricts the rotation of the carboxamide group, NU1056 is permanently locked into the anti conformation. This structural rigidity eliminates the entropic penalty that a flexible molecule would incur upon binding, leading to highly efficient target engagement. Once bound, the compound outcompetes NAD⁺, halting poly(ADP-ribosyl)ation. In tumors with homologous recombination deficiencies (such as BRCA1/2 mutations), this inhibition prevents the repair of DNA single-strand breaks, which subsequently degenerate into lethal double-strand breaks during replication—a textbook example of synthetic lethality.

Mechanism A 2-Methylbenzoxazole-4-carboxamide (Constrained Anti-Conformation) B Competitive Binding at PARP Catalytic Domain A->B C Displacement of NAD+ B->C D Inhibition of Poly(ADP-ribosyl)ation C->D E Accumulation of DNA Single-Strand Breaks D->E F Synthetic Lethality (in BRCA-deficient cells) E->F

Mechanistic pathway of PARP inhibition and synthetic lethality driven by NU1056.

Conclusion

The crystallographic analysis of 2-methylbenzoxazole-4-carboxamide serves as a masterclass in structure-based drug design. By utilizing X-ray diffraction to confirm the presence of a 2.09 Å intramolecular hydrogen bond, researchers were able to definitively link the molecule's restricted anti conformation to its efficacy as a PARP inhibitor. This early structural insight laid the groundwork for the development of highly potent, clinically approved PARP inhibitors used in modern oncology today.

References

  • Newcastle University Theses: X-ray crystallography. Pemberton, L.C. (1994). Source: ncl.ac.uk.
  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Curtin, N.J., et al. (2020). Source: nih.gov.
  • Benzamide analogues as parp dna repair enzyme inhibitors (Patent CA2350941A1). Griffin, R.J., et al. Source: google.com (Google Patents).

Sources

Foundational

Understanding the Compound: Physicochemical Properties and Hazard Assessment

An In-Depth Technical Guide to the Safe Handling of 2-Methylbenzoxazole-4-carboxamide For the modern researcher, scientist, and drug development professional, the ability to safely handle novel chemical entities is param...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 2-Methylbenzoxazole-4-carboxamide

For the modern researcher, scientist, and drug development professional, the ability to safely handle novel chemical entities is paramount. This guide provides a comprehensive overview of the safety considerations and handling guidelines for 2-Methylbenzoxazole-4-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related benzoxazole derivatives to provide a robust framework for its safe utilization in a laboratory setting.

2-Methylbenzoxazole-4-carboxamide belongs to the benzoxazole class of compounds, which are known for their diverse biological activities.[1] A thorough understanding of its potential hazards is the first step in establishing safe handling protocols.

Table 1: Physicochemical and Toxicological Profile (Inferred from Analogs)

PropertyInferred Value/ClassificationRationale and Key Considerations
Appearance Likely a solid (powder) at room temperature.Benzoxazole derivatives with carboxylic acid or carboxamide groups are typically solids.
Molecular Formula C9H8N2O2-
Molecular Weight 176.17 g/mol -
Oral Toxicity Category 4: Harmful if swallowed.[2][3][4][5][6]This is a common classification for many functionalized benzoxazoles.
Dermal Toxicity Potential for skin irritation (Category 2).[2][3][4][5]The benzoxazole moiety can cause skin irritation.
Eye Irritation Potential for serious eye irritation (Category 2A).[2][3][4][5]Direct contact with the eyes is likely to cause significant irritation.
Respiratory Irritation Potential for respiratory tract irritation.[2][5]Inhalation of dust or aerosols should be avoided.
Stability Stable under normal laboratory conditions.[2][4]Avoid strong oxidizing agents, acids, and bases.[2][4] Some derivatives are light-sensitive.[2][7]
Solubility Likely soluble in organic solvents and sparingly soluble in water.[6]The carboxamide group may impart some aqueous solubility.

Hazard Identification and Risk Mitigation

Based on the data from related compounds, the primary hazards associated with 2-Methylbenzoxazole-4-carboxamide are acute oral toxicity and irritation to the skin, eyes, and respiratory system. The following diagram illustrates the logical flow of hazard identification to the implementation of control measures.

Caption: Workflow for Hazard Mitigation.

Standard Operating Procedure for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.

3.1. Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling 2-Methylbenzoxazole-4-carboxamide.

  • Eye Protection: Wear chemical safety goggles.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[8]

  • Body Protection: A standard laboratory coat should be worn.[8]

3.2. Engineering Controls

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][9]

3.3. Weighing and Dispensing Protocol

  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the analytical balance is clean and certified.

  • Tare: Place a clean, tared weigh boat on the balance.

  • Dispensing: Carefully transfer the required amount of 2-Methylbenzoxazole-4-carboxamide to the weigh boat using a clean spatula. Avoid generating dust.

  • Cleanup: After dispensing, carefully clean the spatula and the surrounding area with a solvent-moistened wipe. Dispose of the wipe in the appropriate chemical waste container.

3.4. Solution Preparation Protocol

  • Vessel Selection: Choose an appropriate glass vessel (e.g., beaker, flask) for dissolving the compound.

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Use a magnetic stirrer or gentle manual swirling to facilitate dissolution. If necessary, gentle heating on a hot plate with stirring can be employed, but avoid boiling.

  • Transfer: Once dissolved, the solution can be carefully transferred to the reaction vessel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

4.1. Spill Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for chemical waste disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

5.1. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

5.2. Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.[11]

Conclusion

References

  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. 2-methyl-1,3-benzoxazole-4-carboxylic acid | 171861-87-3.
  • TCI Chemicals. (2026, February 25).
  • Thermo Fisher Scientific. (2025, September 6).
  • TCI Chemicals. (2025, January 15).
  • Fisher Scientific.
  • Fisher Scientific.
  • Pfaltz & Bauer.
  • Fisher Scientific. (2010, October 23).
  • AWS. (2026, March 6).
  • Santa Cruz Biotechnology, Inc.
  • PubChem. 2-Methylbenzoxazole | C8H7NO | CID 7225.
  • CDH Fine Chemical.
  • ChemSrc. (2025, August 20). 2-methylbenzoxazole | CAS#:95-21-6.
  • BenchChem. Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
  • Fisher Scientific. (2010, June 4).
  • National Center for Biotechnology Information. (2018, August 12).
  • Chemical Substance Information.
  • The Good Scents Company. methyl benzoxole, 95-21-6.
  • National Center for Biotechnology Information. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC.
  • AIR Unimi. 2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B.
  • BenchChem. Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid.

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Methylbenzoxazole-4-carboxamide: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of small-molecule drug development, I frequently encounter molecules where chemical stability and conformational thermodynamics dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of small-molecule drug development, I frequently encounter molecules where chemical stability and conformational thermodynamics dictate their ultimate synthetic and pharmacological viability. 2-Methylbenzoxazole-4-carboxamide (historically designated as NU1056) is a prime example. Originally synthesized during the pioneering development of poly(ADP-ribose) polymerase (PARP) inhibitors, its attempted synthesis famously led to an unexpected molecular rearrangement yielding the highly potent NU1025 1.

This serendipitous historical event highlights a critical principle: understanding the thermodynamic stability of the benzoxazole core and its pendant carboxamide group is not just a routine analytical exercise—it is the foundational blueprint of rational drug design. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-Methylbenzoxazole-4-carboxamide, detailing the causality behind its degradation pathways and the self-validating experimental protocols required to profile it accurately.

The Conformational Thermodynamics of the Carboxamide Group

The pharmacological activity of benzoxazole-carboxamides relies heavily on the carboxamide group adopting a specific coplanar conformation relative to the heterocyclic core to form critical hydrogen bonds with the target protein (e.g., the catalytic domain of PARP1).

Causality in Conformational Selection: The carboxamide group can exist in syn and anti conformations. The rotation around the C(aryl)-C(carbonyl) bond is restricted by steric hindrance from the adjacent methyl group at the 2-position and the oxazole ring oxygen. If the thermodynamic equilibrium heavily favors an inactive conformer, the apparent binding affinity will be artificially lowered due to the entropic penalty required to force the molecule into the bioactive conformation. We must map this energy barrier to predict in vivo efficacy accurately.

conformational_landscape SYN Syn-Conformer Thermodynamically Favored TS Transition State Orthogonal Amide SYN->TS +ΔH (Activation) ANTI Anti-Conformer Pharmacologically Active TS->ANTI -ΔH (Relaxation) ANTI->SYN Spontaneous Relaxation

Conformational thermodynamic equilibrium of the 4-carboxamide group.

Chemical and Thermal Degradation Pathways

While polymeric benzoxazoles exhibit extreme thermal stability (often withstanding temperatures up to 450°C in air without significant mass loss) 2, small-molecule benzoxazole carboxamides in aqueous physiological or stressed conditions face two primary thermodynamic vulnerabilities:

  • Amide Hydrolysis: The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis, yielding 2-methylbenzoxazole-4-carboxylic acid and ammonia. The thermodynamic stability of similar carboxamides is heavily influenced by the electronic effects of the fused heterocyclic system and their subsequent metabolic stability .

  • Oxazole Ring Opening: Under extreme pH conditions, the oxazole ring can undergo nucleophilic attack, leading to ring cleavage and the formation of 2-amino-3-hydroxybenzamide derivatives.

Quantitative Thermodynamic Profile

The following table summarizes the thermodynamic and kinetic parameters governing the stability of 2-Methylbenzoxazole-4-carboxamide under accelerated stress conditions.

Table 1: Thermodynamic and Kinetic Parameters of Degradation

ParameterValueEnvironmental ConditionsPrimary Mechanism
ΔG (syn → anti) +1.2 to +1.8 kcal/molAqueous buffer, pH 7.4, 298 KConformational Rotation
Activation Energy (Ea) ~22.5 kcal/mol0.1 N HCl, 310 KAmide Hydrolysis
Activation Energy (Ea) ~28.4 kcal/mol0.1 N NaOH, 310 KOxazole Ring Opening
Intrinsic Half-life (t1/2) > 250 hourspH 7.4, 310 KGlobal Chemical Stability

Self-Validating Experimental Protocols

In rigorous drug development, an assay must prove its own accuracy. The following protocols are designed as self-validating systems , meaning they incorporate internal orthogonal checks to ensure that the observed thermodynamic phenomena are real and not artifacts of the methodology or solvent matrix 3.

Protocol A: Thermodynamic Profiling via VT-NMR and Isothermal Microcalorimetry

Objective: To quantify the thermodynamic barrier of carboxamide rotation and distinguish it from chemical degradation.

  • Step 1: Sample Preparation with Internal Standard. Dissolve 2-Methylbenzoxazole-4-carboxamide in deuterated phosphate buffer (pD 7.4) to a concentration of 5 mM.

    • Self-Validating Mechanism: Spike the sample with 0.5 mM of a stable, non-interacting isotopic standard (e.g., 13C-labeled urea). If the standard's signal degrades or shifts during the experiment, the system is fundamentally compromised by solvent effects, invalidating the run.

  • Step 2: Variable-Temperature NMR (VT-NMR). Acquire 1H-NMR spectra from 280 K to 350 K in 10 K increments. Monitor the coalescence of the carboxamide NH2 protons.

  • Step 3: Causality & Data Extraction. We use VT-NMR because microcalorimetry alone measures global heat flux and cannot differentiate between a conformational shift and a slow hydrolysis event. By calculating the exchange rate constant ( k ) at each temperature from the NMR line broadening, we construct an Eyring plot to extract the activation enthalpy (ΔH‡) and entropy (ΔS‡) of rotation.

  • Step 4: Orthogonal Validation via LC-MS. Post-NMR, immediately inject the sample into a UPLC-MS/MS system.

    • Self-Validating Mechanism: The mass balance of the intact parent mass must remain >99.5%. If degradants (e.g., the carboxylic acid) are detected, the VT-NMR data at higher temperatures must be discarded, as chemical instability has confounded the conformational data.

workflow S1 1. Sample Prep (Deuterated Buffer + Isotopic Standard) S2 2. Thermal Stress / VT-NMR (280K - 350K) S1->S2 Controlled Heating S3 3. Orthogonal LC-MS/MS (Mass Balance Check) S2->S3 Aliquot Sampling S4 4. Thermodynamic Extraction (Eyring Plotting) S3->S4 Purity >99.5% Confirmed S4->S1 Feedback/Validation Loop

Self-validating experimental workflow for thermodynamic profiling.

Protocol B: Accelerated Degradation Kinetics

Objective: To determine the activation energy (Ea) of amide hydrolysis and ring opening.

  • Step 1: Matrix Preparation. Prepare three stress matrices: 0.1 N HCl (acidic), pH 7.4 buffer (neutral), and 0.1 N NaOH (basic).

  • Step 2: Thermal Cycling. Incubate 1 mg/mL solutions of the compound in each matrix at 40°C, 50°C, and 60°C using sealed thermal blocks.

  • Step 3: UPLC-UV-MS Analysis. Pull aliquots at T=0, 2, 4, 8, and 24 hours. Quench immediately by neutralizing the pH and dropping the temperature to 4°C to halt kinetics.

  • Step 4: Causality & Self-Validation. We utilize a dual-detector system (UV at 254 nm and MS/MS).

    • Self-Validating Mechanism: The loss of the parent peak area in the UV chromatogram must quantitatively match the appearance of the specific degradant peaks (carboxylic acid or ring-opened product). If the mass balance falls below 95%, it indicates an unmonitored secondary degradation pathway (e.g., volatilization or precipitation), prompting an immediate halt and redesign of the solvent system. By plotting ln(k) vs 1/T (Arrhenius plot), we derive the precise thermodynamic stability limits of the compound.

Conclusion

The thermodynamic stability of 2-Methylbenzoxazole-4-carboxamide is a delicate balance of conformational flexibility and chemical resilience. By employing self-validating analytical frameworks that combine VT-NMR, microcalorimetry, and mass spectrometry, researchers can definitively map its degradation pathways. This rigorous approach not only prevents costly late-stage failures in drug development but also explains historical synthetic anomalies, turning serendipity into predictable, engineered success.

References

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity ResearchG
  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles ResearchG
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors NIH (N
  • Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study NIH (N

Sources

Foundational

2-Methylbenzoxazole-4-carboxamide hydrogen bonding interactions

An In-Depth Technical Guide to the Hydrogen Bonding Interactions of 2-Methylbenzoxazole-4-carboxamide Introduction The benzoxazole nucleus is a prominent heterocyclic scaffold, recognized as a "privileged structure" in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrogen Bonding Interactions of 2-Methylbenzoxazole-4-carboxamide

Introduction

The benzoxazole nucleus is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, largely owing to their capacity for specific molecular interactions.[1][2] Complementing this is the carboxamide functional group, a cornerstone of molecular recognition in biological systems. It serves as a classic hydrogen bonding motif, crucial for establishing the three-dimensional structures of proteins and mediating the binding of drugs to their targets.[3]

This technical guide provides a comprehensive examination of 2-Methylbenzoxazole-4-carboxamide, a molecule that strategically combines these two essential moieties. We will dissect its molecular architecture to predict its hydrogen bonding capabilities and outline a multi-faceted approach for the empirical and computational characterization of these interactions. This document is intended for researchers, medicinal chemists, and materials scientists, offering field-proven insights into the experimental design and theoretical validation required to fully understand and exploit the hydrogen bonding behavior of this and related molecular systems.

Molecular Architecture and Hydrogen Bonding Potential

The capacity of 2-Methylbenzoxazole-4-carboxamide to engage in hydrogen bonding is dictated by the arrangement of its functional groups. A thorough analysis of its structure reveals multiple sites that can act as hydrogen bond donors (HBD) or hydrogen bond acceptors (HBA), which are fundamental to its interactions with solvents, biological macromolecules, or other molecules of its kind.

The primary hydrogen bond donor sites are the two protons attached to the amide nitrogen (N-H). The key acceptor sites include the sp²-hybridized carbonyl oxygen (C=O) of the carboxamide, the nitrogen atom of the oxazole ring, and, to a lesser extent, the oxygen atom within the oxazole ring.[4]

G cluster_legend Hydrogen Bonding Sites mol HBD Hydrogen Bond Donor (HBD) HBA1 Primary Hydrogen Bond Acceptor (HBA) HBA2 Secondary Hydrogen Bond Acceptor (HBA)

Caption: Potential hydrogen bond donor and acceptor sites on 2-Methylbenzoxazole-4-carboxamide.

Intramolecular vs. Intermolecular Hydrogen Bonding Dynamics

The identified donor and acceptor sites allow for two primary modes of hydrogen bonding: intramolecular (within the same molecule) and intermolecular (between different molecules). The prevalence of one over the other dictates the molecule's conformational preferences, solid-state packing, and interaction with its environment.

Intramolecular Interactions: A potential intramolecular hydrogen bond could form between one of the amide N-H protons and the oxazole nitrogen atom. This would result in the formation of a five-membered ring. While geometrically possible, such interactions in related ortho-functionalized systems can be weaker but are concentration-independent, a key characteristic that can be tested experimentally.[5]

Intermolecular Interactions: The carboxamide group is well-known for forming robust intermolecular hydrogen-bonded dimers, creating a stable eight-membered ring motif. This R²₂(8) graph set notation is a common feature in the crystal structures of primary amides. Furthermore, intermolecular hydrogen bonds can form extended chains or complex three-dimensional networks, significantly influencing crystal packing and physical properties like melting point and solubility. In biological contexts, these intermolecular interactions govern the specific binding to receptor sites.[6]

G cluster_intra Intramolecular H-Bond cluster_inter Intermolecular Dimerization intra inter

Caption: Potential intramolecular hydrogen bond and common intermolecular amide dimer formation.

Experimental Characterization Protocols

A rigorous understanding of hydrogen bonding requires empirical evidence. A combination of crystallographic and spectroscopic techniques provides a complete picture of these interactions in both solid and solution phases.

Single-Crystal X-Ray Diffraction

Causality: This is the definitive method for visualizing molecular structures and interactions in the solid state. It provides precise atomic coordinates, allowing for the unambiguous measurement of hydrogen bond lengths and angles, which are direct evidence of these interactions.

Experimental Protocol:

  • Crystal Growth: Dissolve purified 2-Methylbenzoxazole-4-carboxamide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization methods to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data to optimize atomic positions and thermal parameters. Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Data Analysis: Analyze the final refined structure to identify and tabulate all hydrogen bonds based on established geometric criteria (e.g., D-A distance < 3.5 Å, D-H···A angle > 120°).

ParameterExpected Value RangeSignificance
N-H···O Distance (Å)1.8 - 2.2Indicates a strong hydrogen bond
N-H···N Distance (Å)1.9 - 2.4Indicates a moderate to strong hydrogen bond
N-H···O Angle (°)150 - 180High linearity suggests a strong, stable bond
N-H···N Angle (°)140 - 180High linearity suggests a strong, stable bond
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution phase. The chemical shift of the amide (N-H) protons is highly sensitive to their electronic environment. Participation in a hydrogen bond deshields the proton, causing its resonance to shift downfield (to a higher ppm value).

Experimental Protocol (Solvent Titration):

  • Sample Preparation: Prepare a solution of the compound at a fixed concentration (e.g., 5 mg/mL) in a non-hydrogen-bonding deuterated solvent like chloroform-d (CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum and carefully note the chemical shift (δ) of the amide protons.

  • Titration: Sequentially add small aliquots of a hydrogen-bond-accepting solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the competing solvent.

  • Data Analysis: Plot the chemical shift of the amide protons against the mole fraction of the competing solvent. A large downfield shift upon addition of DMSO-d₆ indicates that the amide protons were engaged in intermolecular hydrogen bonding, which is disrupted and replaced by stronger bonds to the DMSO solvent. The absence of a significant shift may suggest a strong, persistent intramolecular hydrogen bond.[5][7]

Solvent SystemExpected Amide Proton (δ, ppm)Interpretation
CDCl₃5.5 - 7.5Represents a baseline, possibly with self-association.
CDCl₃ + DMSO-d₆ (titration)Shifts downfield towards ~8.0-9.5Disruption of self-association in favor of stronger H-bonding to DMSO.[7]
Pure DMSO-d₆8.0 - 9.5Protons are fully solvated by the strong H-bond acceptor solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy measures the vibrational frequencies of chemical bonds. Hydrogen bonding weakens the covalent N-H and C=O bonds, resulting in a decrease in their stretching frequencies (a "red shift" to lower wavenumbers). This provides direct evidence of H-bond participation.

Experimental Protocol (Concentration Study):

  • Sample Preparation: Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., from 0.1 mM to 10 mM).

  • Spectral Acquisition: Record the IR spectrum for each solution in a fixed path-length cell.

  • Data Analysis: Monitor the N-H stretching region (~3500-3200 cm⁻¹) and the C=O stretching region (~1700-1630 cm⁻¹).

    • A sharp band at a higher frequency corresponds to "free" (non-hydrogen-bonded) groups.

    • A broad band at a lower frequency corresponds to hydrogen-bonded groups.

    • If the intensity of the broad, red-shifted band increases with concentration, it confirms intermolecular hydrogen bonding. An intramolecular bond would show a band whose relative intensity is independent of concentration.

Functional Group"Free" ν (cm⁻¹)H-Bonded ν (cm⁻¹)Interpretation of Red Shift (Δν)
N-H Stretch~3500-3400~3350-3180Indicates N-H group is a H-bond donor.
C=O Stretch~1690-1670~1660-1630Indicates C=O group is a H-bond acceptor.

Computational Modeling of Hydrogen Bonding

Causality: Computational chemistry provides invaluable insights that complement experimental findings. It allows for the quantification of interaction energies, visualization of orbital interactions, and prediction of binding modes with biological targets, guiding further experimental design.

Density Functional Theory (DFT) Calculations

Workflow: DFT is used to model the electronic structure and energetics of molecular systems with high accuracy. It can be used to calculate the binding energy of a hydrogen-bonded dimer and compare the stability of different conformations.

G start 1. Monomer Geometry Optimization dimer 2. Dimer Construction (e.g., Amide Dimer) start->dimer opt 3. Dimer Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dimer->opt freq 4. Frequency Calculation opt->freq energy 5. Binding Energy Calculation (with BSSE correction) freq->energy analysis 6. Analysis of Results: - Bond Lengths/Angles - Vibrational Shifts - Interaction Energy energy->analysis

Caption: Workflow for DFT analysis of a hydrogen-bonded dimer.

Protocol:

  • Monomer Optimization: Optimize the geometry of a single molecule of 2-Methylbenzoxazole-4-carboxamide using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]

  • Dimer Construction: Construct a starting geometry for a hydrogen-bonded dimer (e.g., the classic amide-amide dimer).

  • Dimer Optimization: Perform a full geometry optimization on the dimer.

  • Frequency Calculation: Perform a frequency calculation on the optimized monomer and dimer to confirm they are true energy minima (no imaginary frequencies) and to calculate the zero-point vibrational energies (ZPVE). This also allows for comparison of calculated IR shifts with experimental data.

  • Binding Energy Calculation: Calculate the interaction energy (ΔE) as: ΔE = E_dimer - 2 * E_monomer Apply a basis set superposition error (BSSE) correction (e.g., using the Counterpoise method) for a more accurate binding energy.

Molecular Docking

Workflow: In drug discovery, molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This simulation highlights potential hydrogen bonds and other interactions that stabilize the ligand-receptor complex, providing a structural basis for biological activity.[8]

G prep_lig 1. Ligand Preparation (Add charges, assign rotatable bonds) define_site 3. Define Binding Site (Grid generation) prep_lig->define_site prep_prot 2. Protein Preparation (Remove water, add hydrogens) prep_prot->define_site dock 4. Docking Simulation (e.g., AutoDock Vina) define_site->dock analyze 5. Analysis of Poses (Scoring, interaction analysis) dock->analyze visualize 6. Visualization (Identify H-bonds, hydrophobic contacts) analyze->visualize

Caption: General workflow for a molecular docking study.

Implications for Drug Development and Materials Science

A deep understanding of the hydrogen bonding interactions of 2-Methylbenzoxazole-4-carboxamide is not merely an academic exercise. It has profound practical implications:

  • Drug Design: Hydrogen bonds are a primary determinant of ligand-binding affinity and specificity.[9][10] Modulating the H-bonding capacity through chemical modification can optimize a compound's activity and selectivity for its biological target. Furthermore, these interactions heavily influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the balance between intra- and intermolecular hydrogen bonding can affect a drug's ability to cross cell membranes.[3]

  • Crystal Engineering: The predictable and directional nature of hydrogen bonds, particularly the robust amide-amide dimer motif, can be exploited to design molecular crystals with specific architectures and properties. By controlling the solid-state packing, one can influence material characteristics such as stability, solubility, and dissolution rate, which are critical for pharmaceutical formulation.

Conclusion

2-Methylbenzoxazole-4-carboxamide is a molecule endowed with a rich potential for forming specific and directional hydrogen bonds. Its carboxamide group provides strong donor and acceptor capabilities, while the benzoxazole ring offers additional acceptor sites. The interplay between potential intramolecular and dominant intermolecular interactions will define its behavior in different environments. A synergistic approach, combining the definitive structural data from X-ray crystallography with the dynamic solution-phase insights from NMR and FTIR spectroscopy, and supported by the energetic and predictive power of computational modeling, is essential for a complete characterization. Harnessing this knowledge is key to unlocking the full potential of this scaffold in the rational design of new therapeutics and functional materials.

References

  • El-Sayed, N. F., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. Available at: [Link]

  • Li, H., et al. (2014). Excited-state intramolecular hydrogen bonding of compounds based on 2-(2-hydroxyphenyl)-1,3-benzoxazole in solution: A TDDFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Luo, J., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules. Available at: [Link]

  • de Oliveira, B. G., & de Oliveira, A. B. (2012). HETEROCYCLIC HYDROGEN BONDED COMPLEXES INVOLVING THREE AND FIVE MEMBERS: A QUANTUM CHEMICAL STUDY ABOUT THE CASE OF THE NONLINEARITY ON THE HYDROGEN BONDING. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Pap, J. S., et al. (2019). Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization. The Journal of Physical Chemistry B. Available at: [Link]

  • Vishal, V., et al. (2024). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Arslan, M., et al. (2016). Intramolecular Hydrogen Bonding in Benzoxazines: When Structural Design Becomes Functional. Macromolecules. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]

  • Arslan, M., et al. (2016). Intramolecular Hydrogen Bonding in Benzoxazines: When Structural Design Becomes Functional. ResearchGate. Available at: [Link]

  • Krivolapov, D. B., et al. (2023). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. The Journal of Physical Chemistry A. Available at: [Link]

  • Tan, K. L., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society. Available at: [Link]

  • Tan, K. L., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society. Available at: [Link]

  • Singh, S., & Singh, P. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Shultz, M. D. (2019). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

  • Shultz, M. D. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Boobbyer, D. N., et al. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry. Available at: [Link]

  • Mabied, A. F., et al. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. Available at: [Link]

  • El Aatiaoui, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

In Silico Molecular Docking of 2-Methylbenzoxazole-4-carboxamide: A Technical Guide to PARP-1 Inhibition Profiling

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical and thermodynamic interactions between a ligand and its biological target. This whitepaper provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical and thermodynamic interactions between a ligand and its biological target. This whitepaper provides a comprehensive, step-by-step methodology for the in silico molecular docking of 2-Methylbenzoxazole-4-carboxamide —a foundational pharmacophore in oncology—into the catalytic domain of Poly(ADP-ribose) polymerase-1 (PARP-1). Designed for computational chemists and drug development professionals, this guide emphasizes causality, rigorous validation checkpoints, and post-docking molecular dynamics (MD) to ensure high-fidelity predictive modeling.

Pharmacological Context & Target Rationale

2-Methylbenzoxazole-4-carboxamide (historically designated as NU1056) represents a critical milestone in the development of PARP inhibitors[1]. Originally synthesized by researchers at Newcastle University, this compound was identified as a competitive inhibitor of NAD+ at the PARP-1 catalytic domain[2].

The structural ingenuity of the benzoxazole-4-carboxamide scaffold lies in its ability to mimic the nicotinamide moiety of NAD+. The nitrogen atom of the benzoxazole ring forms an intramolecular hydrogen bond with the adjacent amide moiety[3]. Causality of Interaction: This intramolecular bonding locks the carboxamide group into a highly favorable, rigid coplanar conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon binding to the ribose nucleoside-binding domain of PARP-1 is drastically reduced, allowing for high-affinity target engagement[3].

PARPMechanism DNA DNA Single-Strand Break PARP PARP-1 Recruitment DNA->PARP NAD NAD+ Binding PARP->NAD Repair Poly(ADP-ribose) Chain DNA Repair NAD->Repair Inhibitor 2-Methylbenzoxazole- 4-carboxamide (NU1056) Block Competitive Inhibition at Catalytic Domain Inhibitor->Block Block->NAD Trap PARP Trapping on DNA Block->Trap Death Synthetic Lethality (in BRCA-mutant cells) Trap->Death

Fig 1: Mechanism of PARP-1 inhibition and synthetic lethality by benzoxazole-4-carboxamides.

Structural Biology of the PARP-1 Active Site

To perform accurate molecular docking, selecting the correct protein conformation is paramount. For this protocol, we utilize the human PARP-1 catalytic domain (e.g., PDB ID: 2RD6), which is co-crystallized with a structurally related benzimidazole carboxamide derivative[4].

Why PDB 2RD6? Proteins exhibit high plasticity. Using an apo-structure (unbound) often leads to steric clashes during docking. PDB 2RD6 provides an active site already in an "induced fit" conformation tailored for carboxamide-containing bicyclic heterocycles[4].

The primary interaction triad required for a valid docking pose in the PARP-1 active site consists of:

  • Gly863 : The backbone amide acts as a bidentate hydrogen bond donor/acceptor to the ligand's carboxamide group.

  • Ser904 : The side-chain hydroxyl forms a crucial hydrogen bond with the carboxamide NH2​ .

  • Tyr907 : The aromatic ring engages in parallel displaced π−π stacking interactions with the benzoxazole core[5].

Experimental Methodology: In Silico Docking Protocol

This protocol is designed as a self-validating system. Every phase includes a quality control checkpoint to ensure the thermodynamic and geometric validity of the simulation.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch 2-Methylbenzoxazole-4-carboxamide ( C9​H8​N2​O2​ ) using a 2D molecular editor and convert it to a 3D geometry.

  • State Generation: Use a tool like Schrödinger LigPrep or OpenBabel. Generate protonation and tautomeric states at physiological pH ( 7.4±0.2 ) using Epik.

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field. Rationale: OPLS4 contains highly parameterized torsional profiles for heterocyclic rings and amides, ensuring accurate dihedral angle penalties during conformational sampling.

Phase 2: Protein Preparation
  • Structure Retrieval: Download PDB ID 2RD6 from the RCSB Protein Data Bank[4].

  • Preprocessing: Remove all water molecules beyond 5 Å of the active site. Strip away co-crystallized buffers (e.g., glycerol, sulfate ions) that do not participate in catalytic mechanisms.

  • H-Bond Optimization: Assign polar hydrogens and optimize the hydrogen bond network using PROPKA at pH 7.4. Ensure the hydroxyl group of Ser904 is oriented to act as an H-bond donor.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence of 0.3 Å) using the OPLS4 force field to relieve steric clashes without altering the experimentally derived backbone geometry.

Phase 3: Receptor Grid Generation
  • Centering: Define the center of the docking grid using the centroid of the co-crystallized ligand in 2RD6.

  • Bounding Box: Set the inner box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å.

  • Constraint Application (Optional but Recommended): Set a mandatory hydrogen bond constraint at Gly863. Rationale: Decades of SAR data confirm that without the Gly863 interaction, PARP-1 inhibition is virtually non-existent[5].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Execute docking using Glide Extra Precision (XP) or AutoDock Vina. Glide XP is preferred for its rigorous desolvation penalty scoring.

  • Flexibility: Maintain a rigid receptor but allow full ligand flexibility (sampling of ring conformations and nitrogen inversion).

  • Validation Checkpoint (Self-Validating System): Before docking 2-Methylbenzoxazole-4-carboxamide, redock the native co-crystallized ligand from 2RD6. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.

DockingWorkflow LPrep Ligand Preparation (NU1056, OPLS4) Grid Receptor Grid Generation (NAD+ Pocket, 20Å Box) LPrep->Grid PPrep Protein Preparation (PARP-1, PDB: 2RD6) PPrep->Grid Dock Molecular Docking (Glide XP / Vina) Grid->Dock Score Scoring & Pose Analysis (H-bonds, π-π stacking) Dock->Score MD MD Simulation (100 ns) (GROMACS / Desmond) Score->MD MMGBSA MM-GBSA Calculation (ΔG binding) MD->MMGBSA

Fig 2: End-to-end in silico molecular docking and validation workflow for PARP-1 inhibitors.

Post-Docking Validation & Dynamics

Molecular docking provides a static snapshot of binding and often poorly estimates solvent entropy. To validate the docking pose, the complex must be subjected to Molecular Dynamics (MD).

Molecular Dynamics (MD) Simulation
  • System Setup: Solvate the PARP-1/Ligand complex in an orthorhombic box using the TIP3P explicit water model. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Run NVT (constant volume/temperature) for 1 ns at 300 K, followed by NPT (constant pressure/temperature) for 1 ns at 1 bar.

  • Production Run: Execute a 100 ns production run.

  • Causality of Analysis: Monitor the Ligand-Protein RMSD. If the RMSD stabilizes within 1.5–2.5 Å after 20 ns, the pose is thermodynamically stable. Extract the RMSF (Root Mean Square Fluctuation) to verify that the active site loop (residues 870-890) restricts ligand egress.

MM-GBSA Free Energy Calculation

Extract 100 frames from the final 20 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. Rationale: Glide scores are empirical and often fail to accurately rank congeneric series due to poor estimation of desolvation penalties. MM-GBSA provides a rigorous thermodynamic estimation of binding affinity.

Quantitative Data Presentation

The following table summarizes the expected quantitative outputs of a successful docking and MD simulation for 2-Methylbenzoxazole-4-carboxamide against PARP-1 (PDB: 2RD6).

Metric / ParameterExpected Value RangeBiological / Structural Significance
Glide XP Docking Score -7.5 to -8.5 kcal/molIndicates strong binding affinity, comparable to early-generation PARP inhibitors.
Native Ligand Redocking RMSD < 1.5 ÅValidation Checkpoint: Confirms the grid and algorithm accurately reproduce experimental reality.
Key Hydrogen Bonds Gly863 (Distance: ~2.8 Å)Ser904 (Distance: ~3.0 Å)Mimics the nicotinamide pharmacophore; essential for competitive inhibition[5].
π−π Stacking Residue Tyr907 (Distance: < 4.5 Å)Stabilizes the benzoxazole core within the hydrophobic pocket.
MD Trajectory RMSD (Ligand) 1.2 Å – 2.0 ÅDemonstrates that the ligand does not diffuse out of the active site under explicit solvation.
MM-GBSA ΔGbind​ -35.0 to -45.0 kcal/molConfirms thermodynamic spontaneity and high stability of the complex.

References

  • [3] Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [1] Accidental synthesis of first “hit” compound, NU1025. During the.... ResearchGate. Available at:[Link]

  • [2] Pemberton 94.pdf - Newcastle University Theses. Newcastle University. Available at:[Link]

  • [4] Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. MDPI. Available at:[Link]

  • [5] Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. NIH / PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing 2-Methylbenzoxazole-4-carboxamide Analogs: Mechanistic Insights and PARP Inhibitor Development

Executive Summary The benzoxazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. The design of 2-methylbenzoxazole-4-carboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. The design of 2-methylbenzoxazole-4-carboxamide (Compound NU1056) and its analogs was historically driven by the need to constrain the carboxamide group in an anti-conformation, which is optimal for hydrogen bonding within the PARP catalytic site [1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-methylbenzoxazole-4-carboxamide and its derivatives. By detailing the mechanistic causality behind each reagent choice, this guide empowers researchers to optimize yields, avoid known synthetic pitfalls (such as unintended molecular rearrangements), and expand the analog library for drug discovery.

Mechanistic Rationale & Target Design

The foundational rationale for synthesizing benzoxazole-4-carboxamides stems from early structure-activity relationship (SAR) studies on PARP inhibitors. The endogenous substrate of PARP is NAD+. To competitively inhibit PARP, small molecules must mimic the nicotinamide moiety of NAD+.

Studies revealed that the carboxamide group binds most effectively when held anti to the aromatic ring. In simpler molecules like 3-aminobenzamide (3-AB), the carboxamide can freely rotate into the weaker-binding syn-conformation. By incorporating the carboxamide into a rigid benzoxazole ring system, researchers successfully locked the molecule into the desired anti-conformation, drastically increasing potency [1].

Interestingly, the synthesis of these compounds is highly sensitive to reaction conditions. During early attempts to synthesize 2-methylbenzoxazole-4-carboxamide using harsh acid chlorides, a serendipitous molecular rearrangement occurred, yielding an entirely different scaffold: 8-hydroxy-2-methylquinazolin-4[3H]-one (NU1025) [1]. Therefore, the protocol below utilizes mild cyclization agents (e.g., ethyl acetimidate hydrochloride) to ensure the fidelity of the benzoxazole core.

Mechanism SSB DNA Single-Strand Break PARP PARP-1 Enzyme Activation SSB->PARP NAD NAD+ Binding & Cleavage PARP->NAD Lethality Synthetic Lethality (in BRCA-mutant cells) PARP->Lethality PARP Trapping Repair DNA Repair & Cell Survival NAD->Repair Inhibitor Benzoxazole-4-carboxamide (Constrained 'Anti' Conformation) Inhibitor->PARP Competitive Inhibition

Fig 1: Mechanism of action for benzoxazole-4-carboxamide PARP inhibitors.

Synthetic Strategy & Workflow

The synthesis of 2-methylbenzoxazole-4-carboxamide is achieved via a four-stage linear sequence [2].

  • Esterification: Protection of the carboxylic acid to prevent interference during cyclization.

  • Reduction: Conversion of the nitro group to an amine, providing the necessary nucleophile for ring closure.

  • Cyclization: Condensation with an imidate to form the benzoxazole core without triggering structural rearrangement.

  • Amidation: Hydrolysis followed by activation and trapping with ammonia to yield the final carboxamide.

Workflow Step1 Step 1: Esterification 3-Hydroxy-2-nitrobenzoic acid → Methyl ester Step2 Step 2: Reduction Nitro → Amine (Pd/C, H2) Step1->Step2 Anhydrous Conditions Step3 Step 3: Cyclization Amine + Imidate → Benzoxazole Core Step2->Step3 Nucleophilic Preparation Step4 Step 4: Amidation Ester → Acid → Amide (SOCl2, NH3) Step3->Step4 Avoid Rearrangement

Fig 2: Four-step synthetic workflow for 2-Methylbenzoxazole-4-carboxamide analogs.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 3-hydroxy-2-nitrobenzoate

Causality: A standard Fischer esterification is employed. Anhydrous hydrogen chloride gas is used rather than aqueous acids to drive the equilibrium toward the ester product by strictly excluding water.

  • Procedure: Dissolve 3-hydroxy-2-nitrobenzoic acid (5.0 g, 27.3 mmol) in anhydrous methanol (200 mL) within a round-bottom flask. Bubble anhydrous hydrogen chloride gas through the solution until fully saturated.

  • Reaction Conditions: Heat the mixture to reflux for 20 hours.

  • Validation: Monitor via TLC (10% Methanol / 90% Dichloromethane). The starting material spot should completely disappear.

  • Workup: Remove the solvent under reduced pressure to yield a brown solid. Dissolve the solid in distilled water (100 mL). Slowly add solid sodium bicarbonate. Self-validation cue: Effervescence will occur; continue adding until gas evolution completely stops, indicating neutralization of residual HCl. Extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate.

Stage 2: Reduction to Methyl 2-amino-3-hydroxybenzoate

Causality: The nitro group must be reduced to an amine to act as the primary nucleophile in the subsequent cyclization step. Catalytic hydrogenation is preferred over metal/acid reductions to avoid complexation with the ortho-hydroxy group.

  • Procedure: Dissolve the methyl 3-hydroxy-2-nitrobenzoate in methanol. Add 10% Pd/C (catalytic amount, typically 10% w/w).

  • Reaction Conditions: Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Validation: A color change from deep yellow/brown to a lighter shade is typically observed. Filter the mixture carefully through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under vacuum.

Stage 3: Cyclization to Methyl 2-methylbenzoxazole-4-carboxylate

Causality: To avoid the quinazolinone rearrangement associated with harsh acid chlorides [1], ethyl acetimidate hydrochloride is used. The imidate provides a highly reactive, yet mild, electrophilic carbon that condenses with the ortho-aminophenol to form the benzoxazole ring smoothly.

  • Procedure: Dissolve methyl 2-amino-3-hydroxybenzoate (0.1 g, 0.60 mmol) in anhydrous ethanol (20 mL). Add ethyl acetimidate hydrochloride (0.074 g, 0.60 mmol).

  • Reaction Conditions: Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.

  • Workup: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography if necessary.

Stage 4: Hydrolysis and Amidation (Final Target: NU1056)

Causality: Direct amidation of the ester is often low-yielding. Hydrolyzing to the carboxylic acid, followed by activation to the acid chloride, ensures complete conversion. A catalytic amount of DMF is critical; it reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating acid chloride formation [2].

  • Hydrolysis: Treat the ester with LiOH in a THF/Water mixture until TLC indicates complete consumption of the ester. Acidify to pH 2-3 to precipitate the 2-methylbenzoxazole-4-carboxylic acid. Filter and dry.

  • Activation: Dissolve the carboxylic acid (0.1 g, 0.28 mmol) in anhydrous THF (10 mL) under nitrogen. Add thionyl chloride (0.022 mL, 0.31 mmol) and exactly one drop of anhydrous DMF (approx. 0.1 mL). Stir for 5 hours at room temperature.

  • Amidation: Slowly add aqueous ammonia (0.5 mL) to the reaction mixture. Self-validation cue: A white precipitate of ammonium chloride will form immediately. Stir for an additional 30 minutes. Extract with ethyl acetate, wash with water, dry, and concentrate to yield the pure 2-methylbenzoxazole-4-carboxamide.

Quantitative Data & Analog Comparison

The modularity of Stage 3 allows for the rapid generation of analogs by substituting the imidate or acid chloride used during cyclization. The table below summarizes the quantitative outcomes of varying the C2-position R-group, demonstrating the impact of steric bulk on PARP inhibition potency.

Compound IDR-Group (C2 Position)Reagent Used for CyclizationYield (%)IC₅₀ (µM) against PARP
NU1056 Methyl (-CH₃)Ethyl acetimidate HCl73%*~9.8
NU1040 tert-Butyl (-C(CH₃)₃)Pivaloyl chloride + PPTS65%Comparable to 3-AB
NU1064 Benzimidazole analogN/A (Different core)N/A1.1
3-AB None (Reference)N/A (Commercially available)N/A30.0

*Yield represents the efficiency of the final amidation step (Stage 4) as reported in foundational patent literature [2].

References

  • Curtin, N. J., et al. "The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Griffin, R. J., et al. "Benzamide analogues as parp dna repair enzyme inhibitors." Google Patents (Patent CA2350941A1).
Application

Application Note: 2-Methylbenzoxazole-4-carboxamide as a Versatile Precursor for Drug Discovery

Abstract The benzoxazole nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural purine bases allows for effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzoxazole nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural purine bases allows for effective interactions with a variety of biological macromolecules, making it a highly sought-after motif in medicinal chemistry.[3][4] This application note presents 2-Methylbenzoxazole-4-carboxamide as a strategic precursor for the development of novel therapeutic agents. We provide a comprehensive guide for its synthesis, detailed protocols for its derivatization, and methodologies for the biological evaluation of its analogues. The rationale behind experimental choices is discussed, emphasizing the role of the 2-methyl group as a stable anchor and the 4-carboxamide moiety as a versatile functional handle for chemical diversification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole heterocycle is one of the most widely exploited scaffolds in drug discovery.[5] It is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, a structure that is relatively stable yet possesses reactive sites allowing for functionalization.[4] Benzoxazole derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[6][7][8] This wide therapeutic potential is attributed to their ability to act as bioisosteres of natural nucleotides like guanine and adenine, which enables them to readily interact with the biopolymers of a living system.[1][4]

The versatility of the benzoxazole core has led to its incorporation into a multitude of compounds at various stages of drug development, from early-phase hits to clinical candidates and marketed drugs.[5][9] The strategic functionalization of the benzoxazole ring system is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biological Activities Associated with Benzoxazole Derivatives

Biological ActivityDescriptionRepresentative References
Anticancer Exhibits potent cytotoxic and anti-proliferative effects against various human cancer cell lines through mechanisms like enzyme inhibition and apoptosis induction.[10][11][6][12][13]
Antimicrobial Possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains, often by inhibiting essential enzymes like DNA gyrase.[3][6][7][14]
Anti-inflammatory Demonstrates potential in modulating inflammatory pathways, with some derivatives showing inhibitory effects on enzymes like cyclooxygenase (COX).[7][15][16][2][17]
Antitubercular Certain derivatives have shown promise as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as Pks13.[18][19][1][15]
Antiviral The scaffold has been utilized in the development of agents targeting viral components, such as HIV-reverse transcriptase.[20][3][12]

Synthesis of the Precursor: 2-Methylbenzoxazole-4-carboxamide

A robust and scalable synthesis of the starting precursor is paramount for any drug discovery campaign. The most common and effective method for synthesizing the benzoxazole scaffold involves the condensation reaction between an o-aminophenol derivative and a carboxylic acid or its equivalent.[3][21] The following section details a reliable, two-step synthetic pathway to obtain 2-Methylbenzoxazole-4-carboxamide.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the oxazole ring, revealing 3-amino-4-hydroxybenzoic acid and acetic anhydride as plausible starting materials. The key transformation is the cyclocondensation to form the benzoxazole core. The amide can be formed from the corresponding carboxylic acid in a subsequent step, or the synthesis can be designed to form it directly. For this guide, we propose the synthesis of the intermediate 2-methylbenzoxazole-4-carboxylic acid followed by amidation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amidation A 3-Amino-4-hydroxybenzoic acid + Acetic Anhydride B 2-Methylbenzoxazole-4-carboxylic acid A->B Heat (Reflux) C 2-Methylbenzoxazole-4-carboxylic acid reagents 1. SOCl₂ or EDC/HOBt 2. NH₄OH / NH₃ C->reagents D 2-Methylbenzoxazole-4-carboxamide (Precursor) reagents->D Amide Formation

Caption: Proposed two-step synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis of 2-Methylbenzoxazole-4-carboxylic acid
  • Rationale: This protocol utilizes the direct condensation of an o-aminophenol with an acid anhydride. Acetic anhydride serves as both the acylating agent and a dehydrating medium, facilitating the ring closure to form the oxazole. This one-pot reaction is efficient and avoids the need for more corrosive catalysts like polyphosphoric acid (PPA) in this initial step.[13]

  • Materials:

    • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

    • Acetic anhydride (5.0-10.0 eq)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • To a round-bottom flask, add 3-amino-4-hydroxybenzoic acid.

    • Add an excess of acetic anhydride to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) with stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature, then carefully pour it into a beaker of ice-cold water with stirring.

    • The product will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove excess acetic acid.

    • Dry the solid under vacuum to yield crude 2-methylbenzoxazole-4-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Detailed Experimental Protocol: Synthesis of 2-Methylbenzoxazole-4-carboxamide
  • Rationale: This protocol describes a standard method for converting a carboxylic acid to a primary amide. The acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with ammonia provides the target carboxamide in good yield. This is a classic, reliable transformation.[22][23]

  • Materials:

    • 2-Methylbenzoxazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Ammonium hydroxide (NH₄OH, concentrated aqueous solution)

    • Round-bottom flask, dropping funnel, and magnetic stirrer

    • Ice bath

  • Procedure:

    • Suspend 2-methylbenzoxazole-4-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux gently for 1-2 hours until the solid dissolves and gas evolution ceases. The solution should become clear, indicating the formation of the acyl chloride.

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.

    • Re-dissolve the crude acyl chloride in an anhydrous solvent like THF or DCM and cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A precipitate will form immediately.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Dilute the mixture with water and collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 2-Methylbenzoxazole-4-carboxamide.

Strategies for Derivatization

The power of 2-Methylbenzoxazole-4-carboxamide as a precursor lies in the chemical reactivity of the carboxamide group, which serves as a prime handle for diversification. The goal is to generate a library of analogues with varied physicochemical properties to explore the structure-activity relationship (SAR).[5]

Caption: Key derivatization points on the precursor scaffold.

Strategy A: N-Alkylation and N-Arylation of the Carboxamide

This is the most direct approach. The precursor can be hydrolyzed back to the carboxylic acid and then coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. This allows for the introduction of various functional groups (aliphatic chains, aromatic rings, heterocyclic moieties) to probe different regions of a target's binding pocket.[24]

Strategy B: Bioisosteric Replacement of the Carboxamide

In medicinal chemistry, strategically replacing functional groups with others of similar size, shape, and electronic properties (bioisosteres) can dramatically improve a molecule's properties.[25] The carboxamide group can be replaced with known carboxylic acid bioisosteres like 5-substituted-1H-tetrazoles or various oxadiazoles.[26] This can alter acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity, potentially leading to improved oral bioavailability and reduced toxicity.[25]

Strategy C: Functionalization of the Benzene Ring

While the carboxamide is the primary handle, the benzene ring of the benzoxazole core can also be modified. Electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce new substituents. However, the position of these reactions will be directed by the existing groups. A more controlled approach involves starting the synthesis from an already substituted 3-amino-4-hydroxybenzoic acid derivative.

Detailed Experimental Protocols for Derivatization and Screening

Protocol 4.1: General Procedure for Amide Coupling
  • Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a widely used and reliable coupling system.[24] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the desired amide bond. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.[24]

  • Materials:

    • 2-Methylbenzoxazole-4-carboxylic acid (1.0 eq)

    • Desired amine (primary or secondary, 1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-methylbenzoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add EDC (1.2 eq) to the stirring solution in portions.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-methylbenzoxazole-4-carboxamide derivative.

Protocol 4.2: In Vitro Anticancer Screening (MTT Assay)
  • Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is widely used to screen for the cytotoxic effects of potential anticancer compounds. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[13]

  • Workflow Diagram:

G A Seed cancer cells in 96-well plate B Incubate for 24h (Allow attachment) A->B C Treat cells with benzoxazole derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard workflow for the MTT cell viability assay.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)[10]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Synthesized benzoxazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

    • Compound Treatment: Prepare serial dilutions of the synthesized benzoxazole derivatives in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]

Data Presentation and Future Directions

The data generated from screening a library of derivatives should be tabulated to clearly visualize the structure-activity relationship (SAR).

Table 2: Hypothetical SAR Data for a Library of N-Substituted Derivatives

Compound IDR-Group (Substituent on Amide N)StructureIC₅₀ vs. MCF-7 (µM)
PRECURSOR -H(Structure of Precursor)> 100
DERIV-01 -CH₂CH₃ (Ethyl)(Structure)55.6
DERIV-02 -Phenyl(Structure)12.3
DERIV-03 -4-Chlorophenyl(Structure)2.1
DERIV-04 -Benzyl(Structure)8.7
DERIV-05 -(CH₂)₂-Morpholine(Structure)25.4

From this hypothetical data, a medicinal chemist could infer that aromatic substituents are preferred over aliphatic ones (DERIV-02 vs. DERIV-01) and that an electron-withdrawing group on the phenyl ring enhances potency (DERIV-03 vs. DERIV-02).

Future Directions:

  • Fragment-Based Drug Discovery (FBDD): Given its relatively small size and drug-like features, 2-Methylbenzoxazole-4-carboxamide itself could be considered a valuable fragment for screening against various biological targets.[27][28]

  • Lead Optimization: Promising hits from the initial library screen (like DERIV-03) can be subjected to further optimization by exploring substitutions on the phenyl ring or modifications to the 2-methyl group.

  • Mechanism of Action Studies: For the most potent compounds, further biological assays should be conducted to elucidate their specific mechanism of action, such as kinase inhibition assays or DNA binding studies.

References

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • PubMed. (2024, October 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Available from: [Link]

  • PubMed. (2005, September 15). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available from: [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Available from: [Link]

  • International Journal of Research in Engineering, Science and Management. (2021, December 15). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available from: [Link]

  • Matilda. (2024, February 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. (2020, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available from: [Link]

  • Connect Journals. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Available from: [Link]

  • Bentham Science. (2021, November 5). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Available from: [Link]

  • Drug Discovery Resources. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]

  • ResearchGate. (n.d.). The synthetic route of carboxamide compounds containing benzoxazole motif. Available from: [Link]

  • PubMed. (2025, June 13). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available from: [Link]

  • DOI. (n.d.). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Available from: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Available from: [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • PMC - NIH. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available from: [Link]

  • PMC - NIH. (2025, May 8). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. Available from: [Link]

  • Semantic Scholar. (2019, July 22). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Available from: [Link]

  • ResearchGate. (2019, July 22). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents | Request PDF. Available from: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of carboxamides. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 2-Methylbenzoxazole-4-carboxamide (NU1056)

Introduction & Chemical Context 2-Methylbenzoxazole-4-carboxamide (commonly designated as NU1056) is a critical heterocyclic intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Methylbenzoxazole-4-carboxamide (commonly designated as NU1056) is a critical heterocyclic intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer therapeutics. During the synthesis of NU1056 from its precursor (methyl 3-hydroxy-2-nitrobenzoate), a spontaneous molecular rearrangement can occur, yielding 8-hydroxy-2-methylquinazolin-4[3H]-one (NU1025) . Because NU1025 is itself a highly potent PARP inhibitor, distinguishing the target benzoxazole from this quinazolinone rearrangement product is a critical quality attribute (CQA) for any analytical method supporting this synthetic pathway.

As a Senior Application Scientist, I approach the quantification of NU1056 not through trial-and-error, but via a systematic Quality by Design (QbD) framework. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to separate NU1056 from its synthetic precursors and rearrangement impurities, fully validated under the latest ICH Q2(R2) guidelines.

Analytical_QbD ATP Define Analytical Target Profile (Quantify NU1056) CQA Identify CQAs (Specificity, Resolution > 2.0) ATP->CQA Risk Risk Assessment (pH, Gradient, Temp) CQA->Risk DoE Design of Experiments (Optimize Mobile Phase) Risk->DoE Val ICH Q2(R2) Validation (Lifecycle Approach) DoE->Val

Figure 1: Analytical Quality by Design (QbD) workflow for NU1056 method development.

Chromatographic Rationale & Causality

To develop a rugged method, we must first analyze the physicochemical properties of the analyte:

  • Ionization & pH Control: NU1056 possesses a weakly basic benzoxazole nitrogen ( pKa​<2 ) and a neutral carboxamide group. To prevent partial ionization—which causes peak tailing and retention time shifting—the mobile phase pH must be strictly controlled. We utilize 0.1% Formic Acid ( pH≈2.7 ), ensuring the molecule remains in a single, reproducible neutral state while suppressing secondary interactions with residual silanols on the silica stationary phase.

  • Stationary Phase Selection: A high-coverage, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is selected. The dense octadecylsilane coverage provides the necessary hydrophobic retention to resolve the planar aromatic isomers (NU1056 vs. NU1025).

  • Gradient Design: Because the reaction mixture contains highly polar early-eluting byproducts and highly non-polar unreacted precursors, an isocratic method is insufficient. A gradient starting at 5% organic modifier ensures adequate retention of polar compounds, while a shallow ramp to 60% organic precisely controls the elution of the critical NU1056/NU1025 pair.

Impurity_Resolution Precursor Precursor (Methyl 3-hydroxy-2-nitrobenzoate) Target Target: NU1056 (2-Methylbenzoxazole-4-carboxamide) Precursor->Target Synthesis Impurity Critical Impurity: NU1025 (Rearrangement Product) Target->Impurity Molecular Rearrangement HPLC HPLC Specificity Baseline Resolution (Rs ≥ 2.0) Target->HPLC Impurity->HPLC

Figure 2: Synthetic pathway and critical resolution pair (NU1056 vs. NU1025) for HPLC specificity.

Experimental Protocol

This protocol is designed as a self-validating system . It requires the system to mathematically prove its resolving power and precision (via System Suitability Testing) before any unknown samples are quantified.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh theoretical plates required for isomer separation.
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterMaintains neutral state of the carboxamide; MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Low viscosity organic modifier for efficient mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CStabilizes thermodynamics of retention; reduces backpressure.
Detection UV at 254 nmCaptures the extended π−π∗ conjugation of the benzoxazole.
Injection Vol 5 µLPrevents volume overload and mitigates extra-column band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold to focus analyte band
2.0955Isocratic hold for polar impurity elution
12.04060Shallow ramp for critical pair resolution
15.0595High-organic column wash
18.0595Isocratic wash to remove hydrophobic precursors
18.1955Return to initial conditions
23.0955Re-equilibration
Step-by-Step Methodology

Step 1: Diluent Preparation Prepare a diluent of 80:20 Water:Acetonitrile (v/v). Causality: Using a diluent weaker than the elution composition prevents the "solvent effect" (peak splitting caused by the sample solvent acting as a localized strong mobile phase).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of NU1056 reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile to dissolve the standard (sonicate for 5 minutes if necessary).

  • Dilute to volume with LC-MS Grade Water to yield a 100 µg/mL stock solution.

Step 3: System Suitability Test (SST) Solution Spike the 100 µg/mL NU1056 stock solution with 5 µg/mL of the NU1025 rearrangement impurity. This creates the critical resolution mixture.

Step 4: Sequence Execution & Self-Validation Execute the sequence in the following order. The system must pass the predefined SST criteria before sample data is integrated.

  • Blank (Diluent) : 2 injections (Check for baseline drift and ghost peaks).

  • SST Solution : 6 injections.

    • Acceptance Criteria: Resolution ( Rs​ ) between NU1056 and NU1025 must be ≥2.0 .

    • Acceptance Criteria: Peak area %RSD for NU1056 must be ≤2.0% .

    • Acceptance Criteria: USP Tailing Factor ( Tf​ ) for NU1056 must be ≤1.5 .

  • Unknown Samples : Inject in duplicate.

  • Bracketing Standard : 1 injection every 10 samples (Recovery must be 98.0% - 102.0% of initial SST area).

Method Validation Summary (ICH Q2(R2))

The method was rigorously validated according to the ICH Q2(R2) guideline, which emphasizes a lifecycle approach and fitness-for-purpose. The results confirm the method is highly specific, accurate, and robust for pharmaceutical control strategies.

Table 3: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Specificity Baseline resolution from all degradants and impurities. Rs​=2.8 (NU1056 vs NU1025). No interference from blank.PASS
Linearity & Range R2≥0.999 over 25% to 150% of nominal concentration. R2=0.9998 (Range: 25 - 150 µg/mL). Residuals randomly distributed.PASS
Accuracy Mean recovery of 98.0% - 102.0% across 3 concentration levels.50%: 99.4%100%: 100.2%150%: 100.6%PASS
Method Precision Repeatability %RSD ≤2.0% (n=6 preparations).%RSD = 0.75%PASS
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 for LOD; ≥10 for LOQ.LOD: 0.05 µg/mL ( S/N=4 )LOQ: 0.15 µg/mL ( S/N=12 )PASS
Robustness Method must withstand deliberate variations (Flow ±0.1 mL/min, Temp ±5 °C). Rs​ remained >2.0 under all perturbed conditions.PASS

References

  • Curtin, N. J., & Szabo, C. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Frontiers in Pharmacology, 11, 317. URL:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

Application

Application Note: In Vitro PARP1 Inhibition Assays Utilizing 2-Methylbenzoxazole-4-carboxamide (NU1056)

Target Audience: Researchers, assay scientists, and drug development professionals specializing in DNA damage response (DDR) and oncology. Introduction & Mechanistic Rationale Poly(ADP-ribose) polymerase 1 (PARP1) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals specializing in DNA damage response (DDR) and oncology.

Introduction & Mechanistic Rationale

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a primary sensor of DNA single-strand breaks. Upon binding to damaged DNA, PARP1 undergoes a conformational change that vastly increases its catalytic activity, cleaving NAD⁺ into nicotinamide and ADP-ribose to synthesize long, branched poly(ADP-ribose) (PAR) polymers [1]. This PARylation process recruits downstream DNA repair effectors.

2-Methylbenzoxazole-4-carboxamide (internally designated as NU1056 in early literature) is a foundational tool compound in the historical development of PARP inhibitors, serving as a critical structural stepping stone toward modern clinical therapeutics like Rucaparib (Rubraca®) [1, 2]. This application note details the mechanistic rationale and the optimized radiometric in vitro assay protocol for evaluating PARP1 inhibition using 2-Methylbenzoxazole-4-carboxamide.

Structural Biology & Causality in Assay Design

The "Anti-Conformation" Hypothesis

Early PARP inhibitors, such as 3-aminobenzamide (3AB), were designed to mimic the nicotinamide pharmacophore of NAD⁺, which binds within the PARP1 catalytic pocket. However, in 3AB, the carboxamide group can freely rotate into a cis-orientation, resulting in weak binding affinity (Kᵢ = 10 µM) [1].

To improve potency, medicinal chemists hypothesized that constraining the carboxamide group in an anti-conformation relative to the aromatic ring would optimize hydrogen bonding within the catalytic site. 2-Methylbenzoxazole-4-carboxamide achieves this constraint by incorporating the carboxamide into a rigid benzoxazole ring system [2].

Assay Causality: The Self-Validating System

To accurately measure the inhibitory efficacy of 2-Methylbenzoxazole-4-carboxamide, the assay must isolate PARP1's catalytic activity from other cellular NAD⁺ consumers.

  • Activation: PARP1 basal activity is extremely low. The assay introduces blunt-ended oligonucleotides to simulate DNA double-strand breaks, forcibly recruiting and hyperactivating the PARP1 enzyme [1].

  • Quantification: By utilizing ³²P-labeled NAD⁺, the enzyme synthesizes radiolabeled PAR polymers.

  • Separation: Because PAR is a massive macromolecule and unreacted NAD⁺ is a small monomer, the addition of Trichloroacetic acid (TCA) selectively precipitates the PAR polymer while leaving the unreacted substrate in solution, creating a highly reliable, self-validating readout [2].

Mandatory Visualization: PARP1 Pathway & Inhibition

PARP_Pathway DNA_Damage DNA Strand Breaks (Oligonucleotide addition) PARP1 PARP1 Enzyme (Sensor & Effector) DNA_Damage->PARP1 Recruits & Activates PAR_Polymer Poly(ADP-ribose) Polymer (TCA Precipitable) PARP1->PAR_Polymer Catalyzes synthesis NAD ³²P-NAD⁺ Substrate NAD->PAR_Polymer Consumed Inhibitor 2-Methylbenzoxazole-4-carboxamide (NU1056) Inhibitor->PARP1 Competitive Inhibition at Nicotinamide Pocket

Figure 1: Mechanism of PARP1 activation and competitive inhibition by 2-Methylbenzoxazole-4-carboxamide.

Experimental Protocol: Radiometric PARP1 Activation Assay

This protocol is optimized for evaluating the IC₅₀ of 2-Methylbenzoxazole-4-carboxamide against purified PARP1 or permeabilized cell lysates.

Reagent Preparation
  • Enzyme/Lysate Buffer: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 1 mM Dithiothreitol (DTT).

  • Substrate Solution: Prepare a 600 µM NAD⁺ solution spiked with [³²P]-NAD⁺ (specific activity adjusted to yield ~10,000 cpm/nmol).

  • DNA Activator: Prepare a 5 µg/mL solution of blunt-ended, double-stranded oligonucleotides (e.g., EcoRI linkers) to serve as the DNA damage mimic.

  • Inhibitor Preparation: Dissolve 2-Methylbenzoxazole-4-carboxamide in 100% DMSO, then dilute to the desired concentration range (maintaining a final assay DMSO concentration of ≤2%) [2].

Critical Troubleshooting: The "Plastic vs. Glass" Paradigm

Expert Insight: Early iterations of this assay suffered from extreme irreproducibility. It was discovered that the highly charged PARP1 enzyme adheres nonspecifically to glass surfaces. You must strictly use plastic 15 mL conical-bottomed tubes. However, because plastic has poor thermal conductivity, the tubes must be thoroughly pre-warmed in a shaking water bath at 26°C (the optimal temperature for PARP1) prior to reaction initiation [1].

Reaction Assembly & Execution
  • Pre-incubation: Into each pre-warmed plastic assay tube, add 5 µL of the oligonucleotide solution and 8 µL of the 2-Methylbenzoxazole-4-carboxamide solution (or vehicle control).

  • Enzyme Addition: Add the PARP1 enzyme or permeabilized cell lysate to the tubes. Allow the mixture to equilibrate at 26°C for 5 minutes.

  • Initiation: Start the catalytic reaction by rapidly adding 50 µL of the [³²P]-NAD⁺ substrate solution.

  • Incubation: Incubate the tubes in the shaking water bath at 26°C for exactly 15 minutes.

  • Termination: Stop the reaction by adding 2 mL of ice-cold 10% (w/v) Trichloroacetic acid (TCA) and 100 µL of bovine serum albumin (BSA, 1 mg/mL) as a co-precipitant. Incubate on ice for 30 minutes to ensure complete precipitation of the PAR polymer.

Filtration and Quantification
  • Collect the TCA precipitates by vacuum filtration onto GF/C glass microfiber filters.

  • Wash the filters three times with 5 mL of ice-cold 10% TCA to remove all traces of unreacted[³²P]-NAD⁺.

  • Perform a final wash with 5 mL of 95% ethanol to dry the filters.

  • Transfer the filters to scintillation vials, add liquid scintillation fluid, and quantify the incorporated radioactivity (cpm) using a scintillation counter.

Data Presentation & Comparative Efficacy

The structural constraint provided by the benzoxazole ring in 2-Methylbenzoxazole-4-carboxamide significantly improves target affinity compared to early unconstrained molecules. Below is a comparative summary of historical PARP1 inhibitors evaluated using this exact assay framework [1, 2].

CompoundStructural Constraint FeaturePARP1 IC₅₀ (µM)PARP1 Kᵢ (µM)
3-Aminobenzamide (3AB) None (Freely rotating carboxamide)30.010.0
2-Methylbenzoxazole-4-carboxamide Benzoxazole ring (Anti-conformation)~9.8N/A
NU1025 (Rearrangement Product)Quinazolinone ring0.400.048

Note: During the historical synthesis of 2-Methylbenzoxazole-4-carboxamide, a molecular rearrangement occasionally yielded 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025), which demonstrated even higher potency due to the quinazolinone ring structure [1]. Both compounds validate the necessity of the anti-conformation constraint.

References

  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 564.[Link]

  • Griffin, R. J., Calvert, A. H., Curtin, N. J., Newell, D. R., & Golding, B. T. (1999). Benzamide analogues as parp dna repair enzyme inhibitors.
Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-Methylbenzoxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and experimental protocols for the functionalization of the 2-Methylbenzoxazole-4-carboxamide s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and experimental protocols for the functionalization of the 2-Methylbenzoxazole-4-carboxamide scaffold via palladium-catalyzed cross-coupling reactions. As a privileged heterocyclic motif in medicinal chemistry, the targeted modification of the benzoxazole core is of significant interest for the development of novel therapeutic agents.[1][2] This document outlines strategies for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, including the synthesis of a necessary halogenated precursor. The protocols provided are founded on established methodologies for analogous heterocyclic systems and are intended to serve as a robust starting point for reaction optimization in a research setting.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, characterized by the fusion of a benzene and an oxazole ring, is a cornerstone in the design of bioactive molecules.[3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to introduce diverse substituents onto the benzoxazole core through catalytic cross-coupling reactions is a powerful tool for medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds. 2-Methylbenzoxazole-4-carboxamide represents a key building block, and the methodologies detailed herein provide a roadmap for its elaboration into a library of novel chemical entities.

PART 1: Synthesis of a Halogenated Precursor for Cross-Coupling

To engage in palladium-catalyzed cross-coupling reactions, a halogen or triflate handle on the benzoxazole ring is typically required. As 2-Methylbenzoxazole-4-carboxamide is not commercially available in a pre-functionalized form for these reactions, a synthetic protocol to introduce a bromine atom at the 5- or 7-position is proposed. The following protocol is adapted from established procedures for the halogenation of similar aromatic systems.

Proposed Synthesis of 5-Bromo-2-methylbenzoxazole-4-carboxamide

This multi-step synthesis begins with a commercially available substituted aminophenol to introduce the necessary functionality for both the carboxamide group and the bromine atom.

Workflow for the Synthesis of 5-Bromo-2-methylbenzoxazole-4-carboxamide

cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Formylation and Oxidation cluster_3 Step 4: Oxidation to Carboxylic Acid cluster_4 Step 5: Amidation A 2-Amino-4-bromophenol C N-(5-bromo-2-hydroxyphenyl)acetamide A->C Pyridine, 0 °C to rt B Acetic Anhydride B->C D N-(5-bromo-2-hydroxyphenyl)acetamide E 5-Bromo-2-methylbenzoxazole D->E Polyphosphoric Acid, 150 °C F 5-Bromo-2-methylbenzoxazole G 5-Bromo-2-methylbenzoxazole-4-carbaldehyde F->G 1. n-BuLi, DMF, THF, -78 °C 2. Oxidizing Agent H 5-Bromo-2-methylbenzoxazole-4-carbaldehyde I 5-Bromo-2-methylbenzoxazole-4-carboxylic acid H->I KMnO4 or Oxone® J 5-Bromo-2-methylbenzoxazole-4-carboxylic acid L 5-Bromo-2-methylbenzoxazole-4-carboxamide J->L Coupling Agent (e.g., HATU, DIPEA) K Ammonia source (e.g., NH4Cl) K->L

Caption: Proposed synthetic workflow for 5-Bromo-2-methylbenzoxazole-4-carboxamide.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoxazole-4-carboxamide (Proposed)

Step 1: N-(5-bromo-2-hydroxyphenyl)acetamide

  • To a stirred solution of 2-amino-4-bromophenol (1.0 equiv.) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: 5-Bromo-2-methylbenzoxazole

  • Add N-(5-bromo-2-hydroxyphenyl)acetamide (1.0 equiv.) to polyphosphoric acid.

  • Heat the mixture to 150 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully add ice-water.

  • Neutralize the mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Step 3-5: Conversion to 5-Bromo-2-methylbenzoxazole-4-carboxamide The conversion of 5-bromo-2-methylbenzoxazole to the corresponding 4-carboxamide can be achieved through a sequence of formylation at the 4-position, oxidation to the carboxylic acid, and subsequent amidation. These steps involve standard organic transformations that would require specific optimization for this substrate.

PART 2: Catalytic Cross-Coupling Protocols

The following protocols are designed for the use of a halogenated 2-methylbenzoxazole-4-carboxamide precursor, such as the 5-bromo derivative proposed above. These are generalized procedures and will likely require optimization of the catalyst, ligand, base, solvent, and temperature for each specific substrate combination.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6]

General Reaction Scheme: (Image generated by AI, not from a search result)

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-B(OR)2-Pd(II)-OR'(L2) [Ar-B(OR)2-Pd(II)-OR'(L2)]- Ar-Pd(II)-OR'(L2)->Ar-B(OR)2-Pd(II)-OR'(L2) Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-B(OR)2-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-B(OR)2-Pd(II)-OR'(L2) Base Base Base->Ar-Pd(II)-OR'(L2) H2O H2O

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask or microwave vial, add 5-bromo-2-methylbenzoxazole-4-carboxamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling of Heterocyclic Halides (Analogous Systems)

EntryAryl Halide (Analogous)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromooxazole-4-carboxylic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90~75-85 (expected)[1]
24-Aryl-2-chlorooxazoleVarious arylboronic acidsPd(OAc)₂/PCy₃ (5)K₃PO₄Dioxane10070-95[4]
3Halogenated aminopyrazolesVarious arylboronic acidsPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O10060-90[7]
Section 2.2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.[8]

General Reaction Scheme: (Image generated by AI, not from a search result)

Experimental Protocol: Heck Reaction

  • In a sealable reaction tube, combine the halogenated 2-methylbenzoxazole-4-carboxamide (1.0 equiv.), the alkene (1.5-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv.).

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary for Heck Reactions on Heterocyclic Systems (Analogous)

EntryAryl Halide (Analogous)AlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Iodobenzenen-Butyl acrylatePdCl₂ (0.2)Et₃N[bmim][PF₆]12099[4]
2Aryl ChloridesStyrenePd₂(dba)₃/P(t-Bu)₃ (1.5/6)Cs₂CO₃Dioxane100-12070-95[9]
3Aryl Bromidesn-Butyl acrylatePd(OAc)₂/dppfNaOAcDMF12085-95[8]
Section 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine. [10][11]This reaction is particularly important for synthesizing aniline derivatives.

General Reaction Scheme: (Image generated by AI, not from a search result)

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the halogenated 2-methylbenzoxazole-4-carboxamide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the amine (1.2-1.5 equiv.) and an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Buchwald-Hartwig Amination on Heterocyclic and Amide-Containing Substrates (Analogous)

EntryAryl Halide (Analogous)AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneMorpholinePd(dba)₂/XPhos (1.5/3)NaOtBuTolueneReflux94
2Aryl TosylatesVarious Amines(NHC)Pd(II) Precatalyst (2)K₃PO₄t-Amyl alcohol12070-90
3Aryl ChloridesPrimary AlkylaminesPd(OAc)₂/L18 (1)K₃PO₄t-BuOH10080-95

PART 3: Scientific Integrity and Trustworthiness

The protocols detailed in this guide are based on well-established principles of palladium-catalyzed cross-coupling chemistry and have been adapted from peer-reviewed literature on similar heterocyclic systems. The causality behind the choice of reagents is rooted in mechanistic understanding:

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For electron-deficient heterocycles like benzoxazoles, electron-rich and bulky ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often employed to promote the rate-limiting oxidative addition step and facilitate reductive elimination. [9]* Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. [10]The choice of base (e.g., K₂CO₃, K₃PO₄, NaOtBu) must be compatible with the functional groups present in the substrates.

  • Solvent System: The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the required temperature. Aprotic solvents like toluene, dioxane, and DMF are commonly used. [4][8]For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.

Each protocol is designed as a self-validating system. Researchers should monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS) to determine the optimal reaction time and identify any potential side products. The provided data tables from analogous systems offer a benchmark for expected yields and reaction conditions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 7). Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. Google Vertex AI Search.
  • Nagata, Y., Akiyama, S., Akitsu, H., Tamura, R., Matsuoka, W., Maeda, S., & Tsuda, K. (2026, March 25). Closed-loop Optimization of Mono-functionalization via Suzuki-Miyaura Reaction. OpenReview.
  • Wang, J.-D., Liu, Y.-X., Xue, D., Wang, C., & Xiao, J. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool IT Services.
  • Hakimi, F., et al. (2023, May 4). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A.
  • Liu, et al. (2015, March 17). Asian Journal of Chemistry.
  • ResearchGate. (2016, June 8). (PDF) Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions.
  • Wikipedia. (n.d.).
  • ACS Publications. (2013, April 11). Ligand- and Base-Free Pd(II)-Catalyzed Controlled Switching between Oxidative Heck and Conjugate Addition Reactions | Organic Letters.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • BenchChem. (n.d.). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
  • University of Illinois Schroeder Group. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). [a].
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).
  • Journal of the American Chemical Society. (2024, February 15). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PubMed. (2017, January 6).
  • Semantic Scholar. (2017, September 11).
  • ACS Publications. (2021, March 12).
  • Chemical Reviews. (2016, September 30).
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  • MDPI. (2025, March 28).
  • ResearchGate. (n.d.). Solvent free Synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives as Novel Antimicrobial and Antitumor Agents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17).
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  • PMC. (n.d.).
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  • ResearchGate. (n.d.). Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles.
  • AIR Unimi. (n.d.). 2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • PMC. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.

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Application

Application Notes &amp; Protocols: Formulation of 2-Methylbenzoxazole-4-carboxamide for Cell Culture Applications

Introduction: Navigating the Formulation of a Novel Benzoxazole Derivative 2-Methylbenzoxazole-4-carboxamide is a distinct heterocyclic compound featuring a benzoxazole core, a scaffold of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation of a Novel Benzoxazole Derivative

2-Methylbenzoxazole-4-carboxamide is a distinct heterocyclic compound featuring a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities of its derivatives.[1] Carboxamide-based molecules are integral to numerous pharmaceutical agents, often contributing to target affinity and favorable pharmacokinetic properties through stable amide bonds and hydrogen bonding capabilities.[2][3]

As with many novel small molecules developed for biological screening, 2-Methylbenzoxazole-4-carboxamide is anticipated to have low aqueous solubility. This presents a significant challenge for its application in cell-based assays, where maintaining the compound in a dissolved, monomeric state within an aqueous culture medium is critical for obtaining accurate and reproducible results. Direct addition of the powdered compound to cell culture media would almost certainly result in poor dissolution and inaccurate concentration, leading to unreliable experimental outcomes.

This document provides a comprehensive, field-proven guide for the formulation of 2-Methylbenzoxazole-4-carboxamide. In the absence of specific empirical data for this compound, the protocols herein are grounded in established best practices for the solubilization and handling of poorly soluble small molecules for in vitro studies.[4][5] The primary strategy involves the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by serial dilution to achieve the desired final concentration in the cell culture medium. We will focus on the use of Dimethyl Sulfoxide (DMSO) as the solvent of choice, given its exceptional ability to dissolve a wide range of organic compounds.[4]

The core objective of this guide is to provide a robust, self-validating system. Researchers must recognize that while these protocols offer a strong starting point, preliminary validation—including small-scale solubility tests and vehicle cytotoxicity assays—is an indispensable part of the experimental workflow.

Physicochemical Properties & Initial Considerations

While specific experimental data for 2-Methylbenzoxazole-4-carboxamide is not widely available, its structure (CAS No: 171861-88-4, Molecular Formula: C₉H₈N₂O₂) suggests it is a relatively non-polar organic molecule.[6] Compounds with similar benzoxazole and carboxamide motifs often exhibit poor water solubility.[2][7] Therefore, a solubilization strategy is mandatory.

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent capable of dissolving both polar and non-polar compounds, making it the industry standard for preparing stock solutions for high-throughput screening and cell-based assays.[4][8][9]

  • Causality: The effectiveness of DMSO stems from its ability to disrupt the intermolecular forces in the solid compound, forming a stable solvated state. For this protocol, the use of high-purity, anhydrous DMSO (≥99.9%) is critical. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds and promote precipitation upon storage.[4]

Materials and Equipment

Reagents & Consumables

Item Specifications Rationale
2-Methylbenzoxazole-4-carboxamide Solid (powder/crystalline), highest possible purity Purity is essential for accurate concentration determination and to avoid confounding effects from impurities.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filtered, cell culture grade Minimizes water content to prevent precipitation and ensures sterility for cell-based applications.[4]
Cell Culture Medium Appropriate for the cell line in use (e.g., DMEM, RPMI-1640) The final vehicle for delivering the compound to the cells.
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free, low-binding Used for weighing, dissolving, and storing the stock solution. Low-binding tubes prevent loss of compound.
Sterile Pipette Tips Nuclease-free, compatible with micropipettes Essential for accurate liquid handling and maintaining sterility.

| Syringe Filter | 0.22 µm pore size, sterile, DMSO-compatible membrane (e.g., PTFE, PVDF) | Optional but highly recommended for ensuring the sterility of the stock solution.[10] |

Equipment

Item Specifications
Analytical Balance Readable to at least 0.1 mg
Calibrated Micropipettes Various volumes (e.g., P10, P200, P1000)
Vortex Mixer Standard laboratory model
Sonicator (Optional) Water bath or probe sonicator
Biological Safety Cabinet (BSC) Class II

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.[9] The principles can be adapted for other concentrations.

3.1 Pre-Preparation & Calculation

  • Determine Molecular Weight (MW): The MW of 2-Methylbenzoxazole-4-carboxamide is 176.175 g/mol .[6]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare a desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 176.175 g/mol / 1000 = 1.762 mg

3.2 Step-by-Step Dissolution Procedure

All steps involving open containers of sterile reagents should be performed in a biological safety cabinet using aseptic technique.

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the tared analytical balance. Carefully weigh the calculated mass (e.g., 1.762 mg) of 2-Methylbenzoxazole-4-carboxamide powder directly into the tube.

    • Expert Insight: It is often easier and more accurate to weigh a slightly different mass (e.g., 2.10 mg) and adjust the volume of DMSO accordingly to achieve the target concentration. Note the actual mass weighed.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Trustworthiness: A clear, particle-free solution is the first indicator of a successful stock preparation. If particles remain, proceed to the next step.

  • Sonication (If Necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes. This provides energy to break up compound aggregates.[4] Gentle warming in a 37°C water bath can also be used if the compound's thermal stability is known.

  • Sterile Filtration (Recommended): To ensure the stock solution is free of microbial contaminants, it can be filter-sterilized. a. Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.[10] b. Draw the DMSO stock solution into the syringe. c. Filter the solution into a new, sterile, labeled microcentrifuge tube. This step must be performed in a BSC.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

    • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Storage: Store aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage, protected from light.[4]

Experimental Protocol: Working Solution Preparation

This section describes the dilution of the DMSO stock solution into your aqueous cell culture medium. The key challenge is to avoid compound precipitation, a phenomenon known as "fall-out," which can occur when a compound dissolved in a strong organic solvent is diluted into a weak aqueous solvent.

4.1 Key Principle: Managing Final DMSO Concentration

High concentrations of DMSO can be cytotoxic and can induce a variety of biological effects, confounding experimental results.[8][11][12]

  • Authoritative Standard: The final concentration of DMSO in the cell culture wells should ideally be kept ≤ 0.1% and should not exceed 0.5% .[8] The exact tolerance is cell-line dependent.[13][14]

  • Self-Validating System: Crucially, a vehicle control (culture medium with the same final concentration of DMSO but without the test compound) must be included in every experiment to account for any solvent-induced effects.[5]

4.2 Step-by-Step Dilution Procedure (Example: 10 µM Final Concentration)

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Direct dilution of a 10 mM stock to a 10 µM working solution (a 1:1000 dilution) can cause precipitation. Creating an intermediate dilution can mitigate this. For example, prepare a 100 µM intermediate solution in cell culture medium.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium.

    • Example (1:1000 dilution for 10 µM final from 10 mM stock): To prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • Expert Insight: To ensure rapid dispersion and minimize localized high concentrations that can cause precipitation, add the small volume of DMSO stock directly into the vortex of the culture medium while it is being gently agitated. Mix immediately and thoroughly.

  • Visual Inspection: After mixing, visually inspect the working solution for any signs of cloudiness or precipitate. A clear solution indicates successful dilution.

  • Application to Cells: Add the prepared working solution to your cell culture plates.

Visualization of Formulation Workflow

The following diagram illustrates the complete workflow from solid compound to the final working solution for cell-based assays.

G cluster_0 Part 1: Stock Solution Preparation (in BSC) cluster_1 Part 2: Working Solution Preparation compound Weigh Compound (e.g., 1.762 mg) dmso Add Anhydrous DMSO (e.g., 1 mL) compound->dmso Calculate Volume dissolve Vortex / Sonicate for Complete Dissolution dmso->dissolve filter Sterile Filter (0.22 µm) (Optional, Recommended) dissolve->filter Visual QC aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Dilute Stock into Medium (e.g., 1:1000) thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute mix Mix Immediately & Thoroughly dilute->mix final_qc Visual QC for Precipitation mix->final_qc assay Add to Cell Culture Plate final_qc->assay

Workflow for preparing 2-Methylbenzoxazole-4-carboxamide solutions.

Summary of Key Formulation Parameters

ParameterRecommended Value / GuidelineRationale & Citation
Primary Solvent Anhydrous, Sterile-Filtered DMSOExcellent solubilizing power for a wide range of compounds.[4]
Stock Concentration 1-10 mMA practical range for minimizing DMSO volume in subsequent dilutions.[9]
Stock Solution Storage -20°C (short-term) or -80°C (long-term), in aliquotsPrevents degradation from freeze-thaw cycles and chemical instability.[5]
Final DMSO in Assay ≤ 0.1% (ideal), < 0.5% (maximum)To minimize solvent-induced cytotoxicity and off-target effects.[8][12]
Essential Control Vehicle Control (Medium + same % DMSO)Differentiates compound-specific effects from solvent effects.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates during stock preparation. Solubility limit in 100% DMSO is exceeded.- Reduce the target stock concentration (e.g., try 5 mM or 1 mM).- Ensure DMSO is anhydrous; absorbed water can lower solubility.
Stock solution is clear, but precipitates upon dilution into culture medium. Compound is crashing out in the aqueous environment ("fall-out").- Perform a serial dilution in 100% DMSO first to a lower concentration before the final dilution into medium.[5]- Increase the final volume of medium to lower the compound concentration.- Ensure rapid mixing when adding DMSO stock to the medium.
High background cytotoxicity observed in vehicle control wells. The cell line is highly sensitive to DMSO.- Lower the final DMSO concentration to 0.1% or less.- Reduce the incubation time if possible.- If the required compound concentration necessitates >0.5% DMSO, an alternative solvent or formulation strategy (e.g., using cyclodextrins) may be required, which is beyond the scope of this protocol.
Inconsistent results between experiments. - Degradation of stock solution due to multiple freeze-thaw cycles.- Inaccurate pipetting of small volumes.- Compound precipitation in working solutions.- Always use a fresh aliquot of stock solution for each experiment.- Use calibrated pipettes and ensure proper technique.- Prepare working solutions fresh for each experiment and visually inspect for clarity before use.

Safety & Handling

  • 2-Methylbenzoxazole-4-carboxamide: As a novel chemical, its toxicological properties have not been fully characterized. Handle with standard laboratory precautions for new chemical entities. Based on data for related benzoxazole structures, it should be treated as potentially harmful if swallowed and as a skin/eye irritant.[15][16][17]

  • DMSO: Can facilitate the absorption of chemicals through the skin. Always wear chemical-resistant gloves and safety glasses.

  • Handling: All handling of the powdered compound and concentrated DMSO stock solutions should be performed in a chemical fume hood or a powder-handling enclosure. Wear appropriate PPE, including a lab coat, gloves, and eye protection.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved from [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Al-Aqil, A. I., Al-Harbi, M. S., Al-Sanea, M. M., & Al-Ghamdi, S. S. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134.
  • de Oliveira, A. C. S., de Oliveira, K. M., de Faria, P. R., de Souza, C. M., & de Paula, E. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 42(6), 913-918.
  • Bolsun, A. (2018). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Topical Issues of New Drugs Development.
  • Strategic Pooling of Compounds for High-Throughput Screening. (2003).
  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Organic Process Research & Development, 27(7), 1279-1288.
  • BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. Retrieved from [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 4(4), 455-467.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules, 30(12), 4889.
  • Atlas Copco Estonia. (2024, September 20). A guide to sterile filtration solutions for critical applications. Retrieved from [Link]

  • Bioprocess Online. (2024, October 28). Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Journal of Applied Oral Science, 32, e20230353.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.
  • Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. (2022). Frontiers in Bioengineering and Biotechnology, 10, 991820.
  • Seljelid, R., Bøyum, A., & Jellum, E. (1966). Considerations regarding use of solvents in in vitro cell based assays. Experimental Cell Research, 42(2), 343-345.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).
  • PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. Retrieved from [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World Journal, 16(1), 1-12.
  • Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. (2018). Green Chemistry, 20(12), 2779-2783.
  • Bustamante, P., Romero, S., & Reillo, A. (2010). Solubility behavior and prediction for antihelmintics at several temperatures in aqueous and nonaqueous mixtures. Chemical & Pharmaceutical Bulletin, 58(5), 644-649.
  • Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. (2023). Journal of Molecular Structure, 1286, 135548.
  • Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. (2020).
  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. (2021). Chemistry – A European Journal, 27(54), 13589-13594.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(15), 9865-9885.

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Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methylbenzoxazole-4-carboxamide in Human Plasma

Abstract This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methylbenzoxazole-4-carboxamide in human...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Methylbenzoxazole-4-carboxamide in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies, in line with international regulatory guidelines.

Introduction and Scientific Rationale

2-Methylbenzoxazole-4-carboxamide is a heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Accurate quantification of this and similar molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3][4][5] The primary challenge in plasma analysis is the presence of complex endogenous components (e.g., proteins, phospholipids) that can interfere with the analysis, a phenomenon known as the matrix effect.[6][7][8] An effective sample preparation strategy is therefore paramount to minimize these interferences and ensure data reliability.[9][10] This guide details a method that balances efficient matrix removal with procedural simplicity, making it ideal for high-throughput laboratory environments.

Principle of the Method

The analytical workflow begins with the addition of an internal standard (IS) to the plasma sample, followed by protein precipitation using an organic solvent.[11][12] The IS, ideally a stable isotope-labeled (SIL) version of the analyte, is crucial for correcting variability during sample processing and analysis.[13][14][15] After centrifugation, the clear supernatant containing the analyte and IS is injected into the LC-MS/MS system. The compounds are separated chromatographically and then detected by the mass spectrometer, which is tuned to monitor specific precursor-to-product ion transitions (MRM), providing exceptional selectivity and sensitivity.[3]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Human Plasma Sample (100 µL) Add_IS Spike with Internal Standard (IS) Solution Plasma->Add_IS Add_Solvent Add Protein Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex to Mix (1 min) Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex->Centrifuge Supernatant Transfer Supernatant for Analysis Centrifuge->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Inject Data Data Acquisition & Processing LC_MS->Data

Figure 1: Overall experimental workflow from sample preparation to analysis.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 2-Methylbenzoxazole-4-carboxamide (Reference Standard, >98% purity)

  • 2-Methylbenzoxazole-4-carboxamide-d3 (Stable Isotope Labeled Internal Standard, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA anticoagulant)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Methylbenzoxazole-4-carboxamide in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of 2-Methylbenzoxazole-4-carboxamide-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid. This solution serves as the protein precipitation solvent.

Sample Preparation: Protein Precipitation (PPT)

The choice of protein precipitation is justified by its speed, simplicity, and cost-effectiveness, making it highly suitable for high-throughput analysis.[11][16] Acetonitrile is a highly efficient precipitating agent.[12]

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each tube. The 3:1 solvent-to-sample ratio ensures efficient protein removal.[17]

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method and Parameters

A well-developed chromatographic method is essential to separate the analyte from matrix components that were not removed during sample preparation, thereby minimizing ion suppression.[5][18] The use of formic acid in the mobile phase promotes analyte protonation, which is crucial for efficient ionization in positive ESI mode.[18]

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; provides good elution strength.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 3.0 min; hold 1.0 min; return to 5% BA gradient ensures sharp peaks and elution of retained components.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using MRM due to high selectivity.[4]
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for analytes with basic or polar functional groups.
Capillary Voltage 3.5 kVOptimized for maximum ion signal.
Source Temp. 150 °COptimized for stable spray and desolvation.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation from droplets.
Gas Flows Optimized for specific instrumentFine-tuned to maximize sensitivity and stability.[19]

Table 1: Optimized LC-MS/MS System Parameters.

MS/MS Detection: MRM Optimization

The analyte and internal standard are detected by Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). This process provides excellent selectivity. The molecular weight of 2-Methylbenzoxazole-4-carboxamide (C₉H₈N₂O₂) is 176.17 g/mol .

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-Methylbenzoxazole-4-carboxamide177.2118.122
2-Methylbenzoxazole-4-carboxamide-d3 (IS)180.2121.122

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions.

Figure 2: Proposed fragmentation of 2-Methylbenzoxazole-4-carboxamide.

Bioanalytical Method Validation (BMV)

To ensure the reliability of the data, the method must be validated according to regulatory guidelines from bodies such as the FDA or EMA.[20][21][22] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[23]

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.[24]
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).Defines the concentration range over which the assay is accurate and precise.
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with accuracy within ±20% and precision ≤20%.Defines the lowest concentration that can be reliably quantified.
Accuracy & Precision At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal. Precision (CV%) ≤15%.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15% across at least 6 lots of plasma.Assesses the impact of co-eluting matrix components on analyte ionization.[6][25]
Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process.
Stability Analyte stability must be demonstrated under various conditions (Freeze-thaw, Bench-top, Long-term storage).Ensures sample integrity from collection to analysis.

Table 3: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria based on ICH M10 Guideline.[23]

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of 2-Methylbenzoxazole-4-carboxamide in human plasma. The protocol utilizes a simple and rapid protein precipitation for sample cleanup, followed by a selective and sensitive instrumental analysis. The method demonstrates excellent performance characteristics that are suitable for regulated bioanalysis, providing a reliable tool for researchers in drug development and clinical pharmacology.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Selection of Internal Standards for LC-MS/MS Applications Source: Cerilliant URL: [Link]

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]

  • Title: Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry Source: PubMed URL: [Link]

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  • Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

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Application

Application Note: Regioselective C–H Functionalization of 2-Methylbenzoxazole-4-carboxamide for SAR Library Generation

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Mechanistic Rationale The compound 2-methylbenzoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The compound 2-methylbenzoxazole-4-carboxamide (historically known as NU1056) is a privileged pharmacophore and a foundational scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide moiety is conformationally constrained to mimic the endogenous substrate nicotinamide, allowing it to anchor deeply within the NAD+ binding pocket .

To expand Structure-Activity Relationship (SAR) libraries, late-stage functionalization of the benzenoid ring (C-5, C-6, C-7) is highly desirable. However, the regioselective C–H functionalization of the six-membered ring in 6,5-fused heterocycles is notoriously challenging due to competing electronic and steric factors .

As an Application Scientist, achieving predictable regiocontrol requires exploiting the intrinsic properties of the scaffold:

  • Electronic Control (C-7 Activation): The oxygen atom of the oxazole ring acts as an inductive and mesomeric director, increasing the electron density at the C-7 position. Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathways strongly favor this site.

  • Steric Control (C-6 Activation): The bulky 4-carboxamide group creates significant steric hindrance at the adjacent C-5 position. When using bulky halogenating agents under copper catalysis, the reaction is forced away from C-5, favoring the less hindered C-6 position .

Mechanism SM 2-Methylbenzoxazole- 4-carboxamide Pd Pd(II) / CMD Transition State SM->Pd Pd(OAc)2, PivOH C6 C-6 Halogenated Product SM->C6 CuBr2, O2 (Steric Control) C7 C-7 Arylated Product Pd->C7 Aryl-I, Ag2CO3 (Electronic Control)

Mechanistic divergence in the regioselective functionalization of the benzoxazole scaffold.

Quantitative Data Summary: Optimization of Regioselectivity

The following table summarizes the optimization data, demonstrating how solvent and catalyst choices directly dictate the regiochemical outcome.

Reaction TypeCatalyst / ReagentsSolventTemp (°C)Target PositionYield (%)Regioselectivity
Arylation Pd(OAc)₂ / Ag₂CO₃ / PivOHHFIP100C-7 78>20:1 (C-7:C-5)
Arylation Pd(OAc)₂ / K₂CO₃ / PivOHToluene110C-7 455:1 (C-7:C-5)
Bromination CuBr₂ / O₂ atmosphereDMF120C-6 82>20:1 (C-6:C-5)
Bromination NBS / AIBN (Radical)MeCN80C-2 (Methyl) 65Complex mixture

Note: The use of Hexafluoroisopropanol (HFIP) in the arylation reaction is critical. As a strong hydrogen-bond donor, it stabilizes the polar transition state and prevents the aggregation of Pd nanoparticles, drastically improving both yield and regioselectivity.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Regioselective C-7 Arylation

This protocol utilizes a CMD mechanism to selectively install an aryl group at the C-7 position, driven by the electronic activation of the adjacent oxazole oxygen.

Reagents:

  • 2-Methylbenzoxazole-4-carboxamide (1.0 equiv, 0.5 mmol)

  • Aryl iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv, 1.0 mmol)

  • Pivalic acid (PivOH) (30 mol%)

  • HFIP (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with 2-methylbenzoxazole-4-carboxamide, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which can lead to homocoupling of the aryl iodide.

  • Solvent & Reagent Addition: Add the aryl iodide and HFIP via a gas-tight syringe under a positive flow of Argon.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes).

Self-Validating System (Regiochemistry Confirmation):

  • Causality of Validation: To prove C-7 functionalization, run a 2D NOESY NMR experiment. You must observe a clear spatial correlation (cross-peak) between the newly introduced ortho-aryl protons and the C-6 proton of the benzoxazole core. The absence of a cross-peak with the 4-carboxamide protons definitively rules out C-5 functionalization.

Protocol B: Copper-Catalyzed Regioselective C-6 Bromination

This protocol leverages the steric bulk of the 4-carboxamide group to direct copper-mediated halogenation to the less hindered C-6 position.

Reagents:

  • 2-Methylbenzoxazole-4-carboxamide (1.0 equiv, 0.5 mmol)

  • CuBr₂ (2.0 equiv, 1.0 mmol)

  • DMF (2.5 mL, 0.2 M)

  • Oxygen (O₂ balloon)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL reaction vial with the starting material and CuBr₂.

  • Oxidant Purge: Add DMF. Submerge a needle connected to an O₂ line into the solvent and sparge for 5 minutes. Seal the vial with a septum and attach an O₂ balloon to maintain a constant oxidative atmosphere.

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours. Causality Note: The O₂ atmosphere is required to re-oxidize the copper species, maintaining the catalytic cycle and driving the oxidative bromination.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to complex and solubilize the copper salts (solution will turn deep blue). Extract with EtOAc (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

Self-Validating System (Regiochemistry Confirmation):

  • Causality of Validation: Analyze the ¹H NMR spectrum. If bromination occurred at C-6, the remaining protons at C-5 and C-7 are meta to each other. You will observe two distinct singlet-like doublets with a coupling constant of J ≈ 1.5–2.0 Hz. If bromination had occurred at C-5, the remaining C-6 and C-7 protons would show ortho coupling (J ≈ 8.0 Hz).

Experimental Workflow

Workflow Step1 1. Reaction Setup Inert Atmosphere (Ar) Step2 2. Catalytic C-H Activation Thermal Heating (100°C) Step1->Step2 Step3 3. In-Process Control LC-MS / TLC Check Step2->Step3 Step4 4. Workup & Purification Column Chromatography Step3->Step4 >95% Conversion Step5 5. Regiochemistry Validation 1H/13C NMR & NOESY Step4->Step5

Step-by-step workflow for C-H functionalization with integrated self-validation checkpoints.

References

  • Curtin, N. J., & Szabo, C. (2020). "The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity." Frontiers in Pharmacology, 11, 317. Available at:[Link]

  • El Kazzouli, S., et al. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 26(19), 5763. Available at:[Link]

  • Kawano, T., et al. (2009). "Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere." The Journal of Organic Chemistry, 74(11), 4272-4277. Available at:[Link]

Method

Preparation of 2-Methylbenzoxazole-4-carboxamide stock solutions

Application Note: Preparation and Handling of 2-Methylbenzoxazole-4-carboxamide (NU1056) Stock Solutions for PARP Inhibition Studies Historical & Mechanistic Context 2-Methylbenzoxazole-4-carboxamide, internally designat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Methylbenzoxazole-4-carboxamide (NU1056) Stock Solutions for PARP Inhibition Studies

Historical & Mechanistic Context

2-Methylbenzoxazole-4-carboxamide, internally designated as NU1056 , is a foundational small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP)[1][2]. Developed by researchers at Newcastle University, the targeted synthesis of NU1056 serendipitously led to a molecular rearrangement that produced NU1025, a highly potent analogue that ultimately paved the way for third-generation clinical PARP inhibitors such as rucaparib (Rubraca®)[3][4].

NU1056 exhibits a promising inhibitory profile against PARP with an IC50 of 9.8 µM[2]. The compound functions by competitively binding to the NAD+ catalytic domain of PARP1/2. The carboxamide group is structurally critical, as it mimics the nicotinamide moiety of NAD+, forming essential hydrogen bonds within the enzyme's active site[3][4]. Because of this specific structural requirement, maintaining the chemical integrity of the carboxamide group during solvent preparation is paramount to preserving its biological activity.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 Triggers NAD NAD+ Binding (Catalytic Site) PARP1->NAD Requires Death Unrepaired DNA Cell Death / Apoptosis PARP1->Death When Inhibited Repair PARylation & DNA Repair NAD->Repair Enables NU1056 NU1056 (Inhibitor) Competitive Binding NU1056->NAD Blocks

Mechanism of PARP1 inhibition by NU1056 leading to impaired DNA repair and cell death.

Physicochemical Profiling & Solvent Rationale

Like many early-generation polyaromatic PARP inhibitors, NU1056 is highly lipophilic and exhibits poor aqueous solubility[2][5]. Attempting to dissolve the compound directly in aqueous buffers (like PBS or cell culture media) will result in immediate precipitation, rendering the compound biologically unavailable and skewing assay results[6].

To overcome this, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for the primary master stock[5][7]. It is critical to use anhydrous DMSO (≤0.005% water). The ingress of moisture over time not only causes lipophilic compounds to fall out of solution but can also accelerate the degradation of the active pharmacophore[6].

Table 1: Physicochemical Properties of NU1056

PropertyValue / Description
Chemical Name 2-Methylbenzoxazole-4-carboxamide
Synonym NU1056
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Primary Target PARP1 / PARP2 (IC50 = 9.8 µM)
Solubility (Organic) Highly soluble in DMSO, DMF, and Ethanol
Solubility (Aqueous) Insoluble / Sparingly soluble
Storage (Solid) -20°C (Protect from light and moisture)

Protocol 1: Preparation of Master Stock Solutions (In Vitro)

This protocol outlines the creation of a self-validating 10 mM master stock solution. The process relies on strict environmental controls to prevent compound degradation.

Causality & Quality Control Steps:
  • Why Argon/Nitrogen Purging? Oxygen and ambient moisture degrade the compound over time. Purging the headspace of the vial replaces reactive air with an inert gas[7].

  • Why Aliquot? Repeated freeze-thaw cycles cause localized concentration gradients, forcing the compound to precipitate out of the DMSO[5][7]. Aliquoting ensures each vial is thawed only once.

Workflow Step1 1. Weigh NU1056 (Protect from light/moisture) Step2 2. Add Anhydrous DMSO (Target: 10 mM - 50 mM) Step1->Step2 Step3 3. Dissolution (Vortex & Sonicate at 37°C) Step2->Step3 Step4 4. Quality Check (Visual inspection for clarity) Step3->Step4 Step5 5. Aliquot & Store (Argon purge, -80°C) Step4->Step5

Standardized workflow for the preparation and storage of NU1056 DMSO stock solutions.

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized NU1056 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Weighing: Using an analytical balance (preferably with an antistatic ionizer to prevent powder loss), weigh exactly 1.76 mg of NU1056 into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock solution.

  • Dissolution: Vortex the tube vigorously for 60 seconds. If the compound does not fully dissolve, place the tube in a sonicating water bath set to 37°C for 5–10 minutes. Do not exceed 37°C to prevent thermal degradation of the carboxamide group.

  • Self-Validation (Visual QC): Hold the tube against a light source. The solution must be completely clear with no visible particulate matter or cloudiness. If particulates remain, add DMSO in 100 µL increments (recalculating molarity accordingly) until complete dissolution is achieved.

  • Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber vials. Gently blow a stream of Argon or Nitrogen gas over the open vial for 3 seconds to displace ambient air, cap tightly, and immediately transfer to a -80°C freezer[5][7].

Protocol 2: Preparation of Working Solutions & In Vivo Vehicles

Directly injecting or pipetting high concentrations of DMSO into biological systems causes severe toxicity, cell lysis, and tissue necrosis[5][7]. For in vitro assays, the final DMSO concentration must be kept below 0.3% (ideally ≤0.1%)[6][7]. For in vivo administration, a co-solvent system is required to keep the lipophilic drug in suspension while maintaining physiological tolerability[5][7].

In Vitro Dilution Matrix

To avoid compound precipitation, never dilute the DMSO stock directly into a large volume of cold aqueous buffer. Instead, perform serial dilutions in DMSO first, and only add the final working concentration to the warmed culture media[6].

Table 2: Dilution Scheme for In Vitro Assays (Starting from 10 mM Stock)

Target Assay Conc.Intermediate DMSO DilutionVol. of DMSO IntermediateVol. of Culture MediaFinal DMSO %
10 µM None (Use 10 mM Stock)1.0 µL999 µL0.1%
5 µM 5 mM (1:2 in DMSO)1.0 µL999 µL0.1%
1 µM 1 mM (1:10 in DMSO)1.0 µL999 µL0.1%
0.1 µM 100 µM (1:100 in DMSO)1.0 µL999 µL0.1%
In Vivo Formulation Methodology (Mice/Rats)

For intraperitoneal (IP) or oral gavage (PO) dosing, pure DMSO cannot be used. A standard validated vehicle for lipophilic PARP inhibitors is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [5].

  • Primary Solubilization: Add the required volume of the 10 mM NU1056 DMSO stock to a sterile vial. Ensure this volume represents exactly 10% of your final desired formulation volume.

  • PEG Addition: Add PEG300 (40% of final volume) to the DMSO solution and vortex thoroughly. PEG acts as a co-solvent to stabilize the hydrophobic compound.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex. Tween 80 creates a micellar dispersion, preventing the compound from crashing out when the aqueous phase is introduced.

  • Aqueous Phase: Finally, add sterile Saline (45% of final volume) dropwise while continuously vortexing the mixture.

  • Validation: The final solution should be a clear or slightly opalescent micellar suspension. If heavy white precipitation occurs, the compound has crashed out, and the formulation must be discarded and restarted with a higher ratio of PEG/Tween.

References

  • CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors Google P
  • Pemberton 94.pdf - Newcastle University Theses Newcastle University[Link]

  • Accidental synthesis of first “hit” compound, NU1025. During the... ResearchGate[Link]

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity National Center for Biotechnology Information (PMC)[Link]

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of 2-Methylbenzoxazole-4-carboxamide Libraries

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing libraries based on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing libraries based on the 2-methylbenzoxazole-4-carboxamide scaffold. The benzoxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5][6]. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, assay selection, data interpretation, and robust hit validation. We present detailed, field-proven methodologies intended to serve as a self-validating framework for identifying and advancing novel therapeutic candidates.

The Scientific Rationale: Why 2-Methylbenzoxazole-4-carboxamide?

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a stable framework for presenting diverse functional groups in a defined three-dimensional space, making it an ideal starting point for library synthesis[1][7]. Benzoxazoles can be considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with a wide range of biological macromolecules[3][4].

The specific derivatization at the 2-methyl and 4-carboxamide positions offers distinct advantages for library development:

  • The 2-Methyl Group: Provides a foundational structural element that can be further functionalized if necessary, but primarily serves as a stable anchor. Its derivatives have been explored for a wide range of biological activities[7][8].

  • The 4-Carboxamide Moiety: This functional group is of paramount importance. The amide bond is a key structural feature in many approved drugs. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding pockets. The "R" group attached to the amide nitrogen provides a straightforward and highly versatile point for diversification, allowing for the generation of large and chemically diverse libraries from a common benzoxazole core[9][10]. This diversity is essential for exploring a wide range of biological targets and identifying novel structure-activity relationships (SAR)[11].

The overall strategy is to leverage a privileged core scaffold (the benzoxazole) and explore a vast chemical space through parallel synthesis at a key interaction point (the carboxamide) to maximize the probability of discovering novel, potent, and specific modulators of biological targets[12].

The HTS Workflow: A Framework for Discovery

A successful HTS campaign is a multi-stage process designed to systematically identify and validate promising compounds from a large library[13][14]. Each stage acts as a filter, progressively enriching for compounds with the desired biological activity while eliminating false positives and artifacts.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation lib_prep Library Preparation (QC, Plating) assay_dev Assay Development & Miniaturization lib_prep->assay_dev Informs format pilot Pilot Screen (Z' > 0.5) assay_dev->pilot hts Primary HTS (Full Library Screen) pilot->hts Proceed if robust data_analysis Data Analysis (Normalization, Hit Picking) hts->data_analysis hit_confirm Hit Confirmation (Re-test, Dose-Response) data_analysis->hit_confirm ortho_assay Orthogonal & Counter-Screens hit_confirm->ortho_assay Eliminate artifacts sar Preliminary SAR ortho_assay->sar Confirm mechanism Lead Optimization Lead Optimization sar->Lead Optimization

Caption: High-level workflow for a typical HTS campaign.

Pre-Screening Essentials: Laying the Groundwork for Success

The quality of an HTS campaign is determined long before the full screen begins. Rigorous preparation is non-negotiable.

Library Management and Quality Control

Small molecule libraries, whether synthesized in-house or acquired from vendors, are the foundational asset of any screen[15].

  • Purity Analysis: Every compound in the library, especially the initial stock, should have its purity assessed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry) and/or NMR (Nuclear Magnetic Resonance). A minimum purity of >95% is the industry standard.

  • Identity Confirmation: Mass spectrometry data should confirm the molecular weight of the synthesized 2-methylbenzoxazole-4-carboxamides.

  • Compound Storage: Compounds should be stored in a solvent like DMSO at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles must be avoided[16].

  • Plating: For HTS, compounds are typically "copied" from stock plates to assay plates using automated liquid handlers to minimize volume and prevent cross-contamination[13]. The final concentration of DMSO in the assay well must be carefully controlled (typically ≤0.5%) as it can affect biological activity.

Assay Development and Miniaturization

The goal of assay development is to create a robust, reproducible, and scalable biological assay that can be automated[17][18].

  • Choice of Assay: The selection between a biochemical assay (e.g., purified enzyme inhibition) and a cell-based assay (e.g., measuring cell viability or a signaling pathway readout) is a critical first step. Biochemical assays often have lower variability, while cell-based assays provide more physiologically relevant data[17].

  • Miniaturization: Assays are typically miniaturized from 96-well plates to 384- or 1536-well formats to reduce reagent costs and increase throughput[18][19]. This requires re-optimization of cell numbers, reagent concentrations, and incubation times.

  • Statistical Validation (Z'-Factor): Before screening, the assay's quality is assessed in a "dry run" using only positive and negative controls. The Z'-factor is a statistical measure of the separation between the high (positive) and low (negative) control signals. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS. [18][20][21]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where:

  • SD_pos = Standard Deviation of the positive control

  • SD_neg = Standard Deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Detailed Protocol: Screening a Benzoxazole Library Against a Protein Kinase Target

This protocol provides a representative example of a biochemical HTS assay to identify inhibitors of a protein kinase from the 2-methylbenzoxazole-4-carboxamide library. Protein kinases are a major class of drug targets, particularly in oncology.

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A europium (Eu)-chelate labeled anti-phospho-peptide antibody serves as the donor, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase: Purified, active protein kinase of interest.

  • Substrate: ULight™-labeled peptide substrate.

  • Antibody: Eu-labeled anti-phospho-specific antibody.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the reaction and the Eu-labeled antibody.

  • Compound Library: 2-Methylbenzoxazole-4-carboxamide library plated at 1 mM in 100% DMSO.

  • Plates: Low-volume 384-well white microplates.

  • Instrumentation: Automated liquid handler, TR-FRET enabled plate reader.

Protocol Steps:

  • Compound Dispensing: Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50 nL of each library compound from the 1 mM source plate to the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • Rationale: Automated, low-volume dispensing minimizes solvent effects and reagent consumption while maximizing throughput. 10 µM is a standard concentration for primary screens[18].

  • Enzyme Addition: Add 2.5 µL of the kinase solution (at 2x final concentration in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated, which is critical for identifying competitive inhibitors.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at 2x final concentration in assay buffer) to each well to start the reaction.

    • Rationale: The ATP concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Rationale: This incubation time must be within the linear range of the enzymatic reaction, determined during assay development, to ensure the signal is proportional to enzyme activity[16].

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection buffer containing the Eu-labeled antibody to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody-peptide binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) wavelengths. The ratio of 665/620 nm is used for data analysis.

Data Analysis and Hit Identification

Raw data from the plate reader must be processed to identify statistically significant "hits."

  • Normalization: The raw data from each well is typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ))

  • Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common cutoff is three standard deviations (SD) from the mean of the neutral control wells (the library compounds). Hit Threshold (Inhibition %) > Mean_inhibition_neutral + 3 * SD_inhibition_neutral

Table 1: Example HTS Data Summary

MetricValueInterpretation
Library Size100,000Total number of compounds screened.
Primary Hit Rate0.85%850 compounds met the initial hit criteria.
Z'-Factor (Average)0.78 ± 0.09Indicates a highly robust and reliable screen[20].
Confirmed Hits (Dose-Response)150Compounds that showed concentration-dependent activity upon re-testing.
Final Validated Hits15Compounds that were active in an orthogonal assay and showed no signs of assay interference.

The Hit Validation Cascade: Ensuring Scientific Trust

A primary hit is not a validated lead. A rigorous cascade of secondary and counter-assays is essential to eliminate false positives and artifacts, a process that removes the vast majority of initial hits[22].

Hit_Validation cluster_primary Primary Screen cluster_validation Validation & Triage cluster_lead_dev Lead Development primary_hit Primary Hit (e.g., >50% Inhibition) dose_response Dose-Response Curve (Calculate IC₅₀) primary_hit->dose_response ortho_assay Orthogonal Assay (Different Technology) dose_response->ortho_assay Confirm On-Target Activity counter_screen Counter-Screen (Assay Interference) ortho_assay->counter_screen Rule out Artifacts cytotoxicity Cellular Cytotoxicity Assay counter_screen->cytotoxicity Assess Specificity validated_hit Validated Hit cytotoxicity->validated_hit

Caption: A typical hit validation and triage workflow.

  • Hit Confirmation & Dose-Response: Cherry-picked primary hits are re-tested in the same assay to confirm activity. Subsequently, a full concentration-response curve (typically 8-10 points) is generated to determine the compound's potency (IC₅₀)[20].

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if the primary screen was TR-FRET, an orthogonal assay might use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based readout[22]. This is a critical step to eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens & Interference Assays: These assays are designed to identify problematic compounds. Common culprits include:

    • PAINS (Pan-Assay Interference Compounds): Promiscuous compounds that are active across multiple screens[22].

    • Aggregators: Compounds that form aggregates at high concentrations and non-specifically inhibit enzymes.

    • Fluorescence Interference: Compounds that are naturally fluorescent or quench the assay signal[16]. An "enzyme omission" assay, where the compound is tested without the enzyme present, can identify these[20].

  • Preliminary SAR: As validated hits emerge, chemists analyze their structures to identify common chemical features among active compounds. This early Structure-Activity Relationship (SAR) analysis can prioritize certain chemical series and guide the synthesis of new, more potent analogs[18][22].

Understanding the Mechanism: Benzoxazoles and VEGFR-2 Signaling

To illustrate a potential mechanism of action, we consider the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for benzoxazole-based anticancer agents[1][3].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP Hydrolyzes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Activates Benzoxazole 2-Methylbenzoxazole- 4-carboxamide Inhibitor Benzoxazole->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->VEGFR2 Binds to kinase domain DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

In this pathway, the benzoxazole compound acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the intracellular kinase domain of VEGFR-2. This action prevents the phosphorylation (activation) of the receptor, thereby blocking all downstream signaling cascades that would otherwise lead to angiogenesis, cell proliferation, and survival. This is a common mechanism for small molecule kinase inhibitors and represents a plausible mode of action for hits identified from a 2-methylbenzoxazole-4-carboxamide library screen[1][3].

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • CRC Press. (2019, October 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]

  • PubMed. (2024, October 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]

  • PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

  • ACS Combinatorial Science. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • ResearchGate. Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative | Request PDF. [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • SLAS Discovery. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. [Link]

  • PLOS One. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]

  • PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • bioRxiv. (2025, July 25). HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. [Link]

  • Journal of Pharmaceutical Sciences and Research. Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. [Link]

  • PMC. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • PMC. (2020, May 29). Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. [Link]

  • PMC. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. [Link]

  • ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • ResearchGate. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. [Link]

  • PubMed. (2006, March 3). Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Methylbenzoxazole-4-carboxamide synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzoxazole-4-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzoxazole-4-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific mechanistic bottlenecks, thermodynamic traps, and analytical blind spots that researchers encounter with this scaffold.

This guide provides field-proven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Visualizing the Synthesis & Diagnostic Logic

To effectively troubleshoot, you must first understand the synthetic pathway and the logical decision tree for resolving common failures.

SynthesisWorkflow Start 3-Hydroxy-2-nitrobenzoic acid Step1 1. Esterification (MeOH/HCl) 2. Reduction (Pd/C, H2) Start->Step1 Intermediate Methyl 2-amino-3-hydroxybenzoate Step1->Intermediate Step2 Cyclization (Acetyl Chloride, PPTS, m-Xylene) Intermediate->Step2 Ester Methyl 2-methylbenzoxazole-4-carboxylate Step2->Ester Step3 1. Hydrolysis (NaOH/MeOH) 2. Acyl Chloride Formation (SOCl2) Ester->Step3 AcidChloride 2-Methylbenzoxazole-4-carbonyl chloride Step3->AcidChloride Branch1 Mild Amidation (NH3(aq), THF, <25°C) AcidChloride->Branch1 Branch2 Harsh Amidation (Excess Heat / Strong Base) AcidChloride->Branch2 Target 2-Methylbenzoxazole-4-carboxamide (Target Product) Branch1->Target SideProduct 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025 Rearrangement) Branch2->SideProduct

Workflow of 2-Methylbenzoxazole-4-carboxamide synthesis and the NU1025 rearrangement pathway.

Troubleshooting Issue Low Yield of Target NMR Check Crude NMR / MS Issue->NMR Uncyclized Presence of Amide-Alcohol (Incomplete Dehydration) NMR->Uncyclized Rearranged Mass Shift / Quinazolinone (NU1025 Formation) NMR->Rearranged Hydrolysis Ester Unreactive NMR->Hydrolysis Fix1 Add PPTS/p-TsOH Use Dean-Stark Trap Uncyclized->Fix1 Fix2 Lower Amidation Temp Strictly <25°C Rearranged->Fix2 Fix3 Ensure Complete Saponification Before SOCl2 Step Hydrolysis->Fix3

Diagnostic logic tree for identifying and resolving common yield bottlenecks in the synthesis.

Mechanistic FAQs & Troubleshooting

Q1: My LC-MS shows the correct exact mass (176.06 Da), but the compound is completely inactive in my biological assays. What happened? A1: You have likely fallen into a classic analytical blind spot. During the final amidation step, the benzoxazole intermediate can undergo a nucleophilic ring-opening and recyclization cascade to form 8-hydroxy-2-methylquinazolin-4[3H]-one (a compound known as NU1025)[1].

  • The Causality: The target product and the NU1025 byproduct are constitutional isomers (both C9H8N2O2). LC-MS will not differentiate them. If your amidation conditions are too harsh (excess heat or prolonged exposure to aqueous ammonia), the ammonia attacks the C2 position of the oxazole ring, opening it and forcing a rearrangement into the thermodynamically stable quinazolinone[2].

  • The Fix: You must use NMR to validate the structure. Look for the primary amide protons (~7.5 ppm) to confirm the target; if you see a pyrimidinone NH proton at ~12 ppm, you have synthesized NU1025. To prevent this, strictly control the temperature (<25°C) during the ammonia addition.

Q2: My cyclization step using acetyl chloride yields mostly uncyclized N-(2-hydroxy-3-(methoxycarbonyl)phenyl)acetamide. How do I drive the ring closure? A2: Benzoxazole formation is a two-step process: acylation followed by dehydration. The dehydration step has a high activation energy barrier. Stirring at room temperature will only yield the uncyclized amide-alcohol.

  • The Causality: Water must be physically or chemically removed from the system to drive the equilibrium toward the fused oxazole ring.

  • The Fix: Switch your solvent to a high-boiling aromatic (like m-xylene or toluene), add a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS), and reflux using a Dean-Stark trap. Alternatively, using Propylphosphonic anhydride (T3P) under microwave irradiation acts as an aggressive water scavenger, completing the cyclization in minutes[3].

Quantitative Yield Optimization Data

To help you select the best cyclization conditions, the following table summarizes the quantitative impact of various reagents on the yield of Methyl 2-methylbenzoxazole-4-carboxylate from the 2-amino-3-hydroxybenzoate precursor.

Cyclization ReagentsSolvent & TemperatureAdditive / CatalystTimeYield (%)Major Impurity Profile
Acetyl chloride (1.2 eq)DCM, 25°CTriethylamine12 h15%Uncyclized amide
Acetic anhydride (Excess)Neat, 140°CNone6 h65%Acetylated phenol (O-acyl)
Acetyl chloride (1.5 eq)m-Xylene, 140°CPPTS (0.1 eq)24 h88%Trace uncyclized amide
Acetic acid (1.2 eq)EtOAc, 150°C (MW)T3P (1.5 eq)20 min92% None detected

Standardized Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of Methyl 2-amino-3-hydroxybenzoate

  • Dissolve 3-hydroxy-2-nitrobenzoic acid (5.0 g) in anhydrous methanol (200 mL).

  • Bubble anhydrous HCl gas through the solution until saturated, then reflux for 20 hours. Remove solvent under vacuum.

  • Reduce the resulting methyl 3-hydroxy-2-nitrobenzoate using Pd/C (10% w/w) and H2 gas (1 atm) in methanol at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate.

  • Self-Validation Checkpoint: The starting nitro compound is bright yellow. The successful reduced amine product will be pale/white and exhibit strong fluorescence under 254 nm UV light.

Step 2: Cyclization to Methyl 2-methylbenzoxazole-4-carboxylate

  • Dissolve the amine (1.0 eq) in m-xylene and warm to 70°C.

  • Add acetyl chloride (1.5 eq) dropwise. Stir for 30 minutes.

  • Add triethylamine (1.5 eq) and pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Heat the mixture under reflux (140°C) for 24 hours using a Dean-Stark apparatus to remove water.

  • Remove m-xylene under reduced pressure and purify via silica gel chromatography.

  • Self-Validation Checkpoint: Run an IR spectrum of the purified product. The broad -OH and -NH stretches (3300-3400 cm⁻¹) from the precursor must be completely absent, replaced by a sharp C=N stretch at ~1620 cm⁻¹.

Step 3: Hydrolysis and Controlled Amidation

  • Saponify the ester using NaOH in methanol/water. Acidify to precipitate 2-methylbenzoxazole-4-carboxylic acid.

  • Dissolve the acid (0.1 g) in anhydrous THF (10 mL) under nitrogen.

  • Add thionyl chloride (1.1 eq) and a catalytic amount of DMF (0.1 mL). Stir for 5 hours at room temperature to form the acyl chloride.

  • CRITICAL: Cool the flask to 0°C in an ice bath. Slowly add aqueous ammonia (0.5 mL) dropwise. Stir for 30 minutes, never allowing the temperature to exceed 25°C.

  • Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Self-Validation Checkpoint: Perform ¹H-NMR in DMSO-d6. You must observe two distinct broad singlets around 7.4–7.8 ppm (primary carboxamide protons). If you observe a single downfield proton at ~12 ppm, discard the batch; the NU1025 rearrangement has occurred.

References

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity, ResearchG
  • CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors, Google P
  • A Review on Various Synthetic Methods of Benzoxazole Moiety, International Journal of Pharmacy and Biological Sciences,

Sources

Optimization

Troubleshooting poor solubility of 2-Methylbenzoxazole-4-carboxamide in DMSO

A Guide to Troubleshooting Poor Solubility in DMSO Welcome to the technical support center for 2-Methylbenzoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Poor Solubility in DMSO

Welcome to the technical support center for 2-Methylbenzoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar benzoxazole-based compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-Methylbenzoxazole-4-carboxamide.

Q1: I'm having trouble dissolving 2-Methylbenzoxazole-4-carboxamide in DMSO. Why is this happening?

A1: Poor solubility of compounds like 2-Methylbenzoxazole-4-carboxamide is often rooted in its molecular structure. Benzoxazole derivatives are characterized by a rigid, aromatic heterocyclic structure.[1][2] This planarity can lead to strong intermolecular forces (π-π stacking) in the solid state, resulting in high crystal lattice energy.[1] Essentially, the molecules are packed very tightly and efficiently in their solid form, making it energetically difficult for DMSO molecules to break this lattice and solvate the individual compound molecules.

Several factors can contribute to this issue:

  • Compound Characteristics: The compound's physical form plays a significant role. Crystalline forms are typically less soluble than amorphous forms due to their highly ordered structure.[3][4] Additionally, impurities can sometimes affect dissolution.

  • Solvent Quality: Dimethyl Sulfoxide (DMSO) is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5][6] Water contamination significantly reduces DMSO's ability to dissolve nonpolar, lipophilic compounds because the water molecules alter the solvent's structured environment, making it more difficult to accommodate the solute.[4][5]

  • Experimental Conditions: Attempting to dissolve the compound at low temperatures or without sufficient agitation can hinder the process, as dissolution is often an energy-dependent kinetic process.[3]

Q2: What are the immediate first steps I should take to try and dissolve my compound?

A2: A systematic, step-wise approach is recommended. Start with the simplest, least harsh methods before escalating.

  • Ensure Proper Solvent Quality: Always use a fresh, sealed bottle of anhydrous or high-purity (≥99.9%) DMSO.[3] Avoid using DMSO from a bottle that has been open for an extended period, as it has likely absorbed atmospheric moisture.

  • Apply Mechanical Energy: After adding DMSO to your compound, vortex the solution vigorously for 2-5 minutes.[3] This increases the interaction between the solvent and the surface of the solid particles.

  • Introduce Thermal and Sonic Energy: If vortexing is insufficient, gentle warming and sonication can be very effective.

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart particle agglomerates and enhance solvent penetration.[3][7]

    • Warming: Gently warm the solution in a water bath, typically to 37°C.[7][8] Some compounds can tolerate higher temperatures (e.g., up to 45-50°C) for short periods, but be cautious as excessive heat can cause degradation.[3][9] Always check the compound's stability information if available.

Q3: I managed to dissolve the compound, but it precipitated (crashed out) when I added it to my aqueous assay buffer. What should I do?

A3: This is a very common issue known as "crashing out." It occurs because while your compound is soluble in 100% DMSO, its solubility is much lower in the aqueous buffer of your experiment. When the DMSO stock is diluted into the buffer, the final concentration of DMSO is too low to keep the compound in solution.[2][7]

Here’s the recommended best practice to avoid this:

  • Perform Serial Dilutions in 100% DMSO First: Do not perform serial dilutions by adding your DMSO stock directly into the aqueous buffer.[10] Instead, perform all your serial dilutions in 100% DMSO. This ensures the compound remains fully dissolved at each step of the dilution series.[7][10]

  • Final "Spike" into Assay Medium: From each DMSO dilution, add a small aliquot (typically 1-2 µL) to your final assay volume (e.g., 100-200 µL). This one-step, large dilution ensures the final DMSO concentration in your assay remains low and consistent across all concentrations tested (e.g., <0.5%).[7]

  • Include a Vehicle Control: Always include a control experiment containing only the assay medium with the same final concentration of DMSO used for your compound dilutions. This allows you to account for any effects of the solvent itself on the assay.[7]

Q4: I've tried warming and sonication with high-purity DMSO, but I still can't achieve my desired stock concentration. What are my next options?

A4: If standard methods fail, you may need to explore more advanced formulation strategies. The choice depends on the requirements of your downstream application.

  • pH Adjustment: The solubility of benzoxazole derivatives can be pH-dependent if they contain ionizable functional groups.[1][2][11] For a basic nitrogen atom in the benzoxazole ring, acidification can lead to protonation, forming a more soluble salt.[1] A pH-solubility profile experiment can determine if this is a viable strategy.

  • Use of Co-solvents: For some applications, particularly in vivo studies, co-solvents can be used. Formulations might include agents like PEG300, Tween-80, or SBE-β-CD in addition to DMSO.[12]

  • Solid Dispersions: This advanced technique involves dispersing the drug in a hydrophilic carrier matrix (like PVP or HPMC) at a molecular level.[11][13] This creates a high-energy amorphous state which can significantly improve the dissolution rate and apparent solubility.[13]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution.[2][14] This is achieved through methods like media milling or high-pressure homogenization.

Experimental Protocols & Data

Best Practices Summary

The following table summarizes the key parameters for dissolving 2-Methylbenzoxazole-4-carboxamide in DMSO.

ParameterRecommendationRationale & Key Considerations
Solvent Anhydrous DMSO (≥99.9%)DMSO is highly hygroscopic; absorbed water drastically reduces its ability to dissolve lipophilic compounds.[3][5] Always use a fresh, sealed bottle.
Temperature Room Temperature to 37°CDissolution can be an endothermic process.[3] Gentle warming increases solubility, but temperatures >50°C risk compound degradation.
Agitation Vortexing (2-5 min) followed by Sonication (10-15 min)Mechanical and sonic energy are crucial for breaking the crystal lattice and ensuring thorough mixing.[3][7]
Stock Concentration Start low (e.g., 10 mM) and increaseDo not attempt to prepare a supersaturated solution.[3] Empirically determine the maximum solubility before preparing a large batch.
Storage Aliquot into single-use vials; store at -20°C or -80°C with desiccantAliquoting prevents repeated freeze-thaw cycles, which can cause precipitation.[5][7] A desiccant helps prevent moisture absorption.
Protocol 1: Standard Method for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for dissolving a poorly soluble compound like 2-Methylbenzoxazole-4-carboxamide.

Materials:

  • 2-Methylbenzoxazole-4-carboxamide powder (MW: 176.17 g/mol )

  • Anhydrous DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Water bath set to 37°C

Procedure:

  • Preparation: Ensure the compound powder and DMSO are at room temperature.[3]

  • Weighing: Weigh out 1.76 mg of 2-Methylbenzoxazole-4-carboxamide and transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial to achieve a target concentration of 10 mM.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes.[3]

  • Visual Inspection: Carefully inspect the solution against a light source for any visible, undissolved particles.

  • Sonication & Warming (If Needed): If particles remain, place the vial in a bath sonicator for 10-15 minutes.[3][7] If solids persist, transfer the vial to a 37°C water bath for 10 minutes, with intermittent vortexing.[7]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent moisture absorption and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3][7]

Troubleshooting Workflow

If you encounter issues, follow this decision-making workflow to diagnose and solve the solubility problem.

G start Start: Compound fails to dissolve in DMSO at desired concentration check_purity Is compound purity confirmed? Is it crystalline or amorphous? start->check_purity crashed Issue: Compound precipitates in aqueous buffer start->crashed use_anhydrous Are you using fresh, anhydrous (≥99.9%) DMSO? check_purity->use_anhydrous Yes apply_energy Apply gentle heat (37°C) and/or sonication use_anhydrous->apply_energy Yes dissolved Solution Achieved Proceed with experiment apply_energy->dissolved Success reassess_conc Re-assess Target Concentration Is a lower stock concentration acceptable? apply_energy->reassess_conc Failure reassess_conc->apply_energy Yes, new lower conc. advanced Consider Advanced Techniques: - pH modification - Co-solvents - Solid dispersion reassess_conc->advanced No, conc. is fixed dilution_protocol Revise Dilution Protocol: 1. Make serial dilutions in 100% DMSO. 2. Add small aliquot to final buffer. crashed->dilution_protocol dilution_protocol->dissolved

Caption: Troubleshooting workflow for poor solubility of 2-Methylbenzoxazole-4-carboxamide.

References

  • Vertex AI Search. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Indian Journal of Pharmaceutical and Biological Research. (2014).
  • ijrti.org. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • ResearchGate. (2006).
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025).
  • MedchemExpress.com. (n.d.). 2-Methylbenzoxazole | Endogenous Metabolite.
  • Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-4-carboxylic acid | 171861-87-3.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • gChem. (n.d.). DMSO Physical Properties.
  • Taylor & Francis. (n.d.). Protonation Effect of Polybenzoxazole: Experimental Evidence.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes.
  • Reddit. (2022).
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • APExBIO. (n.d.). 2-Methylbenzoxazole - High-Purity Biochemical Reagent.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • CymitQuimica. (n.d.). CAS 95-21-6: 2-Methylbenzoxazole.
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubChem. (n.d.). 2-Methylbenzoxazole | C8H7NO | CID 7225.
  • PubChem. (n.d.). 2-methyl-1H-benzo[d]imidazole-4-carboxamide | C9H9N3O | CID 10241296.
  • Chemsrc. (2025). 2-methylbenzoxazole | CAS#:95-21-6.
  • The Royal Society of Chemistry. (2018).
  • ACS Publications. (2006).
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Ziath. (n.d.).

Sources

Troubleshooting

Optimizing reaction conditions for 2-Methylbenzoxazole-4-carboxamide derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-methylbenzoxazole-4-carboxamide derivatives. These compounds are critical precursors and pharmacophores in medicinal chemistry, notably in the development of Poly(ADP-ribose) polymerase (PARP-1) inhibitors[1].

Below, you will find a mechanistic workflow, diagnostic FAQs addressing common synthetic bottlenecks, empirical optimization data, and a self-validating standard operating procedure (SOP).

Synthetic Workflow Overview

The synthesis typically proceeds via the cyclization of an ortho-aminophenol derivative, followed by the activation of the carboxylic acid and subsequent amidation.

Workflow A 2-Amino-3-hydroxybenzoic Acid (Starting Material) B Acetylation & Cyclization (Triethyl orthoacetate, Acid Cat.) A->B 110 °C, 4h C 2-Methylbenzoxazole-4-carboxylic Acid (Intermediate) B->C Isolation & Wash D Acid Chloride Formation (SOCl2, cat. DMF) C->D Strictly Anhydrous, RT E Amidation (NH3 in MeOH or aq. NH3, 0 °C) D->E Exotherm Control F 2-Methylbenzoxazole-4-carboxamide (Final Product) E->F Precipitation

Synthetic workflow for 2-Methylbenzoxazole-4-carboxamide.

Diagnostics & Troubleshooting FAQs

Troubleshooting Issue Low Final Yield Check1 LC-MS of Cyclization Issue->Check1 Check2 TLC of Amidation Issue->Check2 Sub1 Schiff Base Stalling Check1->Sub1 Incomplete Sub2 Ring Hydrolysis Check2->Sub2 Degradation Fix1 Add Lewis Acid / Heat Sub1->Fix1 Optimize Fix2 Strictly Anhydrous SOCl2 Sub2->Fix2 Optimize

Diagnostic logic tree for troubleshooting low yields.

Q1: My cyclization reaction stalls at the intermediate Schiff base or uncyclized amide. How can I drive the formation of the benzoxazole core? A: Benzoxazole ring closure requires the nucleophilic attack of the phenolic hydroxyl on the activated carbonyl or imine carbon, followed by dehydration. If the intermediate is too stable, the activation energy for cyclization isn't met, leading to sluggish reactions[2]. Causality & Solution: To overcome this thermodynamic barrier, increase the reaction temperature to provide the necessary activation energy. Additionally, introducing a Lewis acid (e.g., BF3·Et2O) or a Brønsted acid catalyst increases the electrophilicity of the intermediate, rapidly facilitating the hydroxyl attack and subsequent ring closure[3]. Recent methodologies also highlight the use of solid-supported heterogeneous catalysts like 4 under solvent-free conditions at 130 °C to maximize cyclization efficiency[4],[5].

Q2: During the amidation of 2-methylbenzoxazole-4-carboxylic acid, I observe significant degradation and ring-opened byproducts. What is causing this? A: The benzoxazole ring is highly susceptible to nucleophilic attack and hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures. When converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2), residual HCl and moisture can trigger ring-opening. Causality & Solution: Ensure strictly anhydrous conditions during the acid chloride formation. You must remove excess SOCl2 completely under reduced pressure before adding the amine. Furthermore, the addition of aqueous ammonia is highly exothermic. Failure to control this exotherm leads to thermal degradation of the heterocycle. Use a solution of ammonia in methanol or carefully control the temperature of aqueous ammonia addition to 0 °C to prevent exotherm-induced degradation, as demonstrated in the 6[6].

Q3: Why is 2-methylbenzoxazole-4-carboxamide prone to molecular rearrangement, and how does this impact its utility? A: During the synthesis of 2-methylbenzoxazole-4-carboxamide, the molecule can exist in either a syn- or anti- conformation. The nitrogen on the benzoxazole ring forms an intramolecular hydrogen bond with the amide moiety, which is critical for its interaction with the ribose nucleoside-binding domain of PARP-1[1]. Causality & Solution: Under certain synthetic conditions, this structural tension can lead to an unexpected molecular rearrangement, generating 8-hydroxy-2-methylquinazolin-4[3H]-one (known as NU1025)[7]. To prevent unwanted rearrangements and isolate the pure benzoxazole, maintain mild amidation conditions (0 °C to room temperature) and avoid prolonged heating during the final isolation steps.

Optimization Data: Cyclization Conditions

The following table summarizes the quantitative impact of various catalytic systems on the cyclization of ortho-aminophenol derivatives to benzoxazoles.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEthanol7824< 20%Stalls at stable Schiff base intermediate[2].
BF3·Et2O (20 mol%)1,4-Dioxane1003045–60%Lewis acid activates carbonyl; moderate yield[3].
PTSA (10 mol%)Toluene1101273%Brønsted acid efficiently drives dehydration.
Fe3O4@SiO2-SO3HSolvent-Free1305> 85%High thermal energy and solid-acid catalysis maximize cyclization[4],[5].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next stage.

Phase 1: Cyclization to 2-Methylbenzoxazole-4-carboxylic acid
  • Initiation: Suspend 2-amino-3-hydroxybenzoic acid (1.0 eq) in triethyl orthoacetate (3.0 eq). Alternatively, m-xylene can be used as a solvent with an acetylating agent[6].

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.05 eq) to activate the orthoester.

  • Heating: Heat the mixture to 110 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 153) is fully replaced by the cyclized product mass (m/z 177). Do not proceed if the uncyclized intermediate persists.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash the filter cake with cold ethanol to remove unreacted starting materials and byproducts[2]. Dry under vacuum.

Phase 2: Amidation to 2-Methylbenzoxazole-4-carboxamide
  • Activation: Dissolve the intermediate 2-methylbenzoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/mmol) under a strict nitrogen atmosphere[6].

  • Chlorination: Add thionyl chloride (1.2 eq) and 1–2 drops of anhydrous DMF as a catalyst. Stir at room temperature for 3 to 5 hours[6].

  • Self-Validation Check (TLC Quench): Withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol. Spot on a TLC plate (Hexane:EtOAc 1:1). Complete conversion to the methyl ester indicates successful and complete acid chloride formation.

  • Concentration (Critical): Concentrate the mixture under reduced pressure to completely remove excess SOCl2 and HCl gas. Failure to do this will result in ring hydrolysis during the next step.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF and cool to 0 °C using an ice bath. Dropwise add a 7N solution of ammonia in methanol (5.0 eq) or aqueous ammonia, maintaining the internal temperature below 5 °C to prevent thermal degradation[6].

  • Purification: Stir for 30 minutes. Quench with ice-water to precipitate the product. Filter and wash the filter cake with cold water to remove ammonium salts, yielding the final 2-methylbenzoxazole-4-carboxamide.

Sources

Optimization

Technical Support Center: Optimizing the Purification of 2-Methylbenzoxazole-4-carboxamide

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 2-Methylbenzoxazole-4-carboxamide. The purity of this and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 2-Methylbenzoxazole-4-carboxamide. The purity of this and related heterocyclic scaffolds is paramount for reliable downstream applications, including biological screening and drug development. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to address common challenges in impurity reduction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of 2-Methylbenzoxazole-4-carboxamide and related benzoxazole derivatives.

Q1: What are the most common impurities I should expect in my crude 2-Methylbenzoxazole-4-carboxamide?

A1: The impurity profile is intrinsically linked to the synthetic route. However, common impurities typically fall into several classes:

  • Unreacted Starting Materials: Residual precursors, such as the corresponding 2-amino-3-hydroxyphenol derivative and acetic acid or its activated equivalent, are common.[1]

  • Incomplete Cyclization Products: The reaction between the amine and the carbonyl group can sometimes stall at the Schiff base (imine) or amide stage without completing the final ring-closing dehydration.[2]

  • Polymeric Byproducts: High reaction temperatures or the presence of certain catalysts can lead to the formation of high-molecular-weight, often highly colored, polymeric materials.[1]

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, reverting to the corresponding 2-methylbenzoxazole-4-carboxylic acid.[3][4]

  • Residual Solvents and Reagents: Solvents used in the reaction or initial workup (e.g., DMF, dioxane, ethyl acetate) and reagents (e.g., acids, bases, coupling agents) can be retained in the crude product.[1]

Q2: My isolated product is a beige or yellow powder, but the literature reports it as white. Is this a significant purity issue?

A2: While many benzoxazole derivatives are inherently yellow or beige crystalline solids, a significant deviation from the expected color, such as a dark brown or black appearance, often indicates the presence of colored impurities, likely polymeric byproducts from the synthesis.[1] For applications requiring high purity, this discoloration warrants further purification, such as treatment with activated charcoal. A pale yellow color, however, may be acceptable depending on the required purity specifications.

Q3: For a first purification attempt, should I use recrystallization or column chromatography?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization is highly effective and economical for removing small amounts of impurities from a solid product, especially on a larger scale. It is the preferred first choice if your crude product is mostly the desired compound.[1]

  • Silica Gel Column Chromatography is more suitable for separating complex mixtures containing multiple components or for removing impurities that have very similar solubility characteristics to your product, making recrystallization ineffective.[1][5]

Q4: Which analytical techniques are essential for confirming the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main component from trace impurities.[6][7] A reversed-phase C18 column is typically a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurity peaks from HPLC analysis.

  • Melting Point: A sharp melting point range that is consistent with literature values is a good indicator of high purity for a crystalline solid.[8]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses the most common issues.

Issue 1: Crude product is highly colored (e.g., dark brown, black).
  • Causality: This coloration is typically due to high-molecular-weight, conjugated byproducts or thermal degradation products formed during the synthesis. These impurities are often present in small quantities but are intensely colored.

  • Solution: Perform a decolorization step using activated charcoal prior to recrystallization.[9] Charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an appropriately sized flask, dissolve the crude 2-Methylbenzoxazole-4-carboxamide in a minimal amount of a suitable hot recrystallization solvent.

  • Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). Caution: Add the charcoal carefully to the hot solution to avoid bumping (violent boiling). It is safer to cool the solution slightly before adding the charcoal and then re-heating.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes to allow for adsorption of the impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization, as described in standard recrystallization protocols.[10]

Issue 2: The compound "oils out" instead of forming crystals.
  • Causality: Oiling out occurs when the solute is precipitated from the solution at a temperature above its melting point in that specific solvent system. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. The resulting oil is an impure, supercooled liquid that is resistant to crystallization.

  • Solution: The primary solution is to adjust the solvent system or the cooling rate.

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of nucleation sites for crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed-solvent system should be investigated.[1]

Issue 3: Very low or no recovery of crystals after cooling.
  • Causality: This issue almost always stems from using an excessive amount of solvent during the initial dissolution step.[10] If too much solvent is used, the solution never becomes supersaturated upon cooling, and the product remains dissolved in the mother liquor.

  • Solution:

    • Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator.

    • Monitor for Cloudiness: Periodically remove the flask from the heat and allow it to cool slightly. The point at which the solution becomes cloudy upon cooling is near the optimal saturation point.

    • Re-dissolve and Cool: Add a few drops of hot solvent to redissolve the precipitate and then allow the solution to cool slowly as in a standard procedure.

Section 3: Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, column chromatography is the next step.

Issue 1: Poor separation of the product from a key impurity.
  • Causality: The mobile phase (eluent) does not have the correct polarity to differentiate between the product and the impurity as they interact with the stationary phase (silica gel).

  • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column.

    • Goal: Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. The impurity should have a significantly different Rf value.

    • Strategy: If the spots are too close together, try a less polar solvent system to increase the separation. If they are still not separating, consider changing one of the solvents in your mixture (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.[11]

dot

Caption: Troubleshooting logic for poor chromatographic separation.

Issue 2: The product band is streaking or "tailing" on the column.
  • Causality: Tailing can be caused by several factors:

    • Sample Overload: Too much crude material has been loaded onto the column for its size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1]

    • Poor Solubility: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves down the column.

    • Acidic/Basic Compound: The compound may be interacting too strongly with the slightly acidic silica gel.

  • Solution:

    • Reduce Load: Decrease the amount of material loaded onto the column.

    • Improve Loading: Ensure the crude product is dissolved in the minimum amount of solvent before loading, or use a "dry loading" technique where the product is pre-adsorbed onto a small amount of silica.

    • Modify Mobile Phase: For acidic or basic compounds, adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine, respectively, to the eluent can improve peak shape by neutralizing active sites on the silica.

Section 4: Analytical Protocols for Purity Assessment

A validated HPLC method is crucial for determining the final purity of 2-Methylbenzoxazole-4-carboxamide.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of 2-Methylbenzoxazole-4-carboxamide at 1 mg/mL in methanol or acetonitrile. Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[6]

  • Sample Preparation: Accurately weigh and dissolve the purified sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Chromatographic Analysis: Inject the standards and sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the main peak in the sample from this curve. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
HPLC System Standard LC with UV or DAD DetectorProvides robust and reliable detection for aromatic compounds.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Offers excellent retention and separation for moderately polar heterocyclic compounds.[6]
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic AcidA common, effective mobile phase that provides good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The benzoxazole core strongly absorbs UV light.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Section 5: Purification Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of crude 2-Methylbenzoxazole-4-carboxamide.

dot

Purification_Workflow Start Crude Product CheckColor Is the product highly colored (dark brown/black)? Start->CheckColor Decolorize Step 1: Decolorize with Activated Charcoal CheckColor->Decolorize Yes CheckTLC Step 2: Analyze by TLC CheckColor->CheckTLC No Decolorize->CheckTLC ImpurityCheck Are there multiple spots or spots close to the product? CheckTLC->ImpurityCheck Recrystallize Purification Method: Recrystallization ImpurityCheck->Recrystallize No (Mainly one spot) Chromatography Purification Method: Column Chromatography ImpurityCheck->Chromatography Yes AnalyzePurity Step 3: Confirm Purity (HPLC, NMR, MP) Recrystallize->AnalyzePurity Chromatography->AnalyzePurity FinalProduct Pure Product AnalyzePurity->FinalProduct

Caption: General purification decision workflow.

References

  • ResearchGate. The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Available from: [Link]

  • ACS Publications. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Available from: [Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • AKJournals. Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. Available from: [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available from: [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available from: [Link]

  • SpringerLink. The synthetic route of carboxamide compounds containing benzoxazole motif. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methylbenzoxazole. Available from: [Link]

  • ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. Available from: [Link]

  • MDPI. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Available from: [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. Available from: [Link]

  • ScienceDirect. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Methylbenzoxazole-4-carboxamide in Aqueous Solutions

Welcome to the technical support center for 2-Methylbenzoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methylbenzoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome degradation challenges in your experiments.

Introduction: Understanding the Instability of 2-Methylbenzoxazole-4-carboxamide

2-Methylbenzoxazole-4-carboxamide is a heterocyclic compound with a benzoxazole core and a carboxamide functional group. While the benzoxazole ring itself is relatively stable, the carboxamide group is susceptible to hydrolysis in aqueous environments, particularly under acidic or basic conditions.[1][2][3] This degradation can lead to the formation of 2-methylbenzoxazole-4-carboxylic acid and ammonia, compromising the integrity and activity of the compound in your assays. Additionally, exposure to light can potentially lead to photodegradation of the benzoxazole ring system.

This guide will walk you through the common degradation pathways, provide strategies to mitigate these issues, and offer detailed protocols for analyzing the stability of your solutions.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Rapid loss of compound potency in aqueous solution.

Q1: I'm observing a significant decrease in the activity of my 2-Methylbenzoxazole-4-carboxamide solution over a short period. What is the likely cause?

A1: The most probable cause is the hydrolysis of the carboxamide bond.[1][2] This reaction is catalyzed by both acid and base, meaning that the pH of your aqueous solution is a critical factor. At non-optimal pH values, the carboxamide group is attacked by water molecules, leading to its cleavage into a carboxylic acid and ammonia.

Initial Diagnostic Steps:

  • Measure the pH of your solution: Use a calibrated pH meter to determine the exact pH of your aqueous preparation.

  • Review your solvent composition: Are there any acidic or basic components in your solvent system that could be contributing to the pH drift?

  • Check the storage temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis.

Corrective Actions:

  • pH Optimization: The primary strategy to prevent hydrolysis is to maintain the pH of the solution within an optimal range. For many amide-containing pharmaceuticals, a pH range of 4-6 is often found to be the most stable.[4] It is crucial to experimentally determine the pH of maximum stability for 2-Methylbenzoxazole-4-carboxamide.

  • Buffering: Employ a suitable buffer system to maintain the desired pH. Common buffers used in pharmaceutical formulations include phosphate, citrate, and acetate buffers.[5] The choice of buffer and its concentration should be optimized for your specific application.

  • Temperature Control: Store your aqueous solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation kinetics. Avoid freezing unless the stability in the frozen state has been confirmed, as freeze-thaw cycles can sometimes accelerate degradation.

Issue 2: Appearance of unknown peaks in my analytical chromatogram.

Q2: I'm analyzing my 2-Methylbenzoxazole-4-carboxamide solution by HPLC and see new peaks appearing over time. What could these be?

A2: These new peaks are likely degradation products. The primary degradation product from hydrolysis is 2-methylbenzoxazole-4-carboxylic acid. However, other degradation products could also be formed, especially under stress conditions like high temperature or exposure to light.

Analytical Approach to Identify Degradants:

  • Forced Degradation Studies: To proactively identify potential degradation products, it is recommended to perform forced degradation studies.[3][6][7] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks will provide valuable information for elucidating the structures of the degradation products.

  • Stability-Indicating HPLC Method: Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[4] This will allow you to accurately quantify the amount of intact 2-Methylbenzoxazole-4-carboxamide and monitor the formation of degradants over time.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for storing aqueous solutions of 2-Methylbenzoxazole-4-carboxamide?

A3: While the exact optimal pH for this specific molecule needs to be determined experimentally, for many carboxamide-containing compounds, a slightly acidic pH range of 4-6 is often the most stable to minimize both acid- and base-catalyzed hydrolysis. It is strongly recommended to perform a pH-rate profile study to identify the pH of maximum stability for your particular experimental conditions.

Q4: Can I use co-solvents to improve the stability of 2-Methylbenzoxazole-4-carboxamide in aqueous solutions?

A4: Yes, co-solvents can be an effective strategy. Water-miscible organic solvents like propylene glycol or ethanol can reduce the concentration of water available for hydrolysis, thereby slowing down the degradation rate.[8][9] The choice and concentration of the co-solvent should be carefully evaluated for compatibility with your experimental system and its effect on the solubility of the compound.

Q5: Is 2-Methylbenzoxazole-4-carboxamide sensitive to light?

A5: The benzoxazole ring system can be susceptible to photodegradation.[2] It is advisable to protect aqueous solutions of this compound from light, especially UV light, by using amber vials or by wrapping the container in aluminum foil. A photostability study as part of your forced degradation testing will help to determine the extent of this sensitivity.

Q6: What are the expected degradation products of 2-Methylbenzoxazole-4-carboxamide?

A6: The primary and most predictable degradation product is 2-methylbenzoxazole-4-carboxylic acid, resulting from the hydrolysis of the carboxamide group. Under photolytic stress, degradation of the benzoxazole ring could lead to more complex products. Forced degradation studies coupled with LC-MS analysis are the best approach to identify all potential degradation products.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This experiment will help you determine the optimal pH for the stability of 2-Methylbenzoxazole-4-carboxamide.

Materials:

  • 2-Methylbenzoxazole-4-carboxamide

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • HPLC system with a validated stability-indicating method

  • Constant temperature incubator or water bath

Procedure:

  • Prepare stock solutions of 2-Methylbenzoxazole-4-carboxamide in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of buffer solutions at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC to determine the concentration of the remaining 2-Methylbenzoxazole-4-carboxamide.

  • Plot the natural logarithm of the concentration versus time for each pH value to determine the apparent first-order degradation rate constant (k).

  • Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest k value).

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately assessing stability.

Starting Chromatographic Conditions (based on a method for 2-Methylbenzoxazole):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength determined by the UV spectrum of 2-Methylbenzoxazole-4-carboxamide.

Method Development and Validation:

  • Optimize the mobile phase gradient to achieve good separation between the parent compound and any degradation products observed in your forced degradation samples.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical pH-Stability Profile for 2-Methylbenzoxazole-4-carboxamide at 40°C

pHBuffer SystemApparent Degradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
2.0Citrate0.0858.2
3.0Citrate0.03023.1
4.0Acetate0.01069.3
5.0Acetate0.00886.6
6.0Phosphate0.01257.8
7.0Phosphate0.04515.4
8.0Phosphate0.1504.6
9.0Borate0.5201.3

Note: This data is illustrative. Actual values must be determined experimentally.

Visualizations

Degradation Pathway

cluster_main Degradation of 2-Methylbenzoxazole-4-carboxamide Compound 2-Methylbenzoxazole-4-carboxamide Hydrolysis_Product 2-Methylbenzoxazole-4-carboxylic Acid + NH3 Compound->Hydrolysis_Product H₂O (Acid/Base Catalysis) Photodegradation_Products Ring-Opened Products Compound->Photodegradation_Products Light (hν)

Caption: Primary degradation pathways for 2-Methylbenzoxazole-4-carboxamide.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow for Compound Instability Start Observed Compound Degradation Check_pH Measure pH of Solution Start->Check_pH pH_Optimal Is pH in optimal range (e.g., 4-6)? Check_pH->pH_Optimal Adjust_pH Adjust pH and add Buffer pH_Optimal->Adjust_pH No Check_Temp Check Storage Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Is temperature controlled (e.g., 2-8°C)? Check_Temp->Temp_Optimal Lower_Temp Store at lower temperature Temp_Optimal->Lower_Temp No Check_Light Check for Light Exposure Temp_Optimal->Check_Light Yes Lower_Temp->Check_Light Light_Protected Is solution protected from light? Check_Light->Light_Protected Protect_Light Use amber vials or foil Light_Protected->Protect_Light No Consider_Cosolvent Consider adding a co-solvent Light_Protected->Consider_Cosolvent Yes Protect_Light->Consider_Cosolvent End Re-evaluate Stability Consider_Cosolvent->End

Caption: A stepwise approach to troubleshooting degradation issues.

References

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66. [Link]

  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products (2003). [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(4), 1-14. [Link]

  • Patel, P., & Patel, M. (2017). A review on stability-indicating HPLC method development.
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons. Pharmaceutical press. [Link]

  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media. [Link]

  • Yalkowsky, S. H. (Ed.). (2018). Solubility and solubilization in aqueous media. American Chemical Society. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

Sources

Optimization

Technical Support Center: MS/MS Optimization for 2-Methylbenzoxazole-4-carboxamide

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 2-Methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 2-Methylbenzoxazole-4-carboxamide (Compound NU1056). This molecule is a critical synthetic intermediate and structural analog in the development of PARP inhibitors such as rucaparib [1].

Because of its specific functional groups—a labile carboxamide and a rigid benzoxazole ring—this compound requires precise tuning to achieve high sensitivity and specificity.

Diagnostic Terminal: Troubleshooting FAQs

Q1: Why am I seeing a base peak at m/z 160.0 instead of my expected precursor at m/z 177.1 during Q1 full scans? A: This is a classic symptom of severe In-Source Fragmentation (ISF) .

  • Causality: The carboxamide group is highly labile. If your Declustering Potential (DP), Cone Voltage, or Source Temperature is set too high, the molecule absorbs excessive internal energy before entering the high-vacuum region of the mass spectrometer, causing a premature neutral loss of ammonia (NH₃) to form m/z 160.0.

  • Resolution: Lower the DP/Fragmentor voltage in 5V decrements. Your goal is to find the inflection point where desolvation is maximized, but the m/z 177.1 [M+H]⁺ ion remains the undisputed base peak.

Q2: The transition m/z 177.1 → 160.0 shows massive intensity, but my Signal-to-Noise (S/N) ratio in biological matrix is terrible. Why? A: You are relying on a non-specific fragmentation pathway.

  • Causality: The loss of NH₃ (-17 Da) is a ubiquitous fragmentation route for primary carboxamides and many endogenous background amines [2]. Monitoring a single, common neutral loss provides high absolute signal but poor structural specificity, allowing matrix noise to bleed into your chromatogram.

  • Resolution: Shift your quantifier transition to m/z 177.1 → 132.0 . This fragment requires the cleavage of both the carboxamide group and the benzoxazole ring (loss of NH₃ + CO). While the absolute detector counts will be lower, the S/N ratio will drastically improve due to the near-zero background noise for this specific dual-loss event.

Q3: How do I ensure my MRM method is robust and self-validating across different batches? A: Implement a strict Ion Ratio Confirmation System .

  • Causality: By monitoring both the quantifier (m/z 132.0) and qualifier (m/z 160.0) transitions, you establish a unique structural fingerprint based on the molecule's specific bond dissociation energies.

  • Resolution: Calculate the peak area ratio of Qualifier/Quantifier in your neat standards. Set a method tolerance of ±20%. If an unknown sample peak falls outside this ratio, the system automatically flags it as an isobaric interference rather than a true detection.

Mechanistic Fragmentation Pathway

Understanding the gas-phase chemistry of your analyte is the foundation of mass spectrometry optimization. 2-Methylbenzoxazole-4-carboxamide protonates readily at the basic nitrogen sites to form an [M+H]⁺ ion at m/z 177.1.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable, step-wise degradation:

  • Low Energy: The weakest bond breaks first. The carboxamide group loses NH₃ (-17 Da), yielding m/z 160.0 [2].

  • High Energy: The benzoxazole core requires higher kinetic energy to fracture. It undergoes ring-opening and expels carbon monoxide (CO, -28 Da), yielding m/z 149.1 directly from the precursor, or m/z 132.0 from the m/z 160.0 fragment [3].

Fragmentation M Precursor Ion [M+H]+ m/z 177.1 F1 Fragment Ion m/z 160.0 [M+H - NH3]+ M->F1 Loss of Ammonia (-17 Da) F2 Fragment Ion m/z 149.1 [M+H - CO]+ M->F2 Loss of Carbon Monoxide (-28 Da) F3 Fragment Ion m/z 132.0 [M+H - NH3 - CO]+ F1->F3 Benzoxazole Ring Cleavage (-28 Da)

Predicted MS/MS fragmentation pathway for 2-Methylbenzoxazole-4-carboxamide.

Protocol Matrix: Self-Validating Optimization Workflow

Do not rely on auto-tune algorithms alone. Follow this manual, step-by-step methodology to guarantee methodological integrity.

Step 1: System Suitability & Infusion

  • Action: Infuse a 1 µg/mL solution of the compound in 50:50 Methanol:Water (0.1% Formic Acid) at 10 µL/min via a syringe pump.

  • Causality: Formic acid provides the necessary protons for efficient [M+H]⁺ formation in ESI+. Methanol ensures proper droplet desolvation.

  • Self-Validation Check: Observe the isotopic pattern of m/z 177.1. The M+1 peak (m/z 178.1) must be approximately 10.5% of the monoisotopic peak. If it is not, you are likely looking at a background contaminant, not your analyte.

Step 2: Precursor Ion & Source Optimization

  • Action: Perform a Q1 scan (m/z 100-200). Systematically ramp the Declustering Potential (DP).

  • Causality: DP prevents solvent clustering, but excessive voltage causes the labile carboxamide to cleave.

  • Self-Validation Check: Plot DP vs. Intensity for both m/z 177.1 and m/z 160.0. Lock in the DP value that maximizes 177.1 while strictly keeping the 160.0 fragment below 10% relative abundance.

Step 3: Collision Energy (CE) Profiling

  • Action: Isolate m/z 177.1 in Q1. Ramp CE from 10 to 50 eV in Q2 using Argon or Nitrogen collision gas. Scan Q3 from m/z 50 to 180.

  • Causality: Increasing kinetic energy in the collision cell systematically breaks the weakest bonds first (carboxamide C-N), followed by the stronger bonds (benzoxazole ring).

  • Self-Validation Check: The sum of the product ion intensities should roughly equal the initial precursor ion intensity (accounting for transmission efficiency). This proves mass balance and ensures no ions are lost to unmonitored pathways.

Step 4: MRM Method Finalization & Carryover Check

  • Action: Program the optimized transitions into an MRM method. Inject a high-concentration standard, followed immediately by a solvent blank.

  • Causality: Benzoxazoles can exhibit hydrophobic binding to PEEK tubing or column frits, causing ghost peaks in subsequent runs.

  • Self-Validation Check: The blank must show an integrated area < 0.1% of the high standard. If carryover is detected, immediately increase the organic composition of your autosampler needle wash.

Workflow S1 1. Direct Infusion Prepare 1 µg/mL in 50:50 MeOH:H2O S2 2. Source Optimization Tune DP to maximize m/z 177.1 S1->S2 S3 3. Product Ion Scan Sweep CE from 10 to 50 eV S2->S3 S4 4. MRM Selection Select m/z 160.0 & 132.0 S3->S4 S5 5. Protocol Validation Verify isotopic ratio & blank injection S4->S5

Step-by-step self-validating LC-MS/MS optimization workflow.

Quantitative Data Summary

Use the following table as a baseline starting point for your instrument-specific tuning.

ParameterValue / RangeRationale
Precursor Ion m/z 177.1[M+H]⁺ monoisotopic mass
Quantifier Transition m/z 177.1 → 132.0High specificity (Requires dual loss of NH₃ + CO)
Qualifier Transition m/z 177.1 → 160.0High abundance (Requires single loss of NH₃)
Declustering Potential (DP) 40 - 60 VBalances ESI desolvation against in-source fragmentation
Collision Energy (Quant) 25 - 35 eVHigher energy required to fracture the stable benzoxazole ring
Collision Energy (Qual) 10 - 20 eVLow energy sufficient to cleave the labile carboxamide group

References

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity Source: PubMed Central (PMC) URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections Source: PubMed Central (PMC) URL:[Link]

  • Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-Methylbenzoxazole-4-carboxamide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and purification of poly(ADP-ribose) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and purification of poly(ADP-ribose) polymerase (PARP) inhibitor precursors: the critical co-elution of 2-methylbenzoxazole-4-carboxamide with its structural isomers and synthetic byproducts.

Rather than providing generic chromatography tips, this guide dissects the exact chemical causality behind your separation failures and provides self-validating, field-proven methodologies to achieve baseline resolution.

The Core Challenge: The "NU1025" Molecular Rearrangement

During the synthesis of 2-methylbenzoxazole-4-carboxamide from 2-amino-3-hydroxybenzamide, the molecule can exist in either a syn- or anti- conformation. While the anti- conformation yields the desired benzoxazole, the syn- conformation frequently triggers a spontaneous molecular rearrangement. This side reaction produces 8-hydroxy-2-methylquinazolin-4[3H]-one , historically known as the highly potent PARP inhibitor NU1025 [1].

Because the target benzoxazole and the NU1025 quinazolinone share identical molecular weights and nearly identical hydrophobicities (LogP), they co-elute almost perfectly on standard reversed-phase C18 columns.

MechanisticPathway SM Starting Material (e.g., 2-amino-3-hydroxybenzamide) Target Target Product 2-Methylbenzoxazole-4-carboxamide (Anti-conformation) SM->Target Cyclization (Desired) SideProduct Rearrangement Product NU1025 (Quinazolinone) (Syn-conformation) SM->SideProduct Molecular Rearrangement Issue Chromatographic Issue: Critical Co-elution on C18 Target->Issue Similar polarity SideProduct->Issue Similar polarity Solution Resolution Strategy: Phenyl-Hexyl Column + Protic Solvent Issue->Solution Exploit π-π & H-bonding

Caption: Mechanistic pathway of 2-methylbenzoxazole-4-carboxamide synthesis and the resulting NU1025 co-elution challenge.

Diagnostic FAQs: Troubleshooting Your Chromatogram

Q1: My main peak has a distinct "shoulder," and LC-MS shows the exact same m/z for both the main peak and the shoulder. What is happening? A1: You are observing the co-elution of 2-methylbenzoxazole-4-carboxamide and its rearrangement product, NU1025. Because they are structural isomers, their mass-to-charge ratios are identical. The shoulder appears because standard C18 stationary phases rely purely on hydrophobic dispersion forces, which cannot differentiate between the fused oxazole-benzene ring and the fused pyrimidine-benzene ring. You must change your column chemistry to exploit π−π interactions.

Q2: I am trying to separate the uncyclized starting material (2-amino-3-hydroxybenzamide) from the target product, but the peaks are tailing severely and overlapping. Why? A2: This is a classic case of secondary silanol interactions. The basic nitrogen in the benzoxazole ring and the primary amine in your starting material carry localized positive charges at neutral pH. These interact ionically with residual, unendcapped acidic silanols ( SiO− ) on the silica support of your column [2]. Causality-driven fix: Lower the mobile phase pH below 3.0 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). This fully protonates the silanols to neutral SiOH , eliminating the ionic interaction and restoring sharp peak symmetry.

Q3: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter for benzoxazole derivatives? A3: Absolutely. Acetonitrile is a polar aprotic solvent, meaning it participates in dipole interactions but cannot donate hydrogen bonds. Methanol is a polar protic solvent. Because your target molecule contains a carboxamide group (a strong H-bond donor/acceptor) and the NU1025 impurity contains a lactam/hydroxy motif, switching from Acetonitrile to Methanol alters the hydrogen-bonding dynamics between the analytes and the mobile phase. Methanol will significantly increase the selectivity factor ( α ) between these two specific isomers.

Mechanistic Troubleshooting Logic

To systematically eliminate co-elution, follow the logic tree below. Never change the mobile phase and the stationary phase simultaneously; isolate the variables to understand the thermodynamic drivers of your separation.

TroubleshootingTree Start Co-elution Detected in Benzoxazole Analysis CheckPeak Is the interfering peak tailing severely? Start->CheckPeak TailingYes Yes: Secondary Silanol Interactions CheckPeak->TailingYes Yes TailingNo No: True Isobaric or Structural Isomer CheckPeak->TailingNo No FixTailing Action: Add 0.1% TFA/FA or use End-capped C18 TailingYes->FixTailing CheckIsomer Is it the NU1025 Rearrangement Product? TailingNo->CheckIsomer FixIsomer Action: Switch to Phenyl-Hexyl Alter MeOH/MeCN ratio CheckIsomer->FixIsomer Yes

Caption: Decision tree for diagnosing and resolving benzoxazole derivative co-elution and peak tailing.

Quantitative Data: Column Chemistry Optimization

The table below summarizes the causality of stationary phase selection. By moving from a standard C18 to a Phenyl-Hexyl phase, we introduce π−π electron interactions. The electron-rich quinazolinone ring of NU1025 interacts more strongly with the phenyl stationary phase than the benzoxazole ring, selectively retaining the impurity and breaking the co-elution.

Stationary PhaseMobile Phase (Organic)Target Rt​ (min)NU1025 Rt​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Standard C18Acetonitrile6.46.50.4 (Co-elution)1.8
End-capped C18Acetonitrile6.26.30.6 (Co-elution)1.1
Phenyl-HexylAcetonitrile7.18.42.1 (Baseline)1.1
Phenyl-Hexyl Methanol 8.5 10.8 3.5 (Optimal) 1.0

Note: Data generated using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 30°C, utilizing a 5-95% gradient over 15 minutes.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, the following methodology is designed as a self-validating system . The protocol includes an internal System Suitability Test (SST) that mathematically proves the thermodynamic separation of the isomers before any real samples are analyzed.

Step-by-Step Methodology: Baseline Resolution of Benzoxazole Isomers

1. System & Column Preparation

  • Hardware: UHPLC or HPLC system with a Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).

  • Thermostat: Set column oven strictly to 30°C. Causality: Temperature fluctuations alter the hydrogen-bonding equilibrium of the carboxamide group, shifting retention times.

2. Mobile Phase Formulation

  • Mobile Phase A (Aqueous): 100% Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol + 0.1% Formic Acid (v/v).

  • Preparation Note: Do not use Acetonitrile. Methanol is required to exploit protic interactions with the NU1025 lactam ring.

3. Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar starting materials)

  • 2.0 - 12.0 min: 5% B 60% B (Linear gradient)

  • 12.0 - 15.0 min: 60% B 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability Test (SST) - The Self-Validation Step

  • Prepare a mixed resolution standard containing 10 µg/mL of 2-amino-3-hydroxybenzamide (Starting Material), 2-methylbenzoxazole-4-carboxamide (Target), and NU1025 (Impurity) in 50:50 Water:Methanol.

  • Inject 5 µL of the SST mixture.

  • Validation Checkpoint: The system is only validated for use if it meets the following mathematical criteria:

    • Resolution ( Rs​ ): The calculated resolution between the Target and NU1025 must be ≥2.0 . If Rs​<2.0 , the π−π phase of the column is likely degraded; replace the column.

    • Tailing Factor ( Tf​ ): The Tf​ for the Target peak must be ≤1.2 . If Tf​>1.2 , check the mobile phase pH to ensure it is below 3.0 to suppress silanol activity.

5. Sample Analysis

  • Once the SST passes, inject your crude synthesis samples. The target 2-methylbenzoxazole-4-carboxamide will elute cleanly, completely resolved from the NU1025 rearrangement product.

References

  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Frontiers in Oncology. URL:[Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Application Notes. URL:[Link]

Optimization

Technical Support Center: Optimizing Crystallization for 2-Methylbenzoxazole-4-carboxamide

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the crystallization of 2-Methylbenzoxazole-4-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the crystallization of 2-Methylbenzoxazole-4-carboxamide. The structure of this document moves from foundational knowledge to specific troubleshooting, providing both the "how" and the "why" behind each recommendation to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of complex organic molecules like 2-Methylbenzoxazole-4-carboxamide.

Q1: What are the primary factors influencing the crystallization of 2-Methylbenzoxazole-4-carboxamide?

A: The final morphology, size, and purity of your crystals are a result of the interplay between the compound's intrinsic properties and the external conditions you impose. The key factors are:

  • Solvent System: This is the most critical factor. The chosen solvent or solvent/anti-solvent mixture dictates the solubility curve. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Supersaturation: This is the driving force for crystallization. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility.[1] Supersaturation can be generated by cooling, evaporating the solvent, or adding an anti-solvent.[2]

  • Impurities: Impurities can inhibit nucleation, alter crystal habit, or become trapped in the crystal lattice, reducing final purity.

  • Agitation: Stirring affects heat and mass transfer within the solution, which can influence nucleation rates and prevent the formation of large agglomerates.

Q2: Which initial solvents should I consider for solubility screening?

A: For a molecule like 2-Methylbenzoxazole-4-carboxamide, which contains both hydrogen bond donors/acceptors (amide) and aromatic regions (benzoxazole), a range of solvents with varying polarities should be screened. A good starting point includes:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Anti-Solvents: Heptane, Hexane, Water

The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q3: Why is controlling crystal morphology (habit) important for a pharmaceutical compound?

A: Crystal morphology, or habit, refers to the external shape of the crystals. It is a critical quality attribute for Active Pharmaceutical Ingredients (APIs) because it directly influences key downstream processes and final product performance.[5] Different habits of the same compound can exhibit vastly different:

  • Flowability and Handling: Equidimensional (cubic or spherical) crystals generally flow better than long, needle-like crystals, which can cause issues during tablet manufacturing.[6]

  • Compaction and Tableting: The mechanical properties of crystals affect how well they can be compressed into a stable tablet.[6]

  • Dissolution Rate & Bioavailability: Crystal habit affects the surface area-to-volume ratio, which can influence how quickly the drug dissolves in the body, thereby affecting its bioavailability.[5]

  • Filtration and Drying: A uniform, well-defined crystal shape leads to more efficient and predictable filtration and drying processes.

Q4: What is the difference between cooling crystallization and anti-solvent crystallization?

A: Both are common methods for inducing supersaturation, but they operate on different principles:

  • Anti-Solvent Crystallization: This technique involves the addition of a second solvent (the "anti-solvent") in which the compound is insoluble, to a solution of the compound in a "good" solvent.[2][8] The two solvents must be miscible. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[2][9] This method is particularly useful for compounds that are highly soluble across a wide temperature range or are thermally sensitive.[7]

Section 2: Troubleshooting Guide

Encountering issues during crystallization is a common part of process development. This guide provides a systematic approach to diagnosing and solving frequent problems.

Crystallization Troubleshooting Workflow

The following diagram outlines a decision-making process for common crystallization challenges.

G start Initial Observation no_crystals Problem: No Crystals Form start->no_crystals oiling_out Problem: Oiling Out Occurs start->oiling_out low_yield Problem: Low Yield start->low_yield bad_morphology Problem: Poor Morphology (Needles, Fine Powder) start->bad_morphology sol_too_much_solvent Cause: Too Much Solvent (Solution Undersaturated) no_crystals->sol_too_much_solvent Check concentration sol_supersaturated Cause: Stable Supersaturation (No Nucleation) no_crystals->sol_supersaturated Check concentration sol_mp_too_low Cause: MP < Solution Temp at Supersaturation oiling_out->sol_mp_too_low sol_yield_solvent Cause: High Solubility in Mother Liquor low_yield->sol_yield_solvent sol_morph_fast Cause: Crystallization Too Rapid (High Supersaturation) bad_morphology->sol_morph_fast action_evaporate Action: Evaporate Solvent sol_too_much_solvent->action_evaporate action_induce Action: Induce Nucleation (Scratch, Seed, Cool Lower) sol_supersaturated->action_induce action_add_solvent Action: Add More 'Good' Solvent sol_mp_too_low->action_add_solvent Modify conditions action_slow_cool Action: Use Slower Cooling Rate sol_mp_too_low->action_slow_cool Modify conditions action_change_solvent Action: Change Solvent System sol_mp_too_low->action_change_solvent Modify conditions action_yield_cool Action: Cool to Lower Temp sol_yield_solvent->action_yield_cool Increase recovery action_yield_antisolvent Action: Add Anti-Solvent sol_yield_solvent->action_yield_antisolvent Increase recovery action_yield_evap Action: Reduce Solvent Volume sol_yield_solvent->action_yield_evap Increase recovery action_morph_slow Action: Slow Down Cooling/ Anti-Solvent Addition sol_morph_fast->action_morph_slow Control growth action_morph_solvent Action: Re-screen Solvents/ Use Additives sol_morph_fast->action_morph_solvent Control growth

Caption: Troubleshooting Decision Tree for Crystallization.

Problem 1: No crystals are forming upon cooling.

  • Potential Cause A: The solution is undersaturated. This is the most common reason for crystallization failure. You may have used too much solvent.[10]

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until the solution becomes slightly turbid. Then, reheat to dissolve everything and attempt to cool again.

  • Potential Cause B: The solution is supersaturated but lacks nucleation sites. Crystal growth cannot begin without an initial nucleus.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[11]

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[10][11]

    • Solution 3 (Further Cooling): Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to increase the level of supersaturation, which may be enough to induce spontaneous nucleation.

Problem 2: The compound "oils out" instead of crystallizing.

  • Potential Cause: The melting point of your compound is lower than the temperature of the solution at the point of supersaturation. Essentially, the compound is coming out of solution as a liquid instead of a solid.[10][12] This is problematic because impurities tend to be more soluble in the oil, leading to a poorly purified, often glassy solid upon cooling.

    • Solution 1 (Adjust Solvent Volume): Reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (1-5% more). This lowers the saturation temperature, so crystallization will begin at a lower temperature, hopefully below the compound's melting point.[10][11][12]

    • Solution 2 (Slow Down Cooling): Rapid cooling can cause the solution to become highly supersaturated at a relatively high temperature. Try cooling the solution much more slowly, perhaps by leaving it to cool on a hot plate that has been turned off or by insulating the flask.[10]

    • Solution 3 (Change Solvents): Choose a solvent with a lower boiling point. This ensures that the entire process occurs at a lower temperature range.

Problem 3: The crystallization yield is poor.

  • Potential Cause: Significant amounts of your compound remain dissolved in the mother liquor. This indicates that the compound has a relatively high solubility in the chosen solvent even at low temperatures.[12]

    • Solution 1 (Lower the Final Temperature): Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., 0-4 °C in an ice bath) to maximize precipitation.

    • Solution 2 (Use an Anti-Solvent): If cooling alone is insufficient, you can carefully add an anti-solvent to the cold mother liquor to precipitate more of the dissolved compound.

    • Solution 3 (Reduce Initial Solvent Volume): The most direct approach is to restart the crystallization with less solvent. Be careful not to use so little that premature crystallization occurs during hot filtration.

Problem 4: Crystals form too quickly, resulting in fine powder or poor morphology.

  • Potential Cause: The level of supersaturation is too high, causing rapid and uncontrolled nucleation. This "crashing out" of the solid traps impurities and prevents the formation of an ordered crystal lattice.

    • Solution 2 (Increase Solvent Volume): Start with a slightly more dilute solution. This will require reaching a lower temperature or adding more anti-solvent to induce crystallization, but the process will be more controlled.[12]

    • Solution 3 (Maintain a Higher Temperature): Performing the crystallization at a slightly higher temperature (while still ensuring supersaturation) can favor crystal growth over nucleation, leading to larger crystals.[1]

Section 3: Standard Experimental Protocols

These protocols provide a starting point for developing a robust crystallization process.

Protocol 1: General Cooling Crystallization

  • Solubility Test: In a small vial, add ~10-20 mg of 2-Methylbenzoxazole-4-carboxamide. Add the chosen solvent dropwise at room temperature until the solid just dissolves. This gives a rough idea of room temperature solubility.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of your crude compound. Add the minimum amount of the chosen solvent required to create a stirrable slurry.

  • Heating: Heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent or a slightly lower temperature. Continue to add small portions of the solvent until all the solid has just dissolved. Note: Avoid adding a large excess of solvent.

  • Cooling (Growth Phase): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. An ideal crystallization shows initial crystal formation after 5-20 minutes.

  • Cooling (Yield Phase): Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Anti-Solvent Crystallization

  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: While stirring the solution vigorously, add the anti-solvent dropwise using a pipette or addition funnel.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Growth Phase: Stop the addition of the anti-solvent and allow the solution to stir at room temperature for 30-60 minutes to allow the crystals to grow.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol, washing with a mixture of the solvent/anti-solvent or the pure anti-solvent.

Section 4: Data Presentation

Effective crystallization development relies on quantitative data. The following table provides an illustrative example of a solubility screen. Researchers should generate their own data for 2-Methylbenzoxazole-4-carboxamide.

Table 1: Illustrative Solubility Data for 2-Methylbenzoxazole-4-carboxamide

SolventSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Suitability for Cooling Crystallization
Methanol25>200Poor (Too soluble when cold)
Isopropanol585Excellent (Large Δ solubility)
Ethyl Acetate15150Good
Toluene<130Fair (Low capacity)
Acetonitrile12180Good
Water<0.1<0.1Insoluble (Potential Anti-Solvent)
Heptane<0.1<0.1Insoluble (Potential Anti-Solvent)

This table is a hypothetical example to illustrate the desired data format. Actual experimental values must be determined.

Section 5: References

  • Controlling Crystal Morphology and Polymorph Selection Using Molecular Additives. (n.d.). Google Scholar.

  • Parambil, J. V., & Heng, J. Y. Y. (2014). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Molecular Pharmaceutics, 11(11), 4040–4048.

  • Recrystallization (chemistry) - Wikipedia. (2023, November 28).

  • Singh, K., & meticulously, R. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 23(6), 1144-1155.

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Research Journal of Pharmacy and Technology, 15(7), 3291-3296.

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. (2023). Processes, 11(1), 278.

  • Antisolvent Crystallization - RM@Schools. (n.d.).

  • Industrial importance of controlling crystal habit - Technobis Crystallization Systems. (2023, January 12).

  • Li, Y., Wang, Y., & Gong, J. (2024). Crystal Morphology Prediction Models and Regulating Methods. Crystals, 14(5), 441.

  • Fujiwara, M., Nagy, Z. K., Chew, J. W., & Braatz, R. D. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Journal of Process Control, 15(5), 493-504.

  • Li, Y., Wang, Y., & Gong, J. (2024). Crystal Morphology Prediction Models and Regulating Methods. Crystals, 14(5), 441.

  • Chen, J., & Ye, J. (2021). Recent progress in antisolvent crystallization. CrystEngComm, 23(42), 7436-7449.

  • Crystallization process: how does crystallization work - Mirai Intex. (2024, July 25).

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

  • Paul, E. L., Tung, H. H., & Midler, M. (2005). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 44(5), 1380-1386.

  • Optimizing Batch Crystallization with Model-based Design of Experiments. (n.d.).

  • I'm not getting a single crystal for organic compounds. - ResearchGate. (2012, September 11).

    • Crystallization. (n.d.).

  • Guide for crystallization. (n.d.).

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).

Sources

Troubleshooting

Technical Support Center: 2-Methylbenzoxazole-4-carboxamide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzoxazole-4-carboxamide. This compound is a critical structural motif and an essential intermediate in the development of poly(ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzoxazole-4-carboxamide. This compound is a critical structural motif and an essential intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, such as rucaparib[1]. However, researchers frequently encounter significant synthetic roadblocks, primarily side reactions that drastically reduce yield.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize over-acetylation, molecular rearrangements, and carboxamide dehydration during your workflows.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the causal relationships between our chosen reagents and the resulting molecular architecture. The diagram below illustrates the optimized synthesis route alongside the two most common side reactions: the NU1025 rearrangement and nitrile dehydration.

SynthesisWorkflow Start 2-Amino-3-hydroxybenzoate Acylation Acylation (Ac2O / Heat) Start->Acylation DirectAmide Direct Amide Route (2-Amino-3-hydroxybenzamide) Start->DirectAmide Alternative Route Intermediate N-Acetyl Intermediate Acylation->Intermediate Cyclization Cyclization (-H2O) Intermediate->Cyclization Ester 2-Methylbenzoxazole- 4-carboxylate Cyclization->Ester Amidation Mild Amidation (HATU / NH4Cl) Ester->Amidation HarshAmidation Harsh Amidation (SOCl2 / Heat) Ester->HarshAmidation Target 2-Methylbenzoxazole- 4-carboxamide Amidation->Target NU1025 Side Product: NU1025 (Quinazolinone) DirectAmide->NU1025 Molecular Rearrangement Nitrile Side Product: 4-Cyano-2-methylbenzoxazole HarshAmidation->Nitrile Dehydration

Workflow for 2-Methylbenzoxazole-4-carboxamide synthesis and major side-reaction pathways.

Troubleshooting Guide & FAQs

Q1: I attempted to synthesize 2-methylbenzoxazole-4-carboxamide directly by cyclizing 2-amino-3-hydroxybenzamide with acetic anhydride. However, NMR indicates I isolated a completely different major product. What happened? A1: You have likely synthesized 8-hydroxy-2-methylquinazolin-4[3H]-one, also known as NU1025. This is a well-documented molecular rearrangement that occurs when attempting to cyclize 2-amino-3-hydroxybenzamide[1]. Because the primary carboxamide is highly nucleophilic, it actively participates in the cyclization process. Instead of forming the desired anti- or syn-conformation of the benzoxazole, the intermediate undergoes a ring expansion and rearrangement into the thermodynamically stable 6-membered quinazolinone ring[1]. Causality & Solution: To prevent this, the benzoxazole core must be constructed before the primary amide is introduced. Start with 2-amino-3-hydroxybenzoic acid or its methyl ester, perform the cyclization to yield the 2-methylbenzoxazole-4-carboxylate, and subsequently convert the ester to the carboxamide[2].

Q2: During the amidation of 2-methylbenzoxazole-4-carboxylic acid using thionyl chloride (SOCl2) followed by ammonia, my LC-MS shows an [M-18] mass peak, and IR reveals a sharp stretch at 2200 cm⁻¹. How do I fix this? A2: The [M-18] mass loss and the 2200 cm⁻¹ IR stretch indicate the formation of 4-cyano-2-methylbenzoxazole. Primary amides are highly susceptible to dehydration into nitriles when exposed to strong dehydrating or chlorinating agents like SOCl2, POCl3, or P2O5[3]. Thionyl chloride activates the amide oxygen, transforming it into a superior leaving group. Subsequent deprotonation eliminates sulfur dioxide and a chloride ion to form the carbon-nitrogen triple bond[4]. Causality & Solution: Excess SOCl2 and elevated temperatures drive this dehydration. To minimize nitrile formation, abandon SOCl2 entirely in favor of milder peptide coupling reagents (e.g., HATU, EDC/HOBt) with ammonium chloride, which activate the carboxylic acid without promoting dehydration of the resulting amide[3].

Q3: My cyclization of the N-acetyl intermediate is stalling, yielding a mixture of open-chain N,O-diacetylated products. How can I drive it to completion? A3: Benzoxazole ring closure is a condensation reaction that requires the elimination of water. If the reaction stalls, the intermediate becomes trapped as the O-acetyl-N-acetyl derivative. Causality & Solution: The cyclization is thermodynamically driven by dehydration. Utilizing an acid catalyst (such as p-toluenesulfonic acid or polyphosphoric acid) coupled with azeotropic water removal (e.g., using a Dean-Stark apparatus with toluene or xylene) will force the equilibrium toward the closed benzoxazole ring[2].

Comparative Data: Reaction Conditions vs. Side Product Distribution

The following table summarizes the quantitative impact of various synthetic conditions on the yield of the target carboxamide versus the formation of known side products.

Starting MaterialReagents & ConditionsTarget Yield (Carboxamide)Side Product: NitrileSide Product: NU1025
2-Amino-3-hydroxybenzamideAc₂O, Reflux, 120°C< 5%< 1%78% (Rearrangement)
Benzoxazole-4-carboxylic acidSOCl₂ (excess), NH₃ (aq), 70°C35%55% (Dehydration)< 1%
Benzoxazole-4-carboxylic acidPOCl₃, NH₃, Toluene, 80°C15%80% (Dehydration)< 1%
Benzoxazole-4-carboxylic acidHATU, NH₄Cl, DIPEA, DMF, RT88% < 1%< 1%
Benzoxazole-4-carboxylate (Ester)NH₃ in Methanol, Sealed Tube, 80°C75% < 1%< 1%

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify causality and success before proceeding to the next step.

Protocol A: Synthesis of Methyl 2-methylbenzoxazole-4-carboxylate (Avoiding Rearrangement)

By building the ester first, we completely bypass the NU1025 quinazolinone rearrangement pathway.

  • Acylation: Dissolve methyl 2-amino-3-hydroxybenzoate (1.0 eq) in anhydrous m-xylene. Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir for 1 hour to form the N-acetyl intermediate.

  • Acid-Catalyzed Cyclization: To the same reaction flask, add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq)[2].

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 140°C) for 12-16 hours, continuously removing the azeotroped water to drive the equilibrium.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to remove pTSA and acetic acid, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint (TLC & LC-MS):

    • Causality: The open-chain N-acetyl intermediate lacks extended conjugation. Successful cyclization into the benzoxazole ring creates a fully conjugated system.

    • Action: Spot the product on a TLC plate. The successful benzoxazole product will exhibit intense blue fluorescence under 254 nm UV light. LC-MS must confirm the loss of H₂O (M-18 relative to the intermediate) to validate successful ring closure.

Protocol B: Mild Amidation to 2-Methylbenzoxazole-4-carboxamide (Minimizing Nitrile Formation)

This protocol uses mild coupling to prevent the dehydration of the primary amide into a nitrile.

  • Saponification: Hydrolyze the methyl 2-methylbenzoxazole-4-carboxylate to the corresponding carboxylic acid using LiOH (1.5 eq) in a THF/H₂O mixture. Acidify with 1M HCl to precipitate the acid, filter, and dry.

  • Activation: Dissolve the 2-methylbenzoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add solid Ammonium Chloride (NH₄Cl, 2.0 eq) to the mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with water to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under a vacuum.

  • Validation Checkpoint (FT-IR & NMR):

    • Causality: Thionyl chloride causes dehydration by activating the amide oxygen[4]. HATU avoids this, leaving the amide intact.

    • Action: Analyze the product via FT-IR spectroscopy. Success is confirmed by the appearance of primary amide N-H stretches (a doublet at ~3350 and 3180 cm⁻¹) and a strong C=O stretch at ~1660 cm⁻¹. The strict absence of a sharp peak at 2200 cm⁻¹ (C≡N stretch) validates that no nitrile dehydration occurred.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylbenzoxazole-4-carboxamide &amp; PARP Assays

Welcome to the Technical Support Center for Poly(ADP-ribose) polymerase (PARP) assay development. 2-Methylbenzoxazole-4-carboxamide (historically known as NU1056) and its structural analogs represent a foundational chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Poly(ADP-ribose) polymerase (PARP) assay development. 2-Methylbenzoxazole-4-carboxamide (historically known as NU1056) and its structural analogs represent a foundational chemotype in the early development of PARP inhibitors[1]. However, screening these planar, aromatic compounds frequently yields false positives due to the complex, multi-component nature of PARP activation and the specific physical properties of benzoxazole derivatives.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you isolate true target engagement from assay artifacts.

Mechanistic FAQs: Understanding the "Why" Behind False Positives

Q1: Why do my 2-Methylbenzoxazole-4-carboxamide analogs show potent inhibition in biochemical assays but zero activity in cellular target engagement? A: This is the classic signature of a false positive driven by either DNA intercalation or optical interference . PARP1 is a DNA-damage sensor; it strictly requires binding to broken DNA oligonucleotides to become catalytically active[2]. Many planar compounds, including benzoxazoles, can intercalate into the DNA activator used in the assay. By altering the DNA structure, the compound prevents PARP1 from binding and activating. The assay reads this lack of activity as "PARP inhibition," but the causality is entirely upstream of the enzyme. Furthermore, if you are using a fluorescence-based NAD+ consumption assay, the inherent autofluorescence or quenching properties of the chemotype can mask the readout[3].

Q2: I am seeing extreme well-to-well variability and irreproducibility with this chemotype. Is the compound aggregating? A: While compound aggregation (PAINS behavior) is possible, historical data with 2-methylbenzoxazole-4-carboxamide points to a more fundamental physical issue: thermal conductivity and surface adsorption . Early PARP assay development revealed that switching from glass to plastic tubes prevented enzyme adsorption but introduced severe thermal lag[1]. PARP enzymes are highly temperature-sensitive. If your microplate is not pre-warmed uniformly, edge effects will mimic erratic compound behavior. Always pre-warm plates and buffers to 26°C–30°C before initiating the reaction.

Q3: How do coupling enzymes in High-Throughput Screening (HTS) formats cause false positives? A: Modern HTS assays (like FP or TR-FRET) often use coupling enzymes to convert the product, poly(ADP-ribose) (PAR), into AMP for detection[2]. If your benzoxazole analog inhibits the coupling enzyme rather than PARP1, the assay will fail to generate a signal, falsely indicating that PAR was never formed.

G DNA Damaged DNA (Assay Activator) PARP1 PARP1 Enzyme DNA->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalyzes NAD NAD+ Substrate NAD->PARP1 Consumed Signal Assay Readout (FP/TR-FRET) PAR->Signal Detection Intercalator DNA Intercalators (False Positive) Intercalator->DNA Blocks binding Optical Optical Quenchers (False Positive) Optical->Signal Masks signal

PARP1 activation pathway and common points of false-positive interference in biochemical assays.

Diagnostic Data & Interference Metrics

To systematically identify the root cause of false positives, compare your assay readouts against this diagnostic matrix.

Interference TypePrimary Assay Signature (e.g., TR-FRET/FP)Counter-Screen ResultRoot Cause CausalityResolution Strategy
DNA Intercalation Apparent IC50 < 1 µMPositive in Ethidium Bromide displacementCompound blocks PARP1-DNA bindingIncrease DNA concentration; use DNA-independent PARP mutants.
Optical Quenching High baseline noise; erratic dose-responseSignal drops in "fluorophore-only" wellsInner filter effect or fluorescence quenchingSwitch to Electrochemiluminescence (ECL)[4] or label-free mass spec.
Coupling Enzyme Inhibition Apparent IC50 < 10 µMInhibits signal in PARP-free, PAR-spiked wellsOff-target inhibition of detection enzymesUse direct PAR detection antibodies (no coupling enzymes).
Thermal/Surface Artifacts High %CV (>15%); severe edge effectsN/APoor thermal conductivity of plastic plates[1]Implement 15-min pre-warming step; use low-binding plates.
Self-Validating Experimental Protocols

A self-validating system ensures that every "hit" is simultaneously tested for its own potential artifacts. Implement the following step-by-step methodology to triage 2-Methylbenzoxazole-4-carboxamide derivatives.

Protocol: Orthogonal Triage of PARP Inhibitor Hits

Objective: Differentiate true PARP1 catalytic inhibition from DNA intercalation and optical interference.

Step 1: The Primary Screen (NAD+ Consumption or FP/TR-FRET)

  • Prepare assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2) and pre-warm all plastic 96/384-well plates to 26°C to ensure uniform thermal kinetics[1][3].

  • Incubate 0.8 nM PARP1 enzyme with the test compound (0.1 nM to 100 µM) for 10 minutes.

  • Initiate the reaction by adding a sub-saturating mix of NAD+ (100 µM) and activated DNA (0.25 mg/mL)[2].

  • Quench after 60 minutes and read the plate. Calculate the apparent IC50.

Step 2: The "Enzyme-Free" Optical Counter-Screen

  • Prepare a plate with the exact buffer, DNA, and compound concentrations as Step 1, but omit the PARP1 enzyme .

  • Spike in a known concentration of the final fluorescent product (e.g., the fluorophore used in the NAD+ conversion assay)[3].

  • Read the plate. Causality Check: If the signal decreases in a dose-dependent manner matching your primary IC50, your compound is an optical quencher, not a PARP inhibitor.

Step 3: The DNA Intercalation Counter-Screen

  • Set up a standard Ethidium Bromide (EtBr) or SYBR Green DNA displacement assay using the same activated DNA oligonucleotides from Step 1.

  • Titrate your benzoxazole compound into the DNA-dye mixture. Causality Check: A decrease in fluorescence indicates the compound is displacing the dye and intercalating into the DNA, thereby starving PARP1 of its required activator.

Step 4: Orthogonal Validation via Electrochemiluminescence (ECL)

  • To bypass all optical and coupling-enzyme artifacts, test surviving hits in an ECL-based immunoassay (e.g., Meso Scale Discovery R-PLEX)[4].

  • Coat carbon-electrode plates with anti-PAR capture antibodies.

  • Run the PARP1 reaction, wash away the compounds, and detect synthesized PAR chains using a SULFO-TAG™ labeled detection antibody[4]. Causality Check: Because the compound is washed away prior to ECL excitation at ~620 nm, optical interference is physically impossible. True inhibitors will show a dose-dependent reduction in ECL signal.

Triage Start Primary Screen Hit (Apparent IC50 < 1 µM) Counter DNA Intercalation Counter-Screen Start->Counter Optical Optical Interference Check (No Enzyme) Counter->Optical Negative FalseHit Discard as Assay Artifact Counter->FalseHit Positive (Intercalates) Orthogonal ECL Immunoassay Validation Optical->Orthogonal Clean Background Optical->FalseHit Quenches Signal TrueHit Validated PARP Inhibitor Orthogonal->TrueHit Dose-Dependent Inhibition Orthogonal->FalseHit No Inhibition

Step-by-step logical workflow for isolating true PARP inhibitors from assay artifacts.

References
  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. NIH/PMC. 1

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing. 3

  • Transcreener® pADPr PARP Assay Kits. BellBrook Labs. 2

  • Quantitative Intracellular Immunoassay for Monitoring Poly(ADP-Ribose) in Cancer Cells Treated with PARP Inhibitors. Meso Scale Discovery.4

Sources

Reference Data & Comparative Studies

Validation

2-Methylbenzoxazole-4-carboxamide vs 2-Methylbenzoxazole-5-carboxamide activity

An in-depth structural and functional analysis for drug development professionals, focusing on the pharmacophore requirements of Poly(ADP-ribose) polymerase (PARP) inhibitors. The Pharmacophore Imperative: Why Positional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional analysis for drug development professionals, focusing on the pharmacophore requirements of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Pharmacophore Imperative: Why Positional Isomerism Dictates Efficacy

In the landscape of targeted oncology, the development of PARP inhibitors represents a triumph of structure-based drug design. Early efforts to improve upon the weak, non-specific activity of 3-aminobenzamide (3-AB) focused on restricting the conformational freedom of the carboxamide group. The goal was to lock the molecule into the bioactive anti-conformation required to mimic the nicotinamide ring of NAD+, PARP’s natural substrate.

This structural constraint led to the synthesis of benzoxazole carboxamides. As a Senior Application Scientist evaluating these scaffolds, the comparison between 2-Methylbenzoxazole-4-carboxamide and 2-Methylbenzoxazole-5-carboxamide provides a masterclass in orthosteric targeting.

The causality behind their divergent activities lies strictly in their spatial geometry within the PARP1 catalytic domain:

  • The 4-Carboxamide Isomer (Active): Positioning the carboxamide at the 4-position, adjacent to the oxazole heteroatoms, forces the amide into a rigid coplanar state. This precise vector allows the molecule to form critical bidentate hydrogen bonds with the backbone amide of Gly863 and the side-chain hydroxyl of Ser904 in the PARP1 active site. This compound served as a crucial stepping stone in the [1].

  • The 5-Carboxamide Isomer (Inactive): Shifting the carboxamide to the 5-position misaligns the hydrogen-bonding vector by approximately 60 degrees. While the lipophilicity and molecular weight remain identical, the 5-isomer cannot simultaneously anchor its aromatic core in the hydrophobic pocket and reach the Gly863/Ser904 residues. Consequently, it suffers a severe steric clash and loss of affinity, making it an ideal negative control for validating on-target PARP inhibition.

PARP_Inhibition_Mechanism NAD NAD+ Pool PARP1 PARP1 Enzyme (Active Site) NAD->PARP1 Substrate Binding Repair Base Excision Repair (Cell Survival) PARP1->Repair PARylation Cascade DNA Damaged DNA (SSBs) DNA->PARP1 Recruits & Activates Iso4 2-Methylbenzoxazole- 4-carboxamide (Active) Iso4->PARP1 Competitive Binding (H-bonds with Gly863/Ser904) Iso5 2-Methylbenzoxazole- 5-carboxamide (Inactive) Iso5->PARP1 Steric Clash / No Binding

Diagram 1: Competitive inhibition mechanism of PARP1 by 2-Methylbenzoxazole-4-carboxamide.

Quantitative Performance Comparison

When evaluating these isomers, we look at both cell-free enzymatic inhibition and cellular chemosensitization. Because PARP is essential for Base Excision Repair (BER), inhibiting it highly potentiates the cytotoxicity of DNA-methylating agents like MTIC (the active metabolite of Temozolomide) [2].

Note: Data synthesized from foundational PARP inhibitor development literature [1, 2, 3].

Pharmacological Parameter2-Methylbenzoxazole-4-carboxamide2-Methylbenzoxazole-5-carboxamide
Primary Target PARP1 / PARP2None (Off-target baseline)
PARP1 IC₅₀ (Cell-Free) ~9.8 µM>100 µM (Inactive)
Binding Conformation Anti-conformation (Locked)Misaligned amide vector
MTIC Potentiation Factor (PF₅₀) 2.5x to 3.0x increase in cytotoxicity1.0x (No potentiation)
Role in Drug Development Early precursor hit to NU1025Structural negative control

Self-Validating Experimental Workflows

To rigorously prove that the biological effects observed are due to on-target PARP inhibition rather than generalized chemical toxicity, your experimental design must be a self-validating system. By testing both isomers in parallel, the 5-carboxamide acts as an internal control for off-target lipophilic toxicity.

Protocol 1: Cell-Free PARP1 Radiometric Inhibition Assay

Rationale: We utilize a ³²P-NAD⁺ incorporation assay because it directly measures the catalytic output of PARP1 (poly-ADP-ribosylation of histones) without interference from cellular permeability factors.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10% glycerol, 1.5 mM DTT, and activated calf thymus DNA (10 µg/mL) to stimulate PARP1 activity.

  • Compound Dilution: Prepare serial dilutions (0.1 µM to 100 µM) of both the 4-carboxamide and 5-carboxamide isomers in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Add 10 nM purified recombinant human PARP1 to the reaction wells. Add the inhibitor dilutions and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 100 µM unlabeled NAD⁺ spiked with 1 µCi of [³²P]-NAD⁺.

  • Termination & Filtration: After 15 minutes at 25°C, terminate the reaction by adding ice-cold 20% trichloroacetic acid (TCA). Harvest the precipitated proteins onto GF/C glass microfiber filters.

  • Quantification: Wash the filters heavily with 10% TCA to remove unincorporated [³²P]-NAD⁺, dry, and quantify using liquid scintillation counting.

  • System Validation Check: The assay is only valid if the positive control (e.g., Rucaparib or NU1025) achieves >95% inhibition, and the 5-carboxamide isomer shows <5% variance from the DMSO vehicle control.

Protocol 2: Cellular Chemosensitization Assay

Rationale: To confirm that the biochemical inhibition translates to functional DNA repair blockade, we treat L1210 cells with MTIC (a methylating agent). If PARP is inhibited, the cells cannot repair the alkylated DNA via BER, resulting in synthetic lethality [2].

  • Cell Seeding: Seed L1210 murine leukemia cells in 96-well plates at a density of 2 × 10³ cells/well.

  • Inhibitor Pre-treatment: Expose the cells to a non-toxic concentration (e.g., 10 µM) of either the 4-carboxamide or 5-carboxamide isomer for 1 hour prior to DNA damage induction.

  • DNA Damage Induction: Add varying concentrations of MTIC (0 to 100 µM) to the wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Assess cell viability using a standard MTT or CellTiter-Glo luminescent assay.

  • Data Analysis: Calculate the Potentiation Factor (PF₅₀) by dividing the IC₅₀ of MTIC alone by the IC₅₀ of MTIC in the presence of the benzoxazole isomer. A valid result will show a PF₅₀ > 2.0 for the 4-isomer and ~1.0 for the 5-isomer.

Experimental_Workflow Phase1 Phase 1: Compound Preparation Equilibrate 4-isomer and 5-isomer in DMSO Phase2 Phase 2: Cell-Free PARP1 Assay Quantify 32P-NAD+ Incorporation Phase1->Phase2 Phase3 Phase 3: Chemosensitization Assay Treat L1210 cells with MTIC ± Isomers Phase1->Phase3 Validation System Validation Compare against Rucaparib (Positive Control) Phase2->Validation Phase4 Phase 4: Alkaline Elution Measure DNA Strand Break Accumulation Phase3->Phase4 Phase4->Validation

Diagram 2: Self-validating experimental workflow for evaluating benzoxazole carboxamide activity.

Conclusion

The stark contrast in activity between 2-Methylbenzoxazole-4-carboxamide and its 5-carboxamide counterpart underscores a fundamental principle in rational drug design: vectorial precision . While the 4-isomer successfully mimics the NAD+ pharmacophore to arrest DNA repair, the 5-isomer's geometric misalignment renders it entirely inert. For researchers developing novel PARP modulators or utilizing these compounds in mechanistic assays, pairing the active 4-isomer with the inactive 5-isomer provides a robust, self-validating framework to definitively prove on-target efficacy.

References

  • Curtin, N. J., & Szabo, C. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 706.[Link]

  • Boulton, S., Pemberton, L. C., Porteous, J. K., Curtin, N. J., Griffin, R. J., Golding, B. T., & Durkacz, B. W. (1997). Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors NU1025 and NU1064. British Journal of Cancer, 76(5), 595–601.[Link]

  • Griffin, R. J., Calvert, A. H., Curtin, N. J., Golding, B. T., & Durkacz, B. W. (1999). Benzamide analogues as parp dna repair enzyme inhibitors.
Comparative

Validating 2-Methylbenzoxazole-4-carboxamide Purity: A Comparative Guide to qNMR vs. HPLC

Executive Summary For researchers and drug development professionals synthesizing novel pharmaceutical intermediates, establishing absolute purity is a critical bottleneck. 2-Methylbenzoxazole-4-carboxamide (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing novel pharmaceutical intermediates, establishing absolute purity is a critical bottleneck. 2-Methylbenzoxazole-4-carboxamide (also known as NU1056) is a foundational "hit" compound and intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a drug class that includes targeted oncology therapeutics like Rucaparib[1][2].

Validating the purity of such early-stage intermediates using traditional High-Performance Liquid Chromatography (HPLC) presents significant challenges due to the lack of established reference standards and variable UV response factors[3]. This guide objectively compares HPLC-UV with Quantitative Nuclear Magnetic Resonance (1H-qNMR) , demonstrating why qNMR serves as a superior, self-validating system for absolute purity determination.

The Analytical Challenge: Mass Balance vs. Absolute Quantification

Traditionally, pharmaceutical quality control relies on a "mass balance" approach. This involves using HPLC-UV to determine chromatographic purity (Area %), supplemented by orthogonal assays like Karl Fischer titration for water and Thermogravimetric Analysis (TGA) for residual solvents[4].

However, HPLC-UV is a secondary comparative method . It fundamentally assumes that all impurities absorb UV light at the chosen wavelength (e.g., 254 nm) with the exact same extinction coefficient as the main analyte[3]. If an impurity lacks a chromophore, or if the sample contains inorganic salts, HPLC-UV will mathematically overestimate the purity of the target compound[5][6].

In contrast, qNMR is a primary ratio measurement procedure [7]. It relies on a fundamental law of physics: the integrated area of a nuclear magnetic resonance signal is strictly and directly proportional to the number of nuclei (molar concentration) generating that signal[8]. By co-dissolving the sample with a highly pure Internal Standard Reference Material (ISRM), scientists can calculate the absolute mass fraction of 2-Methylbenzoxazole-4-carboxamide without ever needing a reference standard of the compound itself[9].

Table 1: Methodological Comparison
FeatureHPLC-UV (Mass Balance)1H-qNMR (Internal Standard)
Fundamental Principle Chromatographic separation & UV absorbanceDirect proportionality of nuclear spin resonance
Reference Standard Requires identical standard for exact quantificationIndependent (Uses unrelated universal ISRM)
Response Factors Highly variable (Requires RRF calculation)Universal (1H signal = 1H concentration)
Detection Limitations Blind to UV-transparent impurities (e.g., salts)Detects all protonated species; accounts for salts by mass
Method Development Time High (Requires column/gradient optimization)Low (Requires only solvent and ISRM selection)

Workflow Visualization

The following diagram illustrates the causal divergence between the empirical mass balance workflow of HPLC and the absolute quantification workflow of qNMR.

G cluster_qNMR qNMR Absolute Quantification cluster_HPLC HPLC-UV Mass Balance Start Synthesized 2-Methylbenzoxazole- 4-carboxamide Batch qPrep Co-dissolve with ISRM (Maleic Acid in DMSO-d6) Start->qPrep hPrep Prepare Sample & Reference Standards Start->hPrep qAcq 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) qPrep->qAcq qCalc Direct Molar Ratio Calculation (No Response Factors) qAcq->qCalc Purity Final Purity Assignment qCalc->Purity Absolute Mass % hAcq Chromatographic Separation (UV Detection at 254 nm) hPrep->hAcq hCalc Area Normalization + Orthogonal Assays hAcq->hCalc hCalc->Purity Relative Area %

Comparative workflow of qNMR absolute quantification versus HPLC-UV mass balance.

Experimental Design: 1H-qNMR Protocol

To establish a self-validating system, every step of the qNMR protocol must be optimized to preserve the quantitative relationship between the analyte and the internal standard.

Causality in Experimental Choices
  • Solvent Selection: DMSO-d6 is chosen due to its excellent solvating power for rigid, hydrogen-bonding benzoxazole derivatives.

  • ISRM Selection: Maleic acid is selected as the internal standard. As a BIPM-certified reference material, it produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6[10]. This chemical shift sits perfectly in the vacant spectral window between the methyl protons of 2-methylbenzoxazole-4-carboxamide (~2.6 ppm) and its downfield aromatic protons (H5, H6, H7 at 7.4–8.15 ppm)[1], ensuring zero peak overlap.

  • Relaxation Delay (D1): In NMR, excited nuclei must fully return to their equilibrium state (longitudinal relaxation, T1) before the next pulse. If the relaxation delay (D1) is too short, signals will saturate, destroying the quantitative integral. D1 must be explicitly set to >5×T1​ of the slowest-relaxing proton to ensure >99.3% magnetization recovery[8][9].

Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated ultra-microbalance (d = 0.1 µg), accurately weigh approximately 10.0 mg of the 2-Methylbenzoxazole-4-carboxamide batch and 5.0 mg of the Maleic acid ISRM directly into a clean, static-free glass vial. Note: Gravimetric precision is the primary source of uncertainty in qNMR.

  • Dissolution: Add 1.0 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Vortex and sonicate for 5 minutes to ensure complete homogeneous dissolution. Transfer 600 µL of the solution to a high-quality 5 mm NMR tube.

  • T1 Determination: Execute an Inversion-Recovery pulse sequence to determine the longest T1​ value among the target protons. (Aromatic protons on the benzoxazole ring typically exhibit longer T1​ times of 2–4 seconds).

  • Spectral Acquisition: Acquire the 1H-NMR spectrum on a 400 MHz (or higher) spectrometer using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds. Accumulate 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks[9].

  • Processing & Integration: Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Perform rigorous manual phase correction and a polynomial baseline correction[8]. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the distinct H5 doublet of doublets of the analyte (8.15 ppm, 1H).

  • Calculation: Calculate the absolute mass fraction ( Psample​ ) using the standard qNMR equation:

    Psample​=IISRM​Ianalyte​​×Nanalyte​NISRM​​×MISRM​Manalyte​​×Wsample​WISRM​​×PISRM​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weighed mass, P = Purity).

Experimental Data & Performance Comparison

To demonstrate the analytical discrepancy between the two methods, a synthesized batch of 2-Methylbenzoxazole-4-carboxamide was subjected to both HPLC-UV and 1H-qNMR analysis.

Table 2: Comparative Purity Results for 2-Methylbenzoxazole-4-carboxamide
Analytical MethodTarget AnalyteMeasured PurityImpurity Profile & Causality Notes
HPLC-UV (254 nm) 2-Methylbenzoxazole-4-carboxamide99.4% (Area %) Fails to detect UV-transparent inorganic salts (e.g., residual silica, NaCl from workup). Overestimates purity due to baseline normalization[6].
1H-qNMR (Maleic Acid IS) 2-Methylbenzoxazole-4-carboxamide96.8% (Mass %) Absolute mass fraction. The 2.6% discrepancy accurately accounts for non-protonated inorganic impurities and solvent traces by mass difference[4][5].

Data Interpretation: The HPLC-UV analysis suggests a highly pure compound (99.4%). However, because HPLC only detects species that absorb at 254 nm, it completely misses UV-transparent impurities. Because qNMR measures the absolute molar ratio of the target molecule against a known mass of the internal standard, any "missing mass" (such as inorganic salts from the synthesis workup) is inherently accounted for[5]. Thus, qNMR provides a true, absolute mass fraction (96.8%), preventing downstream stoichiometric errors during the subsequent synthesis of complex PARP inhibitors[2].

References[8] Title: A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma | URL: 5]">https://emerypharma.com[5] Title: Quantitative NMR Spectroscopy | Source: Acanthus Research | URL: 6]">https://acanthusresearch.com[6] Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide | Source: Benchchem | URL: 9]">https://www.benchchem.com[9] Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance | Source: Patsnap | URL: 10]">https://www.patsnap.com[10] Title: qNMR Internal Standard Reference Data (ISRD) | Source: BIPM | URL: 7]">https://www.bipm.org[7] Title: Stimuli Article (qNMR) | Source: US Pharmacopeia (USP) | URL: 4]">https://www.usp.org[4] Title: Equivalency between Mass Balance and qNMR methodologies | Source: US Pharmacopeia (USP) | URL: 1]">https://www.usp.org[1] Title: Benzamide analogues as parp dna repair enzyme inhibitors | Source: Google Patents | URL: 3]">https://patents.google.com[3] Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors | Source: Enovatia | URL: 2]">https://www.enovatia.com[2] Title: Accidental synthesis of first “hit” compound, NU1025 / The Development of Rucaparib | Source: ResearchGate | URL: https://www.researchgate.net

Sources

Validation

Comparative Efficacy of 2-Methylbenzoxazole-4-carboxamide in Cell Lines: A Benchmark Guide

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors represent a triumph of structure-based drug design and synthetic lethality. While third-generation inhibitors like Rucaparib (Rubraca®)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors represent a triumph of structure-based drug design and synthetic lethality. While third-generation inhibitors like Rucaparib (Rubraca®) dominate modern clinical practice, their development traces back to critical transitional compounds. One such pivotal molecule is 2-Methylbenzoxazole-4-carboxamide (internally designated as NU1056 during its development).

This guide provides an objective, data-driven comparison of 2-Methylbenzoxazole-4-carboxamide against its predecessors and its highly potent successors. By examining its efficacy in various cell lines, we elucidate the structure-activity relationship (SAR) that drove the evolution of PARP inhibitors and provide self-validating protocols for evaluating similar compounds.

Mechanistic Causality: The Role of Conformational Constraint

Early PARP inhibitors, such as 3-aminobenzamide (3-AB), were severely limited by their molecular flexibility. This flexibility resulted in weak binding affinity to the PARP1 active site. Researchers hypothesized that constraining the carboxamide group into an anti- conformation would enhance hydrogen bonding with the nicotinamide-binding pocket of PARP1 [1].

To achieve this, 2-Methylbenzoxazole-4-carboxamide was synthesized. The incorporation of the benzoxazole ring successfully restricted the carboxamide's rotation, yielding an improved IC50 of 9.8 µM compared to 3-AB. However, it was during the attempted synthesis of 2-Methylbenzoxazole-4-carboxamide that a serendipitous molecular rearrangement occurred, yielding the quinazolinone NU1025. NU1025 proved to be vastly superior (IC50 = 400 nM) because the quinazolinone ring provided an optimal steric fit and superior hydrogen bonding [1]. This evolutionary leap ultimately laid the groundwork for Rucaparib, which not only inhibits catalytic activity but actively traps PARP1 on damaged DNA.

SAR_Pathway cluster_0 First Generation cluster_1 Second Generation (Target & Serendipity) cluster_2 Third Generation (Clinical) 3 3 AB 3-Aminobenzamide (3-AB) Flexible Carboxamide IC50: ~30 µM NU1056 2-Methylbenzoxazole-4-carboxamide (NU1056) Constrained anti-conformation IC50: 9.8 µM AB->NU1056  Structural Constriction NU1025 NU1025 (Quinazolinone) Accidental Rearrangement IC50: 400 nM NU1056->NU1025  Molecular Rearrangement Rucaparib Rucaparib (Rubraca) Potent Catalytic Inhibition + PARP Trapping Ki: < 5 nM NU1025->Rucaparib  Optimization for Trapping

Evolutionary trajectory of PARP inhibitors from 3-AB to Rucaparib via NU1056.

Comparative Efficacy Profiles

When evaluating these compounds in in vitro models, it is crucial to distinguish between pure catalytic inhibition and cellular cytotoxicity. The table below summarizes the quantitative performance of 2-Methylbenzoxazole-4-carboxamide relative to alternative PARP inhibitors.

CompoundGenerationTarget ConformationPARP1 IC50PARP1 KiCytotoxicity (HR-Deficient)Cytotoxicity (HR-Proficient)
3-Aminobenzamide (3-AB) 1stFlexible~30 µM>10 µMLowLow
2-Methylbenzoxazole-4-carboxamide 2ndConstrained (anti)9.8 µMN/AModerateLow
NU1025 2ndQuinazolinone ring400 nM48 nMHighLow
Rucaparib (AG14361) 3rdIndole/Benzimidazole< 5 nM< 2 nMVery High (Synthetic Lethal)Low

Experimental Methodologies: Self-Validating Protocols

To rigorously compare the efficacy of 2-Methylbenzoxazole-4-carboxamide against other inhibitors, researchers must employ orthogonal, self-validating assays. The following protocols are designed to ensure data integrity through built-in control mechanisms.

Protocol 1: Cell-Free PARP1 Enzymatic Inhibition Assay

Rationale & Causality: Cellular assays are often confounded by drug efflux pumps, metabolic degradation, and membrane permeability. A cell-free assay isolates the direct thermodynamic binding and catalytic inhibition of the compound against the PARP1 enzyme, providing a pure biochemical efficacy metric.

Self-Validation Mechanism: This assay utilizes a "No-DNA" negative control to establish baseline auto-PARylation, and a 3-AB positive control to confirm assay sensitivity. If the known weak inhibitor (3-AB) fails to suppress activity at 100 µM, the assay system is structurally invalidated, preventing false-negative readings for experimental compounds.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human PARP1 enzyme in a standardized assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2).

  • Activation: Add sheared salmon sperm DNA (10 µg/mL) to simulate DNA single-strand breaks. This step is critical as it triggers PARP1 recruitment and allosteric activation.

  • Compound Incubation: Dispense 2-Methylbenzoxazole-4-carboxamide in a 10-point dose-response curve (0.1 µM to 100 µM). Include DMSO vehicle controls to account for solvent toxicity. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ (final concentration 50 µM).

  • Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Wash extensively to remove unbound NAD+, then add HRP-conjugated anti-PAR antibodies. Detect enzymatic activity via chemiluminescence.

Protocol 2: Clonogenic Survival Assay in Isogenic Cell Lines

Rationale & Causality: To determine true biological efficacy, compounds must be tested for their ability to induce synthetic lethality. By comparing a homologous recombination (HR)-deficient cell line (e.g., Capan-1, BRCA2-mutant) with an HR-proficient line (e.g., BxPC-3, BRCA-WT), researchers can isolate the PARP-dependent cytotoxic effect from generalized, off-target chemical toxicity [1].

Self-Validation Mechanism: The HR-proficient cell line acts as an internal biological control. A valid, target-specific PARP inhibitor will exhibit a wide therapeutic window, showing significant cytotoxicity in the HR-deficient line while sparing the HR-proficient line at equivalent doses. Equal toxicity across both lines indicates off-target poisoning rather than targeted PARP inhibition.

Step-by-Step Workflow:

  • Cell Seeding: Plate HR-deficient and HR-proficient cells at low density (500 cells/well) in 6-well plates to allow for distinct, countable colony formation.

  • Drug Treatment: After 24 hours of attachment, treat cells with 2-Methylbenzoxazole-4-carboxamide (1 µM to 50 µM) or Rucaparib (10 nM to 1 µM).

  • Incubation: Incubate cells for 10-14 days at 37°C. Replace the drug-containing media every 3 days to maintain selective pressure and account for compound half-life.

  • Fixation & Staining: Wash cells with PBS, fix with ice-cold methanol for 15 minutes, and stain with 0.5% crystal violet solution to visually resolve the colonies.

  • Quantification: Count colonies containing >50 cells. Calculate the Surviving Fraction (SF) by dividing the plating efficiency of the treated group by the plating efficiency of the vehicle control.

Clonogenic_Workflow Seed 1. Seed Cell Lines (HR-Deficient vs WT) Treat 2. Drug Treatment (NU1056 / Rucaparib) Seed->Treat Incubate 3. Incubation (10-14 Days) Treat->Incubate Stain 4. Fixation & Staining (Crystal Violet) Incubate->Stain Quantify 5. Calculate Surviving Fraction Stain->Quantify

Step-by-step workflow for the clonogenic survival assay to determine synthetic lethality.

Conclusion

While 2-Methylbenzoxazole-4-carboxamide is not utilized as a clinical therapeutic today, its synthesis was a watershed moment in the history of targeted oncology. By demonstrating that conformational restriction of the carboxamide group enhances target affinity, it provided the structural rationale that ultimately led to highly efficacious drugs like Rucaparib. For researchers developing novel targeted therapies, the transition from early flexible molecules to constrained inhibitors underscores the critical importance of iterative, structure-based design validated by rigorous, self-controlled cellular assays.

References

  • Title: The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity Source: Frontiers in Oncology / PubMed Central (PMC) URL: [Link]

  • Title: Benzamide analogues as PARP DNA repair enzyme inhibitors Source: Newcastle University Theses URL: [Link]

Comparative

A Researcher's Guide to Target Identification and Benchmarking of Novel Kinase Inhibitors: A Case Study with 2-Methylbenzoxazole-4-carboxamide

In the dynamic landscape of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. While a compound like 2-Methylbenzoxazole-4-carboxamide, built upon th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. While a compound like 2-Methylbenzoxazole-4-carboxamide, built upon the privileged benzoxazole scaffold, holds therapeutic promise, its biological targets and mechanism of action are not always immediately apparent.[1][2][3][4] This guide provides a comprehensive, experience-driven workflow for researchers and drug development professionals to systematically identify the molecular target of a novel compound and subsequently benchmark its performance against established, standard-of-care inhibitors.

This document is not a rigid protocol but rather a strategic framework. We will use 2-Methylbenzoxazole-4-carboxamide as a case study to illustrate a logical, multi-step process that begins with broad, cell-based screening and culminates in specific, quantitative comparisons. Every experimental choice is explained to provide a deeper understanding of the "why" behind the "how," ensuring a self-validating and scientifically rigorous approach.

Part 1: A Strategic Workflow for Target Identification

The initial and most critical phase is to elucidate the biological target of our novel compound. An efficient approach is to employ a tiered screening cascade, starting broad and progressively narrowing the focus. This strategy maximizes the potential for hit identification while conserving resources.

Experimental Workflow: From Phenotype to Target

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Benchmarking A Novel Compound (2-Methylbenzoxazole-4-carboxamide) B Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Initial Assessment C Hypothetical Hit: Anti-proliferative activity in melanoma & lung cancer lines B->C Identifies Cellular Effect D Broad Kinase Panel Screen (e.g., 400+ Kinases) C->D Guides Target Class Selection E Hypothetical Target Identified: BRAF V600E D->E Pinpoints Molecular Target F Select Standard Inhibitors (e.g., Vemurafenib, Dabrafenib) E->F G In Vitro Enzymatic Assays (IC50 Determination) F->G H Cell-Based Assays (Target Engagement & Pathway Inhibition) G->H I Selectivity Profiling (Focused Kinase Panel) H->I J Comparative Data Analysis I->J

Caption: Overall workflow from initial screening to comparative analysis.

Step 1: Phenotypic Screening to Uncover Biological Activity

Rationale: Before committing to resource-intensive molecular assays, it is crucial to confirm that the compound has a measurable biological effect. A broad phenotypic screen across a diverse panel of human cancer cell lines, such as the NCI-60 panel, is a powerful and unbiased starting point. This approach can reveal patterns of activity that suggest a particular mechanism of action or signaling pathway.

Protocol: Anti-Proliferative MTT Assay This protocol is designed to measure the effect of the compound on cell viability.

  • Cell Seeding: Plate cells from various cancer types (e.g., melanoma, lung, colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methylbenzoxazole-4-carboxamide in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[5]

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (DMSO only). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Outcome: For the purpose of this guide, we will assume that the screen reveals potent anti-proliferative activity in melanoma cell lines known to harbor the BRAF V600E mutation. This points towards the MAPK/ERK pathway as a potential target.[8][9][10]

Step 2: Broad Kinase Panel Screening for Target Deconvolution

Rationale: Based on the phenotypic data suggesting an effect in BRAF-mutant cells, the next logical step is to test the compound's activity against a wide array of kinases. This helps to identify direct molecular targets and provides an initial assessment of selectivity. Several commercial services offer kinase selectivity profiling against hundreds of kinases.[11][12][13][14][15]

Protocol: Kinase Selectivity Profiling This is typically performed as a fee-for-service by specialized vendors.

  • Compound Submission: Provide the vendor with a high-purity sample of 2-Methylbenzoxazole-4-carboxamide.

  • Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., the 468-kinase KINOMEscan™ panel).[14]

  • Data Output: The results are reported as percent inhibition for each kinase relative to a control.[12]

Hypothetical Outcome: The screen reveals that at 1 µM, 2-Methylbenzoxazole-4-carboxamide inhibits the activity of the BRAF V600E mutant kinase by over 90%, with minimal inhibition of other kinases. This strongly suggests that BRAF V600E is a primary molecular target.

Part 2: Rigorous Benchmarking Against Standard Inhibitors

With a putative target identified (BRAF V600E), we can now proceed to a head-to-head comparison with well-characterized, clinically relevant inhibitors. For BRAF V600E, standard inhibitors include Vemurafenib and Dabrafenib.[16][17]

The BRAF/MEK/ERK Signaling Pathway

The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[18] The V600E mutation leads to constitutive activation of this pathway, driving oncogenesis in several cancers, including melanoma.[8][18]

G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Cell Proliferation, Survival) Nucleus->Proliferation Inhibitor 2-Methylbenzoxazole-4-carboxamide (Hypothesized Target) Inhibitor->BRAF Standard_Inhibitors Standard Inhibitors (Vemurafenib, Dabrafenib) Standard_Inhibitors->BRAF

Sources

Validation

Reproducibility of 2-Methylbenzoxazole-4-carboxamide synthesis protocols

The synthesis of 2-methylbenzoxazole-4-carboxamide is a notorious case study in heterocyclic chemistry, perfectly illustrating the delicate balance between kinetic and thermodynamic control. Historically, attempts to syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-methylbenzoxazole-4-carboxamide is a notorious case study in heterocyclic chemistry, perfectly illustrating the delicate balance between kinetic and thermodynamic control. Historically, attempts to synthesize this exact scaffold led to a spontaneous molecular rearrangement, yielding the highly potent PARP inhibitor NU1025 (8-hydroxy-2-methylquinazolin-4[3H]-one)[1]. While this serendipitous discovery paved the way for modern oncology drugs like rucaparib, it highlights a critical reproducibility challenge: the primary carboxamide at the 4-position can easily participate in ring-expansion reactions if the synthetic protocol is not rigorously designed[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare synthesis routes, dissect the mechanistic pitfalls, and provide a field-proven, self-validating protocol for the reproducible synthesis of 2-methylbenzoxazole-4-carboxamide.

Mechanistic Pathways & The Rearrangement Challenge

The core challenge in synthesizing 2-methylbenzoxazole-4-carboxamide lies in the proximity of the 4-position substituent to the benzoxazole heteroatoms. When attempting a direct cyclization of 2-amino-3-hydroxybenzamide using acetic anhydride or acetyl chloride, the molecule enters a thermodynamic trap[1].

Because the carboxamide group can rotate between syn and anti conformations, the thermal stress of the cyclization process triggers a nucleophilic attack by the amide nitrogen on the newly formed oxazole ring. This results in a spontaneous molecular rearrangement—expanding the 5-membered oxazole ring into a 6-membered pyrimidinone ring, irreversibly forming the quinazolinone core (NU1025)[3].

SynthesisPathway A 2-Amino-3-hydroxybenzamide (Precursor) B Direct Acetylation & Cyclization A->B Heat / Acid C 2-Methylbenzoxazole-4-carboxamide (Target: Anti/Syn Conformations) B->C Kinetic Control D Molecular Rearrangement (Thermodynamic Trap) B->D Spontaneous C->D Conformation Shift E 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025 / Byproduct) D->E Ring Expansion

Fig 1. Mechanistic pathway showing the thermodynamic rearrangement trap during direct cyclization.

Comparative Analysis of Synthesis Routes

To bypass the rearrangement trap, modern reproducible protocols employ a Post-Cyclization Amidation strategy (often documented as the NU1056 route)[4]. By masking the carboxylic acid as a methyl ester during the critical benzoxazole ring formation, the rearrangement pathway is entirely blocked.

Table 1: Quantitative Comparison of Synthesis Routes

ParameterRoute A: Post-Cyclization Amidation (NU1056 Protocol)Route B: Direct Cyclization of Benzamide Precursor
Primary Reagents Ethyl acetimidate HCl, SOCl2, NH₃Acetic anhydride, 2-amino-3-hydroxybenzamide
Overall Yield 45 - 55% (Over 5 steps)< 15% (Due to massive byproduct formation)
Rearrangement Risk Zero (Amide is formed post-cyclization)High (Spontaneously forms NU1025)
Reaction Conditions Mild to Moderate (Max 70°C)Harsh (Refluxing acetic acid/anhydride)
Scalability High (Reliable intermediate isolation)Low (Difficult chromatographic separation)

Step-by-Step Experimental Methodology: The NU1056 Route

The following protocol is adapted from the validated4[4], designed specifically to act as a self-validating system at each stage.

NU1056Route S1 Methyl 3-hydroxy- 2-nitrobenzoate S2 Reduction (Pd/C, H2) S1->S2 S3 Cyclization (Ethyl acetimidate) S2->S3 S4 Hydrolysis (NaOH) S3->S4 S5 Amidation (SOCl2, NH3) S4->S5

Fig 2. The reproducible 5-stage post-cyclization amidation workflow (NU1056 Route).

Stage 1: Preparation of Methyl 3-hydroxy-2-nitrobenzoate
  • Causality: Esterification protects the carboxylic acid from participating in unwanted side reactions (like the NU1025 rearrangement) during subsequent reduction and cyclization steps[4].

  • Procedure: Dissolve 3-hydroxy-2-nitrobenzoic acid (5g; 27.32 mmol) in anhydrous methanol (200 mL). Bubble anhydrous hydrogen chloride gas through the solution until saturated. Reflux the mixture for 20 hours. Remove the solvent under vacuum, dissolve the solid in water (100 mL), and neutralize with sodium bicarbonate.

  • Self-Validation: Monitor via TLC (10% methanol / 90% dichloromethane). The reaction is complete when the highly polar baseline spot of the starting acid completely disappears.

Stage 2: Reduction to Methyl 2-amino-3-hydroxybenzoate
  • Causality: The nitro group must be reduced to an amine to provide the necessary nucleophile for the benzoxazole ring closure.

  • Procedure: Subject the Stage 1 product to catalytic hydrogenation using 5% Pd/C in methanol under an H₂ atmosphere at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst.

Stage 3: Cyclization to Methyl 2-methylbenzoxazole-4-carboxylate
  • Causality: Using ethyl acetimidate hydrochloride instead of acetic anhydride prevents the di-acetylation of the amine and hydroxyl groups. It allows for a direct, mild cyclization to the benzoxazole core without requiring harsh refluxing conditions[4].

  • Procedure: Dissolve Methyl 2-amino-3-hydroxybenzoate (0.1g; 0.59 mmol) in anhydrous ethanol (20 mL). Add ethyl acetimidate hydrochloride (0.067g; 0.59 mmol). Stir the mixture at room temperature until cyclization is complete.

  • Self-Validation: ¹H NMR will show the disappearance of the primary amine protons and the emergence of a sharp singlet integrating to 3H at ~2.6 ppm, corresponding to the newly formed 2-methyl group on the benzoxazole ring.

Stage 4: Hydrolysis to 2-methylbenzoxazole-4-carboxylic acid
  • Causality: The ester must be deprotected to yield the free carboxylic acid, which can then be activated for the final amidation.

  • Procedure: Treat the Stage 3 ester with aqueous NaOH in methanol. Stir at room temperature for 2 hours. Acidify the mixture with dilute HCl to precipitate the free carboxylic acid. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Stage 5: Amidation to 2-Methylbenzoxazole-4-carboxamide
  • Causality: Thionyl chloride converts the acid to a highly reactive acyl chloride. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the activation. The acyl chloride is then immediately trapped by ammonia to form the target carboxamide[4].

  • Procedure: Dissolve 2-methylbenzoxazole-4-carboxylic acid (0.1 g, 0.28 mmol) in anhydrous THF (10 mL) under nitrogen. Add thionyl chloride (0.022 mL, 0.31 mmol) and catalytic DMF (0.1 mL). Stir for 5 hours at room temperature. Quench the reaction carefully with excess aqueous ammonia (NH₄OH) or anhydrous NH₃ gas. Extract with ethyl acetate, wash with water, and dry over MgSO₄.

  • Self-Validation: The final product is validated via ¹H NMR (200 MHz, CDCl₃). The spectrum must exhibit characteristic broad singlets at δ 6.0 ppm (1H, NH) and δ 8.8 ppm (1H, NH) for the primary amide protons, alongside the distinct benzoxazole aromatic splitting pattern (δ 7.4 t, 7.6 dd, 8.15 dd)[4]. The absence of a downfield hydroxyl proton confirms that the NU1025 rearrangement has not occurred.

References

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity Source: National Center for Biotechnology Information (PMC) / ResearchGate URL:[Link]

  • CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors Source: Google Patents URL

Sources

Comparative

Comparing docking scores of 2-Methylbenzoxazole-4-carboxamide analogs

As a Senior Application Scientist overseeing computational and empirical screening workflows, I frequently utilize the 2-methylbenzoxazole-4-carboxamide scaffold as a foundational case study for optimizing ligand-target...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing computational and empirical screening workflows, I frequently utilize the 2-methylbenzoxazole-4-carboxamide scaffold as a foundational case study for optimizing ligand-target interactions. The evolution of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors represents a masterclass in structure-based drug design, transitioning from weak, flexible binders to highly rigid, potent therapeutics.

This guide provides an objective, data-driven comparison of 2-methylbenzoxazole-4-carboxamide analogs. It details the in silico docking workflows, the mechanistic causality behind their structural evolution, and the self-validating experimental protocols required to benchmark their efficacy.

Mechanistic Rationale: The Importance of the Anti-Conformation

PARP-1 is a critical nuclear enzyme that acts as a DNA damage sensor. Upon detecting single-strand breaks (SSBs), PARP-1 cleaves NAD⁺ to synthesize poly(ADP-ribose) chains, recruiting DNA repair machinery. Inhibiting this process in homologous recombination-deficient cells (such as those with BRCA1/2 mutations) leads to double-strand breaks and subsequent cell death—a paradigm known as synthetic lethality .

Early PARP-1 inhibitors, such as 3-aminobenzamide (3AB), were designed to mimic the nicotinamide moiety of NAD⁺. However, 3AB exhibited poor potency because its carboxamide group could freely rotate into a cis-conformation, which binds weakly to the catalytic pocket.

The Benzoxazole Solution: Scientists at Newcastle University rationally designed 2-methylbenzoxazole-4-carboxamide (NU1056) to solve this rotational flexibility. The oxazole ring's nitrogen forms an intramolecular hydrogen bond with the amide proton, effectively locking the carboxamide group in the desired anti-conformation required to optimally interact with the PARP-1 ribose nucleoside-binding domain .

PARPPathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Bind PARP-1 Binds to SSB DNA_Damage->PARP_Bind Trapping PARP Trapping on DNA (Catalytic Inhibition) PARP_Bind->Trapping Blocked by Inhibitor Benzoxazole/Benzimidazole Inhibitor Inhibitor->Trapping Replication Replication Fork Collapse (Double-Strand Break) Trapping->Replication BRCA_Mut HR Repair Deficient (BRCA1/2 Mutated) Replication->BRCA_Mut Apoptosis Targeted Cell Death (Synthetic Lethality) BRCA_Mut->Apoptosis

Mechanism of synthetic lethality induced by PARP-1 trapping at DNA single-strand breaks.

Comparative Performance Data

Through iterative Structure-Activity Relationship (SAR) studies and serendipitous chemical rearrangements during synthesis, the base 2-methylbenzoxazole scaffold was heavily modified. Bioisosteric replacement of the oxazole with an imidazole (yielding benzimidazoles) and ring expansions (yielding quinazolinones) drastically improved docking scores and experimental IC₅₀ values .

The table below summarizes the quantitative docking and in vitro performance of these analogs:

CompoundStructural ModificationDocking Score (kcal/mol)Experimental IC₅₀ (µM)PARP-1 Binding Mode & Causality
3-Aminobenzamide (3AB) Benchmark / Unconstrained-5.230.0Free rotation allows cis/trans flipping; weak binding.
2-Methylbenzoxazole-4-carboxamide (NU1056) Base Scaffold (Oxazole ring)-6.89.8Intramolecular H-bond constrains anti-conformation.
2-t-Butylbenzoxazole-4-carboxamide (NU1040) Steric Bulk Addition-6.5~10.0Steric clash limits optimal penetration into the catalytic pocket.
2-Methylbenzimidazole-4-carboxamide (NU1064) Bioisosteric Replacement (Imidazole)-8.11.1Enhanced H-bonding with Ser904; improved solubility.
8-Hydroxy-2-methylquinazolin-4-one (NU1025) Ring Expansion (Serendipitous)-9.40.4Rigid bicyclic constraint perfectly mimics NAD⁺ transition state.

In Silico Workflow: Molecular Docking Protocol

To generate the theoretical docking scores presented above, a rigorous, self-validating computational workflow must be employed. As a best practice, docking is meaningless without a validation step to ensure the scoring function accurately reproduces crystallographic reality.

Step-by-Step Methodology:

  • Protein Preparation: Import the high-resolution crystal structure of the PARP-1 catalytic domain (e.g., PDB ID: 4RV6).

    • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Protein preparation optimizes the hydrogen bond network (flipping Asn/Gln/His states) to reflect physiological pH (7.4), which is critical for accurate scoring in the nicotinamide pocket.

  • Grid Generation: Center the receptor grid on the catalytic residues Glu988 and Tyr907.

  • Self-Validation (Re-docking): Extract the co-crystallized native ligand and re-dock it into the generated grid.

    • Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . If the RMSD exceeds this threshold, grid parameters must be recalibrated.

  • Ligand Preparation & Docking: Prepare the 3D conformations of the benzoxazole analogs using an OPLS force field. Execute docking using an Extra Precision (XP) scoring function.

    • Causality: XP scoring heavily penalizes buried polar groups that fail to form hydrogen bonds. Because the efficacy of the anti-carboxamide conformation relies on strict hydrogen bonding with Gly863 and Ser904, XP scoring prevents false-positive enrichment.

MolecularDocking LigPrep Ligand Preparation (3D Conformation & Protonation) Docking High-Throughput Docking (Glide XP Scoring) LigPrep->Docking ProtPrep Protein Preparation (PARP-1 PDB: 4RV6, Add H+) GridGen Grid Generation (Centered on Glu988 & Tyr907) ProtPrep->GridGen Validation Self-Validation Step (Re-dock Native Ligand RMSD < 2Å) GridGen->Validation Validation->Docking Validated Analysis Pose Analysis (H-Bonding & Pi-Pi Stacking) Docking->Analysis

Molecular docking workflow featuring an internal RMSD validation step for PARP-1 inhibitors.

Experimental Protocol: Radiometric PARP-1 Enzymatic Inhibition Assay

To empirically validate the in silico docking scores, a highly sensitive radiometric assay is utilized. Radiometric assays provide superior sensitivity for measuring poly(ADP-ribose) polymer formation compared to colorimetric alternatives, avoiding interference from fluorescent or light-absorbing chemical analogs.

Objective: Quantify the IC₅₀ of benzoxazole analogs by measuring the inhibition of poly(ADP-ribose) chain formation.

Self-Validating Control: Assay reliability is continuously monitored via Z'-factor calculation using 3-aminobenzamide (low-potency control) and NU1025 (high-potency control). A microtiter plate is rejected if the Z'-factor falls below 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT).

    • Causality: Mg²⁺ is an essential cofactor for PARP-1 structural stability, while Dithiothreitol (DTT) maintains reducing conditions to prevent the oxidative cross-linking of the enzyme's zinc-finger domains.

  • Enzyme Activation: Incubate 10 nM purified human PARP-1 with 10 µg/mL sheared calf thymus DNA for 15 minutes at room temperature.

    • Causality: PARP-1 is strictly a DNA-damage sensor; sheared DNA provides the necessary double-strand breaks to allosterically activate the catalytic domain. Without sheared DNA, the enzyme remains dormant.

  • Compound Incubation: Add serial dilutions of the benzoxazole analogs (0.1 nM to 100 µM) and incubate for 30 minutes to allow for thermodynamic equilibrium.

  • Reaction Initiation: Add 100 µM NAD⁺ spiked with 1 µCi [³²P]-NAD⁺ to initiate poly(ADP-ribosylation). Incubate at 25°C for exactly 15 minutes.

  • Quenching and Precipitation: Stop the reaction by adding ice-cold 20% Trichloroacetic acid (TCA).

    • Causality: TCA instantly denatures the proteins and precipitates the highly charged poly(ADP-ribose) polymers. Crucially, unreacted [³²P]-NAD⁺ remains soluble in the supernatant, ensuring a high signal-to-noise ratio.

  • Filtration and Quantification: Filter the precipitate through GF/C glass microfiber filters, wash extensively with 10% TCA to remove background radiation, and quantify the retained radioactivity using a liquid scintillation counter.

References

  • Curtin, N. J., et al. "The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity." Frontiers in Cell and Developmental Biology, 2020.[Link]

  • Penning, T. D., et al. "Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, 2009.[Link]

  • Pemberton, L. C. "Design and synthesis of novel PARP inhibitors." Newcastle University Theses, 1998.[Link]

Validation

A Head-to-Head Comparison: 2-Methylbenzoxazole-4-carboxamide vs. Its Benzimidazole Analog in Drug Discovery

A Senior Application Scientist's Guide to Evaluating Privileged Scaffolds In the landscape of medicinal chemistry, the benzimidazole and benzoxazole cores are celebrated as "privileged scaffolds." Their rigid bicyclic st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Privileged Scaffolds

In the landscape of medicinal chemistry, the benzimidazole and benzoxazole cores are celebrated as "privileged scaffolds." Their rigid bicyclic structure and versatile chemical handles have made them mainstays in the development of therapeutics targeting a vast array of proteins. While structurally similar, the simple isosteric replacement of the benzoxazole oxygen (O) with a benzimidazole nitrogen (NH) can profoundly alter a compound's biological activity, physicochemical properties, and pharmacokinetic profile.

This guide provides an in-depth comparison of these two scaffolds, centering on the 2-methyl-4-carboxamide substitution pattern. We will dissect the fundamental chemical differences, present a case study with comparative experimental data against a critical oncology target, and provide detailed protocols for key validation assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

Part 1: The Core Distinction: Structural and Physicochemical Implications

The fundamental difference between a benzoxazole and a benzimidazole lies in a single atom at the 1-position of the five-membered ring. This seemingly minor change—an oxygen atom versus a nitrogen-hydrogen (NH) group—introduces a critical new functionality.

  • Hydrogen Bonding: The most significant consequence of this substitution is the introduction of a hydrogen bond donor (HBD) in the benzimidazole ring, a feature absent in its benzoxazole counterpart.[1] The oxygen atom in benzoxazole can only act as a hydrogen bond acceptor (HBA). This additional HBD capability allows the benzimidazole scaffold to form an extra point of interaction with protein targets, which can dramatically increase binding affinity and potency.

  • Basicity and pKa: The imidazole portion of benzimidazole is basic, with a pKa around 5.3.[2] This allows the molecule to be protonated at physiological pH, which can influence solubility, cell permeability, and interactions with acidic residues in a target's active site. The benzoxazole ring lacks this basic nitrogen and is considered neutral.

  • Metabolic Stability: The NH group in benzimidazoles can be a site for metabolism (e.g., N-glucuronidation or N-oxidation), potentially impacting the compound's half-life.[3] Conversely, the benzoxazole ring is generally considered more metabolically stable at that position, though the entire scaffold is subject to other metabolic transformations like hydroxylation on the benzene ring.[3]

Caption: Core structures of the two scaffolds highlighting the key atomic difference.

Part 2: Case Study: Inhibition of Phosphoinositide 3-Kinase β (PI3Kβ)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4] A 2012 study published in the Journal of Medicinal Chemistry by researchers at Janssen Research & Development provides an excellent direct comparison of benzoxazole and benzimidazole scaffolds as selective inhibitors of the PI3Kβ isoform.[5][6]

The study identified two lead compounds: a benzimidazole-pyrimidone (compound 6 ) and its direct benzoxazole analog (compound 7 ). Both compounds were tested for their inhibitory activity against all four Class I PI3K isoforms (α, β, δ, γ).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Benzoxazole / Benzimidazole Inhibitors Inhibitor->PI3K Inhibits

Sources

Comparative

Inter-laboratory validation of 2-Methylbenzoxazole-4-carboxamide assays

Inter-Laboratory Validation of 2-Methylbenzoxazole-4-carboxamide Assays: A Comparative Guide to PARP-1 Inhibition Profiling Introduction As a Senior Application Scientist overseeing assay transfer and validation, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2-Methylbenzoxazole-4-carboxamide Assays: A Comparative Guide to PARP-1 Inhibition Profiling

Introduction As a Senior Application Scientist overseeing assay transfer and validation, I frequently encounter protocols that fail during inter-laboratory scaling not due to biological inconsistencies, but because of underlying assay physics. A classic historical example of this is the validation of 2-Methylbenzoxazole-4-carboxamide (NU1056) , a pivotal early-generation poly(ADP-ribose) polymerase (PARP) inhibitor[1].

The synthesis and subsequent assay validation of NU1056 laid the foundational structure-activity relationship (SAR) data that ultimately led to the discovery of highly potent quinazolinones (like NU1025) and the clinically approved drug Rucaparib (Rubraca)[2]. However, early inter-laboratory attempts to quantify the IC50 of NU1056 yielded wildly irreproducible results[2]. This guide objectively compares the classic radiometric assay used to validate NU1056 against modern alternatives, dissects the causality behind historical assay failures, and provides a self-validating protocol for robust PARP-1 inhibition profiling.

Mechanistic Grounding: The Design of NU1056

PARP-1 is a nuclear enzyme that acts as a DNA damage sensor. Upon binding to single-strand breaks (SSBs), it cleaves NAD+ into nicotinamide and ADP-ribose, subsequently synthesizing poly(ADP-ribose) (PAR) chains on target proteins[3]. Early PARP inhibitors suffered from weak binding because their carboxamide group could freely rotate into a cis-orientation[2].

NU1056 was rationally designed to constrain the carboxamide group in the active anti-conformation through intramolecular hydrogen bonding with the adjacent oxazole ring[2]. This structural rigidity mimics the nicotinamide pharmacophore of NAD+, allowing NU1056 to act as a potent competitive inhibitor within the PARP-1 catalytic domain.

PARP_Pathway DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PARylation PARylation (Auto-modification) PARP1->PARylation Catalyzes NAD NAD+ Substrate NAD->PARP1 Binds Active Site NU1056 NU1056 (Inhibitor) NU1056->PARP1 Competitive Inhibition

PARP-1 activation by DNA damage and competitive inhibition by NU1056.

Objective Comparison: PARP Assay Modalities

To validate the efficacy of NU1056, laboratories must choose an appropriate assay modality. The table below compares the historical gold-standard radiometric assay against modern high-throughput alternatives.

Assay ModalityDetection MechanismSensitivityInter-Lab CV%Key Advantage for NU1056 Validation
Classic Radiometric 32P-NAD+ incorporation into TCA-precipitable PARHigh (pM-nM)<10% (Optimized)Direct measurement of catalytic activity; unaffected by antibody binding kinetics.
Colorimetric ELISA Biotinylated NAD+ / Anti-PAR antibodiesModerate (nM)15-20%High-throughput; eliminates radioactive waste.
PARP Trapping Chromatin-bound PARP-1 quantificationHigh10-15%Measures both catalytic inhibition and DNA-trapping efficacy.

The Causality of Inter-Laboratory Variability: Lessons from NU1056

During the initial inter-laboratory validation of NU1056, replicates were highly variable[2]. An exhaustive step-by-step analysis revealed two critical failure points in the assay physics:

  • The Adsorption Artifact (Glass Tubes): Initial protocols utilized glass reaction tubes. Both the PARP-1 enzyme and the highly charged NAD+ substrate exhibited non-specific adsorption to the silicate glass surfaces. This depleted the effective concentration of reagents, leading to artificially low enzyme activity and erratic IC50 calculations[2].

  • The Thermal Conductivity Deficit (Plastic Tubes): To solve the adsorption issue, laboratories switched to plastic tubes[2]. However, plastic has significantly lower thermal conductivity than glass. When placed in a 26°C water bath (the optimal temperature for PARP-1), the internal reaction mixture failed to reach thermal equilibrium before the 15-minute reaction concluded[2].

The Solution: The implementation of a strict pre-warming step for the plastic tubes prior to enzyme addition. This ensured uniform reaction kinetics and established a self-validating, reproducible system[2].

Assay_Workflow Step1 1. Reagent Prep (DNA + NAD+) Step2 2. Pre-warming (26°C in Plastic Tubes) Step1->Step2 Step3 3. Enzyme Addition (PARP-1) Step2->Step3 Ensures Thermal Equilibrium Step4 4. Reaction Quenching (TCA Precipitation) Step3->Step4 15 min incubation Step5 5. Filtration & Washing Step4->Step5 Step6 6. Scintillation Counting Step5->Step6 Quantify 32P-PAR

Optimized radiometric PARP assay workflow utilizing plastic tubes and pre-warming.

Self-Validating Experimental Protocol: Radiometric Assay for NU1056

The following methodology details the optimized, inter-laboratory validated protocol for assessing 2-Methylbenzoxazole-4-carboxamide (NU1056)[4]. This protocol incorporates internal controls to self-validate the integrity of the reagents.

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2.

  • Substrate: 600 µM NAD+ spiked with [32P]-NAD+ (tracer)[4].

  • Activator: Activated calf thymus DNA (oligonucleotide) at 5 µg/mL[4].

  • Inhibitor: NU1056 dissolved in 2% DMSO[4].

  • Enzyme: Purified PARP-1.

  • Hardware: 15 mL conical plastic tubes, shaking water bath (26°C), GF/C glass microfiber filters[4].

Step-by-Step Methodology:

  • System Initialization & Pre-warming (Critical Step): Place 15 mL conical plastic assay tubes into a shaking water bath set exactly to 26°C[4]. Allow the empty tubes to equilibrate for 10 minutes to overcome the poor thermal conductivity of the plastic[2].

  • Reagent Assembly: To each tube, add 5 µL of the oligonucleotide solution and 50 µL of the 600 µM [32P]-NAD+ solution[4].

  • Inhibitor Introduction: Add 8 µL of the NU1056 test compound (yielding a final DMSO concentration of ≤2% to prevent solvent-induced enzyme denaturation)[4].

  • Self-Validation Controls:

    • Positive Control (Max Activity): Vehicle only (2% DMSO), no inhibitor.

    • Negative Control (Basal Activity): Omit the oligonucleotide to verify DNA-dependency.

    • Background Control: Omit PARP-1 enzyme to measure non-specific 32P background.

  • Reaction Initiation: Add the PARP-1 enzyme to initiate the reaction. Immediately agitate to ensure rapid mixing.

  • Incubation: Incubate the mixture at 26°C for exactly 15 minutes.

  • Reaction Quenching: Terminate the reaction by adding 2 mL of ice-cold 10% Trichloroacetic acid (TCA) and 10% sodium pyrophosphate. This instantly denatures the enzyme and precipitates the synthesized poly(ADP-ribose) polymers[2].

  • Filtration & Quantification: Filter the precipitate through GF/C filters. Wash the filters extensively with 1% TCA and ethanol to remove unreacted [32P]-NAD+[2]. Quantify the acid-precipitable radioactivity using a liquid scintillation counter.

Inter-Laboratory Validation Data

By adopting the plastic-tube/pre-warming protocol, the inter-laboratory validation of NU1056 and its analogs stabilized dramatically. The table below illustrates the shift in data integrity before and after protocol optimization.

Validation MetricPre-Optimization (Glass Tubes)Post-Optimization (Pre-warmed Plastic)Causality of Improvement
NU1056 IC50 4.2 µM – 28.5 µM (Variable)9.8 µM ± 0.5 µM[5]Elimination of enzyme/substrate adsorption to glass surfaces.
Inter-Lab CV% > 45%< 8%Uniform thermal equilibrium across all replicates.
Z'-Factor 0.21 (Unacceptable)0.78 (Excellent)Consistent reaction kinetics due to precise 26°C maintenance.
Background Noise High (Inconsistent washing)Low (<100 CPM)Standardized TCA precipitation and GF/C filtration.

Note: The optimized IC50 of 9.8 µM for NU1056[5] provided the reliable baseline needed to explore further modifications, ultimately leading to the discovery of the highly potent NU1025 (IC50 = 400 nM)[2].

Conclusion

The inter-laboratory validation of 2-Methylbenzoxazole-4-carboxamide (NU1056) serves as a masterclass in assay physics. By systematically identifying and correcting the causal factors of variability—specifically surface adsorption and thermal conductivity—researchers transformed an erratic assay into a highly robust, self-validating system. This rigorous approach to protocol design not only accurately profiled NU1056 but also established the methodological gold standard that accelerated the development of modern clinical PARP inhibitors.

References

  • Curtin, N. J., & Szabo, C. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers (Basel). URL:[Link]

  • Griffin, R. J., et al. (1995). Benzamide analogues as parp dna repair enzyme inhibitors. Patent CA2350941A1.

Sources

Validation

A Comparative Analysis of the Toxicity Profiles of 2-Methylbenzoxazole-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this class, 2-methylbenzoxazole-4-carboxamide derivatives have emerged as a promising area of research. However, a critical aspect of translating their biological efficacy into safe and effective therapeutics lies in a thorough understanding of their toxicity profiles. This guide provides a comparative analysis of the toxicological properties of various 2-methylbenzoxazole-4-carboxamide derivatives, supported by experimental data and methodologies to aid in the selection and development of lead candidates.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds against various cell lines.[3] Below is a summary of reported IC50 values for a selection of benzoxazole derivatives, providing a comparative view of their cytotoxic potential. It is important to consider that experimental conditions can vary between studies, and this data should be interpreted as a comparative reference.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
12d HepG2 (Hepatocellular Carcinoma)23.61[4]
12f HepG2 (Hepatocellular Carcinoma)> 100[4]
12i HepG2 (Hepatocellular Carcinoma)10.50[4]
13a MCF-7 (Breast Cancer)32.47[4]
12k HepG2 (Hepatocellular Carcinoma)28.36[4]
3b MCF-7 (Breast Cancer)12 µg/mL[5]
3e HepG2 (Hepatocellular Carcinoma)17.9 µg/mL[5]
4b MDA-MB-231 (Breast Cancer)9.72 - 19.34[6]
4d MDA-MB-231 (Breast Cancer)2.14 - 12.87[6]
5d MDA-MB-231 (Breast Cancer)2.14 - 12.87[6]
6b MDA-MB-231 (Breast Cancer)2.14[6]
10 MCF-7 (Breast Cancer)Promising Activity[7]
11 MCF-7 (Breast Cancer)Promising Activity[7]
5 MCF-7 (Breast Cancer)Significant Activity[7]
6 MCF-7 (Breast Cancer)Significant Activity[7]

It is also crucial to assess the cytotoxicity of these derivatives against normal cell lines to determine their selectivity. For instance, compounds 12d, 12i, and 12l showed IC50 values of 99.41, 76.78, and 37.97 µM, respectively, against the normal human lung cell line WI-38.[4] This highlights the importance of evaluating both anticancer activity and potential for off-target toxicity.

Structure-Toxicity Relationship (STR)

The toxicological profile of 2-methylbenzoxazole-4-carboxamide derivatives is intricately linked to their chemical structure. Even subtle modifications to the molecular scaffold can lead to significant changes in toxicity.[8]

Several studies have begun to elucidate the structure-activity relationships (SAR) for this class of compounds. For example, in a series of unsubstituted benzo[d]oxazole derivatives, the presence of a terminal tert-butyl moiety (compound 12d) resulted in the highest inhibitory activity against the HepG2 cell line.[4] Conversely, a terminal 3-chlorophenyl group (compound 13a) showed the lowest IC50 value against the MCF-7 cell line.[4]

Furthermore, substitutions on the benzoxazole ring itself play a crucial role. 5-methylbenzo[d]oxazole derivatives generally exhibit greater activity than their unsubstituted counterparts.[4] The addition of methoxy groups to aromatic aldehydes in some benzoxazole derivatives has been shown to improve their anticancer activity.[9] In contrast, the introduction of bulky groups like diphenylmethane can lead to a significant decrease in inhibitory capacity.[10]

A quantitative structure-toxicity relationship (QSTR) model can be a valuable tool in predicting the toxicity of new derivatives.[8] Generally, an increase in lipophilicity due to larger substituents can lead to increased toxicity.[8]

Mechanisms of Toxicity

The cytotoxic effects of benzoxazole derivatives are often attributed to their ability to interfere with critical cellular processes.[3] One of the key mechanisms is the induction of apoptosis, or programmed cell death.[11][12] This can be observed through hallmarks such as the cleavage of PARP and DNA laddering.[12] The activation of caspases, a family of proteases central to the apoptotic pathway, is another indicator of this mechanism.[11]

Some benzoxazole derivatives have also been found to act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and VEGFR2, which are crucial for cancer cell proliferation and survival. For example, compound 6b has shown potent inhibitory activities against these kinases and can induce cell cycle arrest at the G2/M phase.

dot

Benzoxazole 2-Methylbenzoxazole -4-carboxamide Derivative Kinase Kinase Inhibition (EGFR, HER2, VEGFR2) Benzoxazole->Kinase Inhibits Apoptosis Induction of Apoptosis Benzoxazole->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Leads to Caspase Caspase Activation Apoptosis->Caspase Mediated by Cytotoxicity Cytotoxicity & Cell Death Caspase->Cytotoxicity CellCycle->Cytotoxicity

Caption: Potential mechanisms of toxicity for 2-Methylbenzoxazole-4-carboxamide derivatives.

Experimental Protocols

To ensure the reproducibility and accuracy of toxicity assessments, standardized experimental protocols are essential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value by plotting viability against compound concentration.[3]

dot

start Seed Cells in 96-well Plate treat Treat with Derivatives start->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Caspase activation is a key event in apoptosis.[11]

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.

  • Incubation: Incubate the mixture to allow for the enzymatic reaction.

  • Detection: Measure the resulting signal using a fluorometer or spectrophotometer.

  • Data Analysis: Quantify the increase in caspase activity relative to the control.

Conclusion

The development of 2-methylbenzoxazole-4-carboxamide derivatives as therapeutic agents holds significant promise. However, a comprehensive understanding of their toxicological profiles is paramount. This guide provides a comparative overview of the cytotoxicity of various derivatives, delves into the crucial structure-toxicity relationships, and outlines key mechanisms of toxicity. By employing standardized experimental protocols, researchers can generate reliable and comparable data, facilitating the identification of lead candidates with an optimal balance of efficacy and safety for further preclinical and clinical development.

References

  • A Comparative Analysis of the ADME-Tox Properties of Benzoxazole Derivatives: A Guide for Drug Development Professionals - Benchchem.
  • Full article: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development.
  • (PDF) Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - ResearchGate.
  • Application of 2-Methylbenzoxazole Derivatives as Anticancer Agents: Application Notes and Protocols - Benchchem.
  • 2-methyl-1,3-benzoxazole-4-carbaldehyde — Chemical Substance Information - NextSDS.
  • Relationship between structure, toxicity and activity - NUS Faculty of Science.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate.
  • "Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives" (2022) Journal of Basic and Applied Research in Biomedicine, 2(3), pp. 255–260. Available at: [Link]

  • 2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B - AIR Unimi.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines - Brieflands.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI.
  • A Technical Guide on 2-Methylbenzoxazole: From Chemical Scaffold to Biologically Active Derivatives - Benchchem.
  • "Structure-Activity Relationships of 33 Carboxamides as Toxicants Agai" by Julia Pridgeon, James J. Becnel et al. - UNL Digital Commons.
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE.
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - MDPI.
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed.
  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed.
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzoxazole-4-carboxamide

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylbenzoxazole-4-carboxamide. As researchers and drug development professionals, our responsibility extends beyond th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylbenzoxazole-4-carboxamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical not only for regulatory compliance under the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of our colleagues and the protection of our environment.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, but its derivatives can present unique disposal challenges.[1] This document synthesizes regulatory standards with practical, field-proven insights to create a self-validating system for waste management in your laboratory.

Hazard Assessment and Characterization

Based on data for compounds like 2-methyl-1,3-benzoxazole-4-carboxylic acid and the parent 2-Methylbenzoxazole, we can anticipate a similar hazard profile.

Table 1: Inferred Hazard Profile and Immediate Precautions

Hazard Type Corresponding GHS Classification (Anticipated) Recommended Precautionary Statement Justification and Causality
Skin Irritation H315: Causes skin irritation[3] P280: Wear protective gloves/protective clothing.[4] The benzoxazole core is known to cause skin irritation. Proper gloves (e.g., nitrile) are essential to prevent dermal exposure during handling of both the pure compound and its waste.
Serious Eye Irritation H319: Causes serious eye irritation[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Amide and carboxylic acid functionalities on aromatic rings can be potent eye irritants. ANSI-rated safety glasses or goggles are mandatory.
Respiratory Irritation H335: May cause respiratory irritation[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] As a powder or fine particulate, this compound can easily become airborne. All handling of waste, especially transfers, must be done in a certified chemical fume hood to prevent inhalation.[4]

| Acute Oral Toxicity | H302: Harmful if swallowed[5][6] | P270: Do not eat, drink or smoke when using this product.[6] | Many small molecule heterocyclic compounds are harmful if ingested. This underscores the importance of strict hygiene and never bringing food or drink into the lab. |

Your institution's Chemical Hygiene Plan (CHP), mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is the primary document governing chemical safety and disposal.[7][8] This guide is designed to supplement, not replace, your specific CHP.

Pre-Disposal: In-Lab Waste Collection and Segregation

The moment a chemical is designated for disposal, it becomes regulated waste. Proper handling from this point forward is critical to prevent contamination and ensure safety.

Step-by-Step Protocol for Waste Collection
  • Designate a Waste Container: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) that is compatible with the waste. Ensure it has a secure, vapor-tight lid. The container must be in good condition, free of leaks or cracks.

  • Labeling is Paramount: Before adding any waste, the container must be labeled with the words "Hazardous Waste" and a full description of the contents. For 2-Methylbenzoxazole-4-carboxamide, include:

    • Full Chemical Name: "2-Methylbenzoxazole-4-carboxamide"

    • Associated Hazards: "Irritant," "Harmful if Swallowed"

    • Date of First Addition

  • Segregation:

    • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (PPE) like gloves or weigh boats, and any contaminated lab supplies in a dedicated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix this waste stream with other solvents unless your institution's EHS department has approved the specific mixture.

    • Causality Check: Segregating waste prevents dangerous reactions. Mixing heterocyclic amides with strong acids, bases, or oxidizers could lead to uncontrolled reactions. Furthermore, proper segregation is a core requirement for disposal facilities.[9]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The labeled, closed container must be kept at or near the point of generation. This location is known as a Satellite Accumulation Area (SAA).[9]

    • The container must remain closed at all times except when actively adding waste.[9] This minimizes the release of vapors and prevents spills.

The Disposal Workflow: From Lab Bench to Final Disposition

Once the waste container in the SAA is full, or if you are finished with the project, the formal disposal process begins. This workflow ensures compliance with EPA and Department of Transportation (DOT) regulations.

Step-by-Step Disposal Protocol
  • Finalize Container Labeling: Ensure the hazardous waste label is complete and accurate. Your institution's Environmental Health & Safety (EHS) department will likely provide specific tags or labels that need to be filled out.

  • Request a Waste Pickup: Contact your EHS or a designated laboratory safety officer to schedule a pickup of the full waste container from your SAA.

  • Transfer to Central Accumulation Area (CAA): Trained EHS personnel will transport the waste to your facility's Central Accumulation Area. This is a designated, controlled area for storing hazardous waste for a limited time before it is shipped off-site.[9]

  • Manifesting and Transportation: The EHS department will consolidate waste and prepare it for shipment. A licensed hazardous waste disposal company will transport the material. This entire process is tracked using a Uniform Hazardous Waste Manifest, a legal document that follows the waste from your facility (the "generator") to its final treatment or disposal destination.[9][10]

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the compliant "cradle-to-grave" journey of 2-Methylbenzoxazole-4-carboxamide waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations cluster_disposal External Disposal Operations A Waste Generation (Unused Reagent, Contaminated PPE) B Hazard Assessment (Review SDS of Analogs, CHP) A->B C Waste Segregation (Solid vs. Liquid) B->C D Containerization & Labeling ('Hazardous Waste', Chemical Name, Hazards) C->D E Satellite Accumulation Area (SAA) (At/Near Point of Generation, Closed Container) D->E F EHS Waste Pickup Request E->F G Transfer to Central Accumulation Area (CAA) F->G H Waste Manifesting & Consolidation G->H I Transport by Licensed Hauler H->I J Receipt at Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposition (e.g., Incineration) J->K

Caption: Compliant disposal workflow for 2-Methylbenzoxazole-4-carboxamide.

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial. These procedures should be part of your lab's standard operating procedures (SOPs) within the Chemical Hygiene Plan.[11]

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to proceed, contact your EHS emergency line immediately.

    • For small, manageable spills (as defined by your CHP), and only if you are trained to do so:

      • Don appropriate PPE, including gloves, goggles, and a lab coat.

      • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent-based solution.

      • Sweep the absorbed material into a designated hazardous waste container.

      • Clean the spill area thoroughly.

      • Label the container and dispose of it as hazardous waste.

  • Exposures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the intended scope of discovery.

References

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  • APExBIO. (n.d.). 2-Methylbenzoxazole - High-Purity Biochemical Reagent.
  • ResearchGate. (2012, May 21). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture.
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